Exotoxin A
Description
Structure
3D Structure
Properties
CAS No. |
91262-95-2 |
|---|---|
Molecular Formula |
C25H25N9O2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[[8-amino-6-(4,6-dimethyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)-2,7-naphthyridin-3-yl]amino]-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one |
InChI |
InChI=1S/C25H25N9O2/c1-13-16(9-28-23-18(13)11-33(3)25(23)36)19-6-14-7-20(27-10-17(14)24(26)29-19)30-21-8-15-4-5-32(2)22(35)12-34(15)31-21/h6-10H,4-5,11-12H2,1-3H3,(H2,26,29)(H,27,30,31) |
InChI Key |
PYRBDKAMXQEVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CN(C(=O)C2=NC=C1C3=NC(=C4C=NC(=CC4=C3)NC5=NN6CC(=O)N(CCC6=C5)C)N)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Pseudomonas aeruginosa Exotoxin A on Eukaryotic Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pseudomonas aeruginosa Exotoxin A (PEA) is a potent bacterial toxin that inhibits protein synthesis in eukaryotic cells, leading to cell death. Its highly specific mechanism of action has made it a valuable tool in biomedical research and a promising candidate for the development of targeted cancer therapies in the form of immunotoxins. This guide provides a comprehensive technical overview of the molecular mechanisms underlying PEA's cytotoxicity, from receptor binding and intracellular trafficking to its enzymatic activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.
Molecular Architecture of this compound
This compound is a single polypeptide chain of 613 amino acids, organized into three distinct structural and functional domains:
-
Domain I (Receptor-Binding Domain): Located at the N-terminus, this domain is responsible for the specific recognition of and binding to the CD91 receptor on the surface of eukaryotic cells.[1]
-
Domain II (Translocation Domain): This domain facilitates the translocation of the catalytic domain across the endosomal membrane into the cytosol.[1]
-
Domain III (Catalytic Domain): Situated at the C-terminus, this domain possesses ADP-ribosyltransferase activity, which is responsible for the toxin's cytotoxic effects.[1]
Intracellular Journey: From Cell Surface to Cytosol
The intoxication of a eukaryotic cell by this compound is a multi-step process involving receptor-mediated endocytosis, retrograde transport, and translocation into the cytosol.
Receptor Binding and Internalization
The initial and critical step in the mechanism of action of this compound is its binding to the cell surface receptor CD91, also known as the low-density lipoprotein receptor-related protein (LRP).[1][2] This interaction is mediated by Domain I of the toxin. Following binding, the toxin-receptor complex is internalized into the cell via clathrin-coated pits, a process known as receptor-mediated endocytosis.[2]
Intracellular Trafficking: A Retrograde Pathway
Once inside the cell within early endosomes, the acidic environment of these vesicles induces conformational changes in the toxin. A key event in this stage is the proteolytic cleavage of the toxin by the endosomal protease furin. This cleavage occurs between arginine-279 and glycine-280, separating the receptor-binding domain (Domain I) from the translocation and catalytic domains (Domains II and III).[2]
The C-terminal fragment, containing the catalytic activity, is then transported from the endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER) in a process called retrograde transport.[2] This transport is facilitated by the interaction of a C-terminal REDLK motif with the KDEL receptor in the Golgi apparatus.
Translocation to the Cytosol
From the ER, the catalytic domain of this compound is translocated into the cytosol. This process hijacks the cell's own ER-associated degradation (ERAD) pathway, which is normally used to eliminate misfolded proteins from the ER. The toxin mimics a misfolded protein and is transported through the Sec61 translocon into the cytoplasm.
Signaling Pathway of this compound Internalization and Trafficking
References
The Discovery and History of Pseudomonas Exotoxin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is an opportunistic human pathogen and a major cause of nosocomial infections. A key virulence factor in its pathogenicity is the highly potent Pseudomonas Exotoxin A (PEA). This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of PEA, with a focus on the experimental evidence that has shaped our understanding of this toxin. It is intended for researchers, scientists, and professionals in drug development who are interested in bacterial toxins, protein synthesis inhibition, and the development of novel therapeutics.
Discovery and Early History
The existence of a lethal, extracellular toxin produced by Pseudomonas aeruginosa was first suggested in the mid-20th century. However, it was the work of Dr. P.V. Liu in the 1960s that laid the groundwork for its definitive identification. In 1973, Liu reported on the factors influencing the production of what he termed "this compound".[1]
A pivotal moment in the history of PEA research came in 1975 when Drs. B.H. Iglewski and D. Kabat demonstrated that PEA inhibits protein synthesis in eukaryotic cells in a manner dependent on nicotinamide adenine dinucleotide (NAD+).[1] Their work established the fundamental enzymatic activity of the toxin. Subsequent research by Iglewski, Kabat, and Liu in 1977 further elucidated the mechanism of action, showing that PEA catalyzes the adenosine diphosphate (ADP)-ribosylation of mammalian elongation factor 2 (eEF-2), a critical component of the protein translation machinery.[2] This mechanism is strikingly similar to that of diphtheria toxin, though the two toxins are immunologically distinct.[3][4]
In the late 1970s and 1980s, researchers including Dr. Stephen H. Leppla made significant contributions to the purification, characterization, and structural analysis of PEA.[4] These foundational studies paved the way for a deeper understanding of the toxin's structure-function relationships and its potential for therapeutic applications.
Structure of Pseudomonas this compound
Pseudomonas this compound is a single polypeptide chain with a molecular weight of approximately 66 kDa.[4] X-ray crystallography has revealed that the toxin is composed of three distinct structural and functional domains:
-
Domain Ia (amino acids 1-252): The N-terminal domain is responsible for binding to the CD91 receptor (also known as the low-density lipoprotein receptor-related protein 1 or LRP1) on the surface of susceptible eukaryotic cells.[2]
-
Domain II (amino acids 253-364): This domain is crucial for the translocation of the catalytic domain across the endosomal membrane into the cytosol of the host cell.[2]
-
Domain Ib (amino acids 365-399) and Domain III (amino acids 400-613): These domains constitute the C-terminal catalytic portion of the toxin. Domain III possesses the ADP-ribosyltransferase activity that is responsible for the toxin's cytotoxicity.[2]
A disulfide bond between cysteine residues at positions 265 and 287 links the domains.
Mechanism of Action: A Step-by-Step Cellular Hijacking
The cytotoxic effects of PEA are the result of a multi-step process that involves receptor binding, cellular uptake, intracellular trafficking, and enzymatic inactivation of a key component of the protein synthesis machinery.
Cellular Entry and Trafficking
The intoxication process begins with the binding of Domain Ia to the CD91 receptor on the host cell surface. Following binding, the toxin-receptor complex is internalized via clathrin-coated pits into endosomes. As the endosome acidifies, the protease furin cleaves PEA between arginine 279 and glycine 280, separating Domain Ia from the rest of the toxin. The C-terminal fragment, containing the catalytic domain, is then transported from the endosome to the endoplasmic reticulum (ER) through a retrograde transport pathway. From the ER, the catalytic domain is translocated into the cytosol.[2]
Enzymatic Inactivation of eEF-2
Once in the cytosol, the catalytic domain of PEA targets eukaryotic elongation factor 2 (eEF-2), a vital protein for the translocation step of polypeptide chain elongation during protein synthesis. PEA is an NAD+-diphthamide ADP-ribosyltransferase (EC 2.4.2.36).[2][3] It catalyzes the transfer of an ADP-ribose group from NAD+ to a unique post-translationally modified histidine residue on eEF-2 called diphthamide.[5]
The ADP-ribosylation of eEF-2 renders it inactive, thereby halting protein synthesis and ultimately leading to apoptotic cell death.[2][6]
Quantitative Data
The following tables summarize key quantitative data related to the activity of Pseudomonas this compound.
Table 1: Cytotoxicity of Pseudomonas this compound and Derivatives on Cancer Cell Lines
| Toxin/Immunotoxin | Cell Line | IC50 | Reference |
| Purified Wild-Type this compound | MCF-7 (Breast Cancer) | 4.9 µg/ml | [7][8] |
| Purified Mutant this compound | MCF-7 (Breast Cancer) | 3.6 µg/ml | [7][8] |
| hD7-1(VL-VH)-PE24mut | LNCaP (Prostate Cancer) | 0.74 ± 0.05 nM | [9][10] |
| hD7-1(VL-VH)-PE24mut | C4-2 (Prostate Cancer) | 1.71 ± 0.36 nM | [9][10] |
| hD7-1(VL-VH)-PE40 | Prostate Cancer Cells | In the picomolar range | [9][10] |
Table 2: Kinetic Parameters of Pseudomonas this compound ADP-Ribosyltransferase Activity
| Substrate | Parameter | Value | Reference |
| NAD+ | k_on | 4.7 ± 0.4 µM⁻¹ s⁻¹ | [11] |
| NAD+ | k_off | 194 ± 15 s⁻¹ | [11] |
| eEF-2 | k_on | 320 ± 39 µM⁻¹ s⁻¹ | [11] |
| eEF-2 | k_off | 131 ± 22 s⁻¹ | [11] |
| εNAD+ (in the absence of target protein) | K_M | low micromolar range | [12] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the study of Pseudomonas this compound.
Purification of Pseudomonas this compound
This protocol is based on methods described by Leppla and others.[13][14][15]
Objective: To purify PEA from P. aeruginosa culture supernatants.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PA103)
-
Trypticase soy broth (TSB) supplemented with glycerol and monosodium glutamate
-
Ammonium sulfate
-
Sucrose
-
Sephadex G-150 column
-
DEAE-cellulose or other anion-exchange chromatography column
-
Tris-HCl buffer (pH 8.0)
-
Sodium chloride
-
Bradford assay reagents
-
SDS-PAGE equipment and reagents
Procedure:
-
Bacterial Culture: Inoculate a large volume of supplemented TSB with P. aeruginosa and incubate with shaking at 37°C for 18-24 hours.
-
Harvesting Supernatant: Centrifuge the culture at high speed to pellet the bacteria. Collect the supernatant containing the secreted exotoxin.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 60-80%. Stir at 4°C for several hours to precipitate the proteins.
-
Collection and Resuspension: Centrifuge to collect the protein precipitate. Resuspend the pellet in a minimal volume of Tris-HCl buffer.
-
Dialysis: Dialyze the resuspended pellet against Tris-HCl buffer to remove excess ammonium sulfate.
-
Gel Filtration Chromatography: Apply the dialyzed protein solution to a Sephadex G-150 column equilibrated with Tris-HCl buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Ion-Exchange Chromatography: Pool the fractions containing PEA (identified by SDS-PAGE and/or activity assays) and apply to an anion-exchange column. Elute with a linear gradient of NaCl.
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE to confirm the presence of a single band at approximately 66 kDa. Determine protein concentration using the Bradford assay.
ADP-Ribosylation of eEF-2 Assay
This protocol is adapted from methods described by Iglewski and Kabat, and later refined by others.[16][17]
Objective: To measure the enzymatic activity of PEA by detecting the ADP-ribosylation of eEF-2.
Materials:
-
Purified PEA
-
Purified eukaryotic elongation factor 2 (eEF-2)
-
[³²P]NAD+ (radiolabeled nicotinamide adenine dinucleotide)
-
Reaction buffer (e.g., Tris-HCl, pH 8.2, containing DTT and EDTA)
-
SDS-PAGE equipment and reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified eEF-2, and purified PEA.
-
Initiate Reaction: Add [³²P]NAD+ to the reaction mixture to start the ADP-ribosylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the proteins in the reaction mixture by SDS-PAGE.
-
Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled (ADP-ribosylated) eEF-2 band. The intensity of the band corresponds to the enzymatic activity of PEA.
Cell Cytotoxicity Assay (MTT Assay)
This is a common method to determine the cytotoxic effects of PEA on cultured cells.[7][8]
Objective: To quantify the viability of cells treated with PEA.
Materials:
-
Mammalian cell line (e.g., MCF-7, L929)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified PEA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Toxin Treatment: Prepare serial dilutions of PEA in cell culture medium and add them to the wells. Include control wells with medium only.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each PEA concentration relative to the untreated control cells. The IC50 value (the concentration of PEA that inhibits cell viability by 50%) can be determined by plotting cell viability against the logarithm of the PEA concentration and fitting the data to a dose-response curve.
Applications in Drug Development
The potent cytotoxicity of Pseudomonas this compound has been harnessed for the development of immunotoxins for cancer therapy.[4][18] In this approach, the cell-binding domain of PEA is replaced with a targeting moiety, such as an antibody fragment (e.g., a single-chain variable fragment or scFv), that specifically recognizes a surface antigen on cancer cells. This creates a chimeric protein that selectively delivers the toxic catalytic domain of PEA to malignant cells, leading to their destruction while sparing normal cells. Several PEA-based immunotoxins have been evaluated in clinical trials for the treatment of various cancers.[19][20]
Conclusion
The discovery and subsequent elucidation of the structure and function of Pseudomonas this compound represent a significant chapter in the fields of microbiology and toxicology. From its initial identification as a lethal factor in P. aeruginosa infections to its repurposing as a targeted anti-cancer agent, the study of PEA has provided fundamental insights into host-pathogen interactions, protein synthesis, and intracellular trafficking pathways. The experimental methodologies developed to investigate this toxin have become standard tools in the study of other bacterial toxins and have paved the way for innovative therapeutic strategies. Continued research on PEA and its derivatives holds promise for the development of next-generation targeted therapies for cancer and other diseases.
References
- 1. listlabs.com [listlabs.com]
- 2. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas exotoxin - Wikipedia [en.wikipedia.org]
- 4. Immunotoxins containing Pseudomonas this compound: a short history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-eEF2 complex structure indicates ADP ribosylation by ribosome mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Genetic mutations enhance the production of this compound by Pseudomonas aeruginosa for use as a potential anticancer therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Large-scale purification and characterization of the exotoxin of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of Pseudomonas aeruginosa exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 16. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunotoxins containing Pseudomonas this compound: a short history - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Inhibitors of Pseudomonas aeruginosa Exotoxin-S ADP-Ribosyltransferase Activity. [publications.scilifelab.se]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on Exotoxin A ADP-ribosylation of Elongation Factor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is an opportunistic human pathogen responsible for a wide array of infections, particularly in immunocompromised individuals. A key virulence factor in its pathogenic arsenal is Exotoxin A (ETA), a potent cytotoxin that inhibits protein synthesis in eukaryotic cells, leading to cell death.[1] ETA belongs to the family of A-B toxins, which are characterized by a multi-domain structure comprising a receptor-binding domain, a translocation domain, and an enzymatic domain.[2] The catalytic activity of ETA lies in its ability to transfer the ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a unique post-translationally modified histidine residue, known as diphthamide, on eukaryotic elongation factor 2 (eEF2).[3][4] This covalent modification inactivates eEF2, a crucial component of the translational machinery, thereby halting polypeptide chain elongation and triggering apoptosis.[3][5] The specificity of ETA for eEF2 and its potent cytotoxic effects have made it a subject of intense research, not only for understanding bacterial pathogenesis but also as a platform for the development of targeted cancer therapies. This guide provides a comprehensive overview of the molecular mechanism of ETA-mediated ADP-ribosylation of eEF2, detailed experimental protocols for its study, and a summary of key quantitative data.
Molecular Mechanism of this compound Action
The cytotoxic action of this compound is a multi-step process that begins with its interaction with the host cell surface and culminates in the enzymatic inactivation of eEF2 in the cytosol.
Structure of this compound and eEF2
-
This compound (ETA): ETA is a single polypeptide chain of 613 amino acids, organized into three distinct functional domains.[6]
-
Domain I (Receptor-Binding Domain): Located at the N-terminus, this domain is responsible for binding to the CD91 receptor (also known as the alpha2-macroglobulin receptor/low-density lipoprotein receptor-related protein) on the surface of target cells.[7]
-
Domain II (Translocation Domain): This domain facilitates the translocation of the catalytic domain across the endosomal membrane into the cytosol.[8]
-
Domain III (Catalytic Domain): The C-terminal domain possesses the ADP-ribosyltransferase activity.[6][8] The active site within this domain binds both NAD+ and eEF2.[9]
-
-
Eukaryotic Elongation Factor 2 (eEF2): eEF2 is a GTP-binding protein that mediates the translocation of the ribosome along the mRNA during protein synthesis.[10] A key feature of eEF2 is the post-translational modification of a specific histidine residue to form diphthamide.[11] This complex modification is the exclusive target of ETA's enzymatic activity.[11][12]
The Intoxication Pathway
The journey of this compound from the extracellular space to the cytosol involves a series of well-defined steps:
-
Receptor Binding: ETA binds to the CD91 receptor on the host cell surface via its Domain I.[7]
-
Endocytosis: The toxin-receptor complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[13]
-
Proteolytic Cleavage: Within the acidic environment of the endosome, the toxin is cleaved by the protease furin between domains I and II. This cleavage is crucial for the subsequent steps of intoxication.[13] However, a shorter intracellular route involving direct translocation of the entire toxin from endosomes to the cytosol has also been described.[13][14]
-
Retrograde Transport: The C-terminal fragment containing the translocation and catalytic domains is transported from the endosome to the trans-Golgi network and then retrogradely to the endoplasmic reticulum (ER).[7][15]
-
Translocation to Cytosol: From the ER, the catalytic domain is translocated into the cytosol, a process that is thought to involve the ER-associated degradation (ERAD) pathway, utilizing the Sec61 translocon.[7][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Rabbit Reticulocyte Lysate Protocol [worldwide.promega.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of mono-ADP ribosylating toxins with high structural homology to Pseudomonas this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and properties of rabbit reticulocyte protein synthesis elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of toxA and regA mRNA accumulation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescence investigation of the active site of Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro enzyme activation and folded stability of Pseudomonas aeruginosa this compound and its C-terminal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recombinant Expression and Purification of Pseudomonas aeruginosa Truncated this compound in Escherichia coli [ps.tbzmed.ac.ir]
The Intracellular Odyssey: A Technical Guide to the Cellular Uptake of Pseudomonas Exotoxin A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular entry and trafficking of Pseudomonas aeruginosa Exotoxin A (PE). Understanding this intricate pathway is not only crucial for elucidating bacterial pathogenesis but also for leveraging this potent toxin in the development of targeted cancer therapies, known as immunotoxins. This document details the step-by-step journey of this compound from the cell surface to its cytosolic target, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the core processes.
The Multi-Step Cellular Uptake Pathway of this compound
This compound, a major virulence factor of Pseudomonas aeruginosa, is a single-chain 66-kDa protein belonging to the A-B family of toxins. Its structure is organized into three primary functional domains: Domain Ia for receptor binding, Domain II for translocation across membranes, and Domain III for catalytic activity.[] For the toxin to exert its cytotoxic effect—the inhibition of protein synthesis—it must navigate a complex intracellular trafficking route.
The canonical pathway involves the following sequential steps:
-
Receptor Binding: this compound initiates its entry by binding to the low-density lipoprotein receptor-related protein 1 (LRP1), also known as CD91 or the alpha-2-macroglobulin receptor, on the surface of target cells.[][2] This interaction is mediated by Domain Ia of the toxin.
-
Endocytosis: Following receptor binding, the toxin-receptor complex is internalized into the cell primarily via clathrin-mediated endocytosis.[3] Alternative pathways, such as caveolin-mediated internalization, have also been suggested, indicating a degree of promiscuity in its uptake mechanism.[4]
-
Vesicular Trafficking and Acidification: Once inside the cell, the toxin is trafficked through the endosomal pathway, moving from early to late endosomes. The acidic environment of the endosomes (pH ≈ 6.3) is believed to induce conformational changes in the toxin, a critical preparatory step for subsequent processing.[2][5]
-
Proteolytic Cleavage in the Trans-Golgi Network (TGN): From the endosomes, this compound is transported to the Trans-Golgi Network (TGN). Within this compartment, the host cell protease, furin, cleaves the toxin between Arginine 279 and Glycine 280.[6] This cleavage event separates the 28-kDa receptor-binding domain from the 37-kDa fragment containing the translocation and catalytic domains. The two fragments remain linked by a disulfide bond.[4]
-
Retrograde Transport to the Endoplasmic Reticulum (ER): The C-terminus of this compound contains a REDLK sequence, which functions as an ER-retrieval signal, similar to the canonical KDEL sequence.[6] After cleavage, this motif is recognized by the KDEL receptor in the Golgi apparatus, which mediates the retrograde transport of the 37-kDa fragment to the ER via COPI-coated vesicles.[4][7]
-
Translocation to the Cytosol: Upon arrival in the ER, the disulfide bond linking the toxin fragments is reduced. The 37-kDa catalytic fragment is then believed to hijack the ER-associated degradation (ERAD) pathway to retro-translocate across the ER membrane into the cytosol.[4] The Sec61 translocon is implicated as the channel for this process.[4]
-
Cytosolic Action: In the cytosol, the catalytic domain of this compound ADP-ribosylates Elongation Factor 2 (eEF2), a crucial component of the protein synthesis machinery.[4] This modification inactivates eEF2, halting protein synthesis and ultimately leading to apoptotic cell death.[4]
It is noteworthy that an alternative, though less characterized, pathway has been proposed where the full-length toxin may translocate directly from the endosome into the cytosol, bypassing the need for furin cleavage and retrograde transport.[2][6]
Visualizing the Pathway and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the this compound uptake pathway and associated experimental workflows.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the cellular uptake and activity of this compound.
Table 1: Binding Affinity and Cellular Uptake Kinetics
| Parameter | Value | Cell Type / Conditions | Reference |
| Binding Affinity (Kd) | 5.4 nM | Paraformaldehyde-fixed mouse LM fibroblasts | [8] |
| Plasma Membrane Association | 5 - 30 min | Rat Liver | [4][7] |
| Endosomal Internalization | 15 - 60 min | Rat Liver | [4][7] |
| Translocation to Cytosol | 30 - 90 min | Rat Liver | [4][7] |
| Receptor Sites per Cell | ~100,000 | Mouse LM fibroblasts | [8] |
Table 2: Environmental and Inhibitor Concentrations
| Parameter | Value | Function / Target | Reference(s) |
| Endosomal pH | ~6.3 | Toxin conformational change | [5] |
| Trans-Golgi Network (TGN) pH | ~6.45 | Furin activity, KDEL receptor binding | [9] |
| Furin Cleavage pH Optimum | ~5.5 (in vitro) | Proteolytic activation of PE | [10] |
| Bafilomycin A1 (inhibitor) | 0.1 - 1 µM | Inhibits V-ATPase, blocks endosomal acidification | |
| Brefeldin A (inhibitor) | 0.1 - 1 µg/mL | Disrupts Golgi, blocks ER-to-Golgi transport | |
| Furin Inhibitor (Dec-RVKR-CMK) | 60 µM | Blocks proteolytic cleavage of PE | [2] |
| IC₅₀ (Cytotoxicity) | 3.6 - 13.1 µg/mL | Inhibition of cell viability (MCF-7 cells) | [8] |
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to study the this compound uptake pathway.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following toxin exposure.
Materials:
-
Target cells (e.g., MCF-7, L929)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
Purified this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]
-
Toxin Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted toxin solutions. Include wells with medium only (negative control) and untreated cells (vehicle control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the toxin concentration and use non-linear regression to determine the IC₅₀ value (the concentration of toxin that inhibits cell viability by 50%).
Protocol for In Vitro Furin Cleavage Assay
This assay directly assesses the cleavage of this compound by the protease furin.
Materials:
-
Purified this compound (0.25 mg/mL)
-
Recombinant Furin (e.g., 100 U/mL from New England Biolabs)
-
Furin Cleavage Buffer (100 mM MES, 5 mM CaCl₂, 50 mM NaCl, pH 5.5)
-
2x SDS-PAGE non-reducing sample buffer
-
SDS-PAGE gel (e.g., 4-20% Tris-Glycine)
-
Gel staining solution (e.g., SimplyBlue SafeStain)
-
Incubator (37°C), heating block (85°C)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine this compound, furin, and furin cleavage buffer to the final concentrations specified above.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), remove an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately mix the aliquot with an equal volume of 2x SDS-PAGE non-reducing sample buffer and heat at 85°C for 2 minutes to stop the reaction.[7]
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run under non-reducing conditions to keep the disulfide bond intact initially.
-
Visualization: Stain the gel using a Coomassie-based stain.
-
Analysis: Scan the gel. The appearance of a ~66 kDa band that decreases in intensity over time and the corresponding increase of a "nicked" band (representing the two fragments held by the disulfide bond) indicate furin cleavage. Densitometry can be used for quantification.
Protocol for Co-Immunoprecipitation (Co-IP) of this compound and LRP1
This protocol is used to demonstrate the physical interaction between this compound and its receptor, LRP1, in a cellular context.
Materials:
-
Cells expressing LRP1
-
This compound
-
Cold PBS
-
Cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to LRP1 (for immunoprecipitation)
-
Antibody specific to this compound (for Western blotting)
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE equipment and Western blotting reagents
Procedure:
-
Cell Treatment: Culture LRP1-expressing cells to ~80-90% confluency. Treat the cells with this compound for a specified time (e.g., 1 hour at 4°C to allow binding but minimize internalization).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add cold lysis buffer, scrape the cells, and collect the lysate. Incubate on a rotator for 15-30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-LRP1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-4 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Exotoxin A antibody to detect the co-precipitated toxin.
Protocol for Tracking Fluorescently Labeled this compound
This protocol outlines a general approach for labeling this compound with a fluorescent dye and tracking its uptake and trafficking in live cells using confocal microscopy.
Materials:
-
Purified this compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Live-cell imaging dish (e.g., glass-bottom dish)
-
Target cells
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Fluorescent Conjugation: a. Dissolve this compound in labeling buffer. b. Dissolve the amine-reactive dye in DMSO to create a stock solution. c. Add a 10-20 fold molar excess of the dye to the protein solution while gently stirring. d. Incubate for 1-2 hours at room temperature, protected from light. e. Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. f. Determine the degree of labeling and protein concentration via spectrophotometry.
-
Live-Cell Imaging: a. Cell Seeding: Seed target cells onto a glass-bottom imaging dish and allow them to adhere overnight. b. Labeling: Replace the culture medium with pre-warmed live-cell imaging medium containing the fluorescently labeled this compound (e.g., 1-10 µg/mL). c. Incubation & Imaging: Immediately place the dish on the confocal microscope stage within the environmental chamber. d. Time-Lapse Acquisition: Begin acquiring images. Initially, focus on the cell surface to observe binding. Then, acquire time-lapse images (e.g., every 1-5 minutes) for 1-2 hours to track internalization and movement through endocytic compartments towards the perinuclear region (Golgi/ER). e. Co-localization (Optional): To identify specific organelles, cells can be co-stained with live-cell organelle trackers (e.g., LysoTracker for late endosomes/lysosomes or ER-Tracker) following manufacturer's protocols.
-
Image Analysis: Analyze the time-lapse series to observe the kinetics of toxin appearance in different cellular compartments. Quantify co-localization with organelle markers to confirm the trafficking pathway.
Conclusion
The cellular uptake of Pseudomonas this compound is a sophisticated, multi-step process that exploits fundamental host cell trafficking machinery. From receptor-mediated endocytosis to retrograde transport and ER-associated degradation, the toxin has evolved to efficiently deliver its catalytic domain to the cytosol. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is paramount for both advancing our knowledge of bacterial pathogenesis and for the rational design of this compound-based immunotoxins. The methodologies and data presented in this guide serve as a critical resource for researchers dedicated to these fields.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Conjugation of Fab’ Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Affinity Binding of the Receptor-associated Protein D1D2 Domains with the Low Density Lipoprotein Receptor-related Protein (LRP1) Involves Bivalent Complex Formation: CRITICAL ROLES OF LYSINES 60 AND 191 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Expression of the Full-length Ectodomain of LDL Receptor-related Protein 1 (LRP1) Unravels pH-dependent Conformational Changes and the Stoichiometry of Binding with Receptor-associated Protein (RAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Macrophage Resistance to Pseudomonas this compound Is Correlated with Decreased Expression of the Low-Density Lipoprotein Receptor-Related Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 10. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
The Intricate Web of Regulation: A Deep Dive into Exotoxin A Production in Pseudomonas aeruginosa
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its arsenal of virulence factors, of which Exotoxin A (ETA) is a key component. The production of this potent toxin is not a constitutive process but is instead meticulously controlled by a complex and interconnected regulatory network. This guide provides an in-depth exploration of the genetic regulatory mechanisms governing ETA synthesis, targeting researchers, scientists, and professionals involved in the development of novel therapeutics against P. aeruginosa infections. We will dissect the roles of the global virulence regulator Vfr, the intricate quorum sensing systems (Las, Rhl, and PQS), and the critical influence of iron availability through the Fur and PvdS regulators. This document summarizes key quantitative data, details essential experimental protocols for studying ETA regulation, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding of this critical virulence determinant.
Core Regulatory Pathways
The genetic regulation of the toxA gene, which encodes this compound, is a multifactorial process involving a hierarchy of transcriptional regulators that respond to diverse environmental and cellular cues.
The Vfr Signaling Pathway
The Virulence Factor Regulator (Vfr) is a global transcriptional regulator that plays a pivotal role in controlling the expression of numerous virulence factors in P. aeruginosa, including this compound. Vfr is a homolog of the Escherichia coli catabolite activator protein (CAP) and is responsive to cyclic AMP (cAMP) levels.
Vfr directly and indirectly activates toxA transcription. It can directly bind to a consensus sequence in the promoter region of toxA, enhancing its expression.[1] Additionally, Vfr positively regulates the expression of regA, another transcriptional activator that is essential for high-level toxA expression.[2][3] The expression of vfr itself does not appear to be regulated by iron availability.[2][3]
Quorum Sensing Cascade: Las, Rhl, and PQS Systems
Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate gene expression. In P. aeruginosa, three interconnected QS systems, Las, Rhl, and PQS, form a hierarchical network that regulates a wide array of genes, including those involved in virulence.
The Las system, composed of the regulator LasR and the autoinducer synthase LasI (producing 3-oxo-C12-HSL), is at the top of the hierarchy. The LasR/3-oxo-C12-HSL complex activates the expression of the Rhl system (RhlR/RhlI) and the PQS system.[4] The Rhl system, in turn, utilizes the autoinducer C4-HSL. The Pseudomonas Quinolone Signal (PQS) system is a quinolone-based signaling pathway.[5] All three systems ultimately converge to positively regulate toxA expression, integrating population density information into the control of ETA production.[4][6]
Iron Limitation and the Fur/PvdS System
Iron is an essential nutrient for bacterial growth, and its availability is a critical signal for the expression of virulence factors in P. aeruginosa. The Ferric Uptake Regulator (Fur) protein is the master regulator of iron homeostasis. In iron-replete conditions, Fur binds to "Fur boxes" in the promoter regions of iron-regulated genes and represses their transcription.[7]
Under iron-limiting conditions, Fur repression is lifted, leading to the expression of genes involved in iron acquisition, such as those for siderophore biosynthesis. A key player in this response is PvdS, an alternative sigma factor.[4] The pvdS gene is itself repressed by Fur in the presence of iron.[8] When iron is scarce, PvdS is expressed and directs RNA polymerase to the promoters of specific genes, including regA and toxA, thereby activating their transcription.[4][9] This ensures that ETA is primarily produced under conditions of iron starvation, which is characteristic of the host environment. The Fur protein does not directly interact with the toxA or regAB promoters.[4]
Quantitative Data on this compound Regulation
The following tables summarize quantitative data from various studies, illustrating the impact of different regulators on toxA gene expression and ETA production.
| Regulator/Condition | Strain Background | Effect on toxA Expression/ETA Production | Fold Change/Reduction | Reference |
| vfr deletion | PAO1 | Significant reduction in ETA concentration | Not specified, but significant | [2][3] |
| regA deletion | PAO1 | Abolished ETA production | Near complete reduction | [2][3] |
| pvdS deletion | PAO1 | ETA production reduced to <5% of wild-type | >20-fold reduction | [4] |
| Overexpression of ptxR | PAO1 (iron-deficient) | 4- to 5-fold increase in ETA synthesis | 4-5 fold increase | [10] |
| Biofilm vs. Planktonic | Clinical Isolates | Upregulation of toxA in biofilm formers | 1.2 - 2.5 fold increase | [11] |
| UV-induced mutation | Clinical Isolate | Increased cytotoxic activity of purified ETA | 1.4-fold increase | [12] |
Table 1: Impact of Key Regulators on this compound Production.
| Condition | Strain Background | Reporter Gene | Effect on Promoter Activity | Reference |
| vfr mutation | PAO-SW | regA-lacZ | Reduced β-galactosidase activity at late growth stages | [6] |
| Putative regulatory mutations | PA103 | toxA-lacZ | Absent or low-level, iron-unrepressed expression | [5][13] |
| Putative regulatory mutations | PA103 | regAB P1 promoter | Reduced activity | [5][13] |
Table 2: Promoter Activity Studies using Reporter Fusions.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the genetic regulation of ETA production in P. aeruginosa.
Quantification of toxA Gene Expression using qRT-PCR
Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the transcript levels of the toxA gene under different conditions or in various mutant backgrounds.
1. RNA Isolation:
-
Grow P. aeruginosa cultures to the desired growth phase (e.g., mid-log or stationary).
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., enzymatic lysis with lysozyme followed by treatment with a chaotropic agent like TRIzol).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and include an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers or gene-specific primers.
3. Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for toxA, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Use primers for a housekeeping gene (e.g., rpsL, rpoD) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in toxA expression between different samples.[14]
Detection of this compound Protein by Western Blotting
Western blotting allows for the specific detection and semi-quantification of ETA protein in bacterial lysates or culture supernatants.
1. Sample Preparation:
-
For intracellular protein, pellet bacterial cells, resuspend in lysis buffer (e.g., RIPA buffer with protease inhibitors), and lyse by sonication or bead beating.
-
For secreted protein, collect the culture supernatant and concentrate it if necessary.
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for this compound.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorescent dye, which recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
4. Detection and Analysis:
-
For HRP-conjugated antibodies, add a chemiluminescent substrate and detect the signal using X-ray film or a digital imager.[15][16]
-
For fluorescently labeled antibodies, visualize the signal using a fluorescence imaging system.
-
Analyze the band intensities to compare the relative amounts of ETA between samples.
Analysis of Promoter Activity using lacZ Fusions
Transcriptional fusions of the toxA promoter to a promoterless lacZ gene are a valuable tool to study the regulation of toxA transcription in vivo.
1. Construction of Reporter Plasmids:
-
Clone the promoter region of the toxA gene upstream of a promoterless lacZ gene in a suitable E. coli-Pseudomonas shuttle vector.
-
Introduce the resulting reporter plasmid into the desired P. aeruginosa strains (e.g., wild-type and regulatory mutants) by transformation or conjugation.
2. β-Galactosidase Assay:
-
Grow the P. aeruginosa strains carrying the reporter plasmid under specific conditions.
-
Harvest the cells at different time points and permeabilize them (e.g., using chloroform and SDS).
-
Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is colorless.
-
β-galactosidase will cleave ONPG to produce galactose and o-nitrophenol, which is yellow.
-
Stop the reaction after a specific time by adding sodium carbonate.
-
Measure the absorbance of the yellow product at 420 nm.
-
Calculate the β-galactosidase activity in Miller units, which is proportional to the promoter activity.[17][18]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of a putative regulator on toxA expression.
Conclusion
The production of this compound in Pseudomonas aeruginosa is a tightly regulated process, orchestrated by a sophisticated network of transcriptional regulators that integrate signals from the cellular environment, including population density and iron availability. A thorough understanding of these intricate regulatory pathways is paramount for the development of novel anti-virulence strategies to combat P. aeruginosa infections. By targeting these regulatory networks, it may be possible to disarm this formidable pathogen, rendering it more susceptible to host defenses and conventional antibiotics. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of ETA regulation and to identify and validate new therapeutic targets.
References
- 1. Gene Expression in Pseudomonas aeruginosa: Evidence of Iron Override Effects on Quorum Sensing and Biofilm-Specific Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Iron on Pseudomonas aeruginosa Physiology: A REGULATORY LINK BETWEEN IRON AND QUORUM SENSING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The P-Type ATPase PA1429 Regulates Quorum-Sensing Systems and Bacterial Virulence [frontiersin.org]
- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Pseudomonas aeruginosa mutants that are deficient in this compound synthesis and are altered in expression of regA, a positive regulator of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Regulation of the Pseudomonas aeruginosa toxA, regA and ptxR genes by the iron-starvation sigma factor PvdS under reduced levels of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Genetic mutations enhance the production of this compound by Pseudomonas aeruginosa for use as a potential anticancer therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Pseudomonas aeruginosa mutants that are deficient in this compound synthesis and are altered in expression of regA, a positive regulator of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The vfr gene product, required for Pseudomonas aeruginosa this compound and protease production, belongs to the cyclic AMP receptor protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. atsbio.com [atsbio.com]
- 17. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 18. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
The Core Principles of Exotoxin A Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic resistance to antibiotics and its arsenal of virulence factors. Among these, Exotoxin A (ETA) stands out as a primary contributor to the bacterium's pathogenicity and a potent cytotoxin. This AB toxin meticulously orchestrates a multi-step intoxication process, culminating in the shutdown of host cell protein synthesis and induction of apoptosis. This technical guide provides a comprehensive overview of the fundamental principles governing ETA cytotoxicity, detailing its mechanism of action, cellular entry, and the experimental methodologies used to investigate its effects.
Mechanism of Action: A Tripartite Assault
The cytotoxic activity of this compound is a consequence of its well-defined three-domain structure, each playing a crucial role in the intoxication pathway.[1][2][3][4]
-
Domain I (Receptor-Binding Domain): Located at the N-terminus, this domain mediates the initial attachment of ETA to the host cell surface.[1][3][4] It specifically recognizes and binds to the α2-macroglobulin receptor/low-density lipoprotein receptor-related protein 1 (LRP1).[5] This binding is the critical first step that triggers the subsequent internalization of the toxin.
-
Domain II (Translocation Domain): Following receptor binding, Domain II facilitates the translocation of the catalytic domain across the host cell membrane.[1][3][4] After internalization into endosomes, the acidic environment induces a conformational change in ETA.[5] This domain is also subject to proteolytic cleavage by the host protease furin, a step that is important for the subsequent intracellular trafficking of the catalytic fragment.[5][6][7]
-
Domain III (Catalytic Domain): This C-terminal domain harbors the enzymatic activity of ETA.[1][2][3] Once in the cytosol, Domain III catalyzes the ADP-ribosylation of eukaryotic elongation factor 2 (eEF-2).[6][8][9][10][11][12] This covalent modification of a unique post-translationally modified histidine residue on eEF-2, known as diphthamide, renders the factor inactive.[6][13] The inactivation of eEF-2 leads to a complete halt in polypeptide chain elongation, thereby shutting down protein synthesis and ultimately leading to cell death.[8][9][10]
The Intoxication Pathway: A Journey into the Cell
The journey of this compound from the extracellular space to the host cell cytosol is a highly orchestrated process involving several key cellular pathways.
Cellular Entry and Intracellular Trafficking
-
Receptor-Mediated Endocytosis: ETA initiates its entry by binding to the LRP1 receptor on the cell surface.[5] This interaction triggers clathrin-mediated endocytosis, engulfing the toxin into endocytic vesicles.[6]
-
Endosomal Trafficking and Proteolytic Cleavage: Once inside the early endosome, the acidic pH induces conformational changes in ETA.[5] The toxin is then trafficked through the endosomal system. A crucial event in this process is the cleavage of ETA by the endosomal protease furin, which separates the catalytic domain (and a portion of Domain Ib) from the receptor-binding and translocation domains.[5][6]
-
Retrograde Transport to the Endoplasmic Reticulum: The C-terminal fragment of ETA, containing the catalytic domain, possesses a KDEL-like sequence (REDLK) at its carboxyl terminus.[6][13] This motif is recognized by the KDEL receptor in the Golgi apparatus, leading to the retrograde transport of the toxin fragment from the Golgi to the endoplasmic reticulum (ER).[6][13]
-
Translocation to the Cytosol: From the ER, the catalytic fragment is translocated into the cytosol. This process is thought to hijack the ER-associated protein degradation (ERAD) pathway, which normally removes misfolded proteins from the ER for degradation in the cytosol.[6][13]
Induction of Apoptosis
The inhibition of protein synthesis by ETA is a potent trigger for programmed cell death, or apoptosis. The cessation of the production of short-lived anti-apoptotic proteins, such as Mcl-1, is a key event in this process.[14] The degradation of Mcl-1 unleashes the pro-apoptotic protein Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately executing the apoptotic program.[14][15] ETA has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6]
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic potency of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the toxin required to inhibit a biological process (e.g., cell viability or protein synthesis) by 50%. These values can vary significantly depending on the cell line and the assay used.
| Cell Line | Toxin/Immunotoxin | IC50 | Reference |
| MCF-7 (Breast Cancer) | Purified this compound | 4.9 µg/ml | [6] |
| MCF-7 (Breast Cancer) | Purified Mutant this compound | 3.6 µg/ml | [6] |
| LNCaP (Prostate Cancer) | hD7-1(VL-VH)-PE24mut | 0.74 ± 0.05 nM | [13][14] |
| C4-2 (Prostate Cancer) | hD7-1(VL-VH)-PE24mut | 1.71 ± 0.36 nM | [13][14] |
| Various Human Epidermoid Carcinoma & Glioblastoma Cell Lines | D2C7-(scdsFv)-PE38KDEL | 0.18 to 2.5 ng/ml | [16] |
| A431-K5 (Mesothelin-expressing) | scFv-PE38 | 0.6 ng/ml | [16] |
| Various Glioma Cell Lines | IL-13-PE38QQR | <0.1 to >300 ng/ml | [16] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Toxin Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the toxin concentration and fitting the data to a dose-response curve.[6]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
Principle: Cells are incubated with a radiolabeled amino acid (e.g., [³⁵S]-methionine or [³H]-leucine). The amount of radioactivity incorporated into newly synthesized proteins is measured and is inversely proportional to the level of protein synthesis inhibition.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for a specific duration.
-
Radiolabeling: Add a medium containing the radiolabeled amino acid to each well and incubate for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).
-
Washing: Wash the protein pellet to remove unincorporated radiolabeled amino acids.
-
Quantification: Solubilize the protein pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in untreated control cells.[5]
Caspase Activity Assay
This assay measures the activity of caspases, key proteases in the apoptotic pathway.
Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a colorimetric or fluorometric reporter molecule. Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells to release the cellular contents, including active caspases.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the caspase to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the caspase activity in the sample.[2][18]
Visualizing the Cytotoxic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound cytotoxicity.
This compound Intoxication Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Preparation and evaluation of the this compound nano-gold conjugate as a vaccine candidate for Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Pseudomonas aeruginosa exotoxin T induces potent cytotoxicity against a variety of murine and human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. kumc.edu [kumc.edu]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 [frontiersin.org]
- 14. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. journals.asm.org [journals.asm.org]
Initial Characterization of Exotoxin A Enzymatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa exotoxin A (ETA) is a potent virulence factor and a key contributor to the pathogenicity of this opportunistic bacterium. The toxicity of ETA is attributed to its enzymatic activity, which ultimately disrupts protein synthesis in eukaryotic cells, leading to cell death. This technical guide provides an in-depth overview of the initial characterization of ETA's enzymatic function, focusing on its core catalytic activity: the ADP-ribosylation of elongation factor 2 (EF-2). The information presented here is crucial for researchers and drug development professionals working on novel therapeutics targeting P. aeruginosa infections.
Core Enzymatic Activity of this compound
This compound is a member of the A-B family of bacterial toxins and functions as a mono-ADP-ribosyltransferase (EC 2.4.2.36).[1] The enzymatic activity resides in the C-terminal domain of the toxin. Following cellular uptake and proteolytic processing, the enzymatically active fragment of ETA is released into the cytosol. This fragment catalyzes the transfer of an adenosine diphosphate (ADP)-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a unique post-translationally modified histidine residue, known as diphthamide, on eukaryotic elongation factor 2 (EF-2).[1][2][3][4]
The covalent modification of EF-2 by ADP-ribosylation renders it inactive.[5] EF-2 is a crucial component of the translational machinery, responsible for mediating the GTP-dependent translocation of the ribosome along the mRNA molecule. By inactivating EF-2, ETA effectively halts polypeptide chain elongation, leading to a complete shutdown of protein synthesis and subsequent cell death.[5][6] The mechanism of ETA is functionally similar to that of diphtheria toxin.[6]
Quantitative Analysis of Enzymatic Activity
| Parameter | Substrate | Value | Reference |
| kon (Association Rate Constant) | NAD+ | 4.7 ± 0.4 µM-1 s-1 | (PMID: 14705944) |
| koff (Dissociation Rate Constant) | NAD+ | 194 ± 15 s-1 | (PMID: 14705944) |
| kon (Association Rate Constant) | eEF-2 | 320 ± 39 µM-1 s-1 | (PMID: 14705944) |
| koff (Dissociation Rate Constant) | eEF-2 | 131 ± 22 s-1 | (PMID: 14705944) |
Experimental Protocols
The foundational experiments to characterize the enzymatic activity of this compound relied on in vitro assays using purified components and cell-free extracts. Below are detailed methodologies representative of these initial studies.
Protocol 1: In Vitro ADP-Ribosylation of EF-2 using Radiolabeled NAD+
This protocol describes a classic method to directly measure the transfer of ADP-ribose from NAD+ to EF-2.
Materials:
-
Purified, activated this compound
-
Purified eukaryotic Elongation Factor 2 (e.g., from rabbit reticulocyte lysate or wheat germ)
-
[adenine-14C]-NAD+ or [32P]-NAD+
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10 mM dithiothreitol (DTT)
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
5% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
Purified EF-2 (to a final concentration of 1-10 µM)
-
[14C]-NAD+ or [32P]-NAD+ (to a final concentration of 10-100 µM, with a known specific activity)
-
-
Initiation of Reaction: Add purified, activated this compound to the reaction mixture to initiate the enzymatic reaction. The final concentration of the toxin should be in the nanomolar range and determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will vary depending on the enzyme concentration and desired extent of reaction, but typically ranges from 10 to 60 minutes.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the proteins, including the radiolabeled EF-2.
-
Protein Precipitation: Incubate the mixture on ice for 30 minutes to ensure complete protein precipitation.
-
Filtration: Collect the precipitated protein by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filter with three aliquots of ice-cold 5% TCA to remove any unincorporated radiolabeled NAD+.
-
Drying: Dry the filter under a heat lamp or in an oven.
-
Quantification: Place the dried filter in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of ADP-ribose transferred to EF-2 based on the specific activity of the radiolabeled NAD+ and the measured counts per minute.
Protocol 2: Rabbit Reticulocyte Lysate Assay for Inhibition of Protein Synthesis
This assay measures the functional consequence of EF-2 inactivation by monitoring the inhibition of protein synthesis in a cell-free system.
Materials:
-
Purified, activated this compound
-
Amino acid mixture (lacking methionine)
-
[35S]-Methionine
-
Template mRNA (e.g., globin mRNA)
-
Reaction Buffer (as supplied with the lysate, typically containing an energy regenerating system)
-
1 M NaOH
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
5% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Pre-incubation with Toxin: In a microcentrifuge tube, pre-incubate the rabbit reticulocyte lysate with varying concentrations of activated this compound for 15-30 minutes at 30°C. This allows the toxin to inactivate the endogenous EF-2.
-
Initiation of Translation: Initiate protein synthesis by adding the following components to the pre-incubated lysate:
-
Template mRNA
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
-
Incubation: Incubate the translation reaction at 30°C for 60-90 minutes.
-
Termination of Reaction: Stop the reaction by adding 1 M NaOH to hydrolyze the aminoacyl-tRNAs.
-
Protein Precipitation: Precipitate the newly synthesized, radiolabeled proteins by adding an equal volume of ice-cold 10% TCA.
-
Filtration, Washing, and Quantification: Follow steps 6-10 from Protocol 1 to collect, wash, and quantify the amount of incorporated [35S]-Methionine.
-
Data Analysis: Compare the amount of protein synthesis (in counts per minute) in the toxin-treated samples to a control sample without toxin. This will allow for the determination of the concentration of this compound required to inhibit protein synthesis by 50% (IC50).
Visualizations
Signaling Pathway of this compound Intoxication
Caption: Cellular intoxication pathway of this compound.
Experimental Workflow for In Vitro Enzymatic Characterization
Caption: Workflow for characterizing this compound enzymatic activity in vitro.
References
- 1. Frontiers | Pseudomonas this compound: optimized by evolution for effective killing [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound-eEF2 complex structure indicates ADP ribosylation by ribosome mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Pseudomonas aeruginosa exotoxin Aiadenosine diphosphate-ribosylation of mammalian elongation factor 2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modes of Action of ADP-Ribosylated Elongation Factor 2 in Inhibiting the Polypeptide Elongation Cycle: A Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas exotoxin - Wikipedia [en.wikipedia.org]
- 7. Rabbit Reticulocyte Lysate Protocol [promega.jp]
- 8. promegaconnections.com [promegaconnections.com]
Methodological & Application
Protocol for High-Yield Expression and Purification of Recombinant Exotoxin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the expression and purification of recombinant Pseudomonas aeruginosa Exotoxin A (PE) in Escherichia coli. This protocol is designed to yield a high quantity of pure, and biologically active protein suitable for use in various research and drug development applications, including the construction of immunotoxins.
Introduction
Pseudomonas aeruginosa this compound (PE) is a potent bacterial toxin that inhibits protein synthesis in eukaryotic cells by catalyzing the ADP-ribosylation of elongation factor 2 (EF-2).[1][2] This cytotoxic activity has made PE a valuable tool in cancer research, where it is often engineered into immunotoxins to specifically target and kill cancer cells.[1][3][4] For such applications, it is crucial to produce high-purity recombinant PE. Often, truncated forms of PE, lacking the native cell-binding domain, are used to create targeted therapies.[1][2] This protocol details the expression of a His-tagged recombinant PE in E. coli and its subsequent purification using a multi-step chromatography process.
Principle
The protocol involves the transformation of an E. coli expression host with a plasmid containing the gene for a His-tagged recombinant this compound. Expression is induced, and the bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using a combination of chromatographic techniques, primarily Immobilized Metal Affinity Chromatography (IMAC) followed by polishing steps such as ion-exchange and size-exclusion chromatography to achieve high purity. A critical final step involves the removal of endotoxins, which are common contaminants in E. coli expression systems.
Experimental Workflow
Caption: Overall workflow for recombinant this compound expression and purification.
Materials and Reagents
Expression
-
E. coli strain BL21(DE3)
-
pET expression vector containing the gene for His-tagged recombinant this compound
-
Luria-Bertani (LB) medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Lysis
Purification
-
IMAC Buffers:
-
Ion-Exchange Buffers (Anion Exchange):
-
Equilibration Buffer: 20 mM Tris-HCl, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl, pH 8.0, 1 M NaCl
-
-
Size-Exclusion Chromatography Buffer:
-
SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
-
Chromatography Columns:
Endotoxin Removal
-
Triton X-114[11]
-
Endotoxin-free water and buffers
Experimental Protocols
Expression of Recombinant this compound
-
Transformation: Transform the pET expression vector containing the recombinant this compound gene into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.[5]
-
Starter Culture: Inoculate a single colony from the plate into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 250 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[5][10]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Optimal induction conditions may vary, but a common starting point is 0.5 mM IPTG.[5][12]
-
Incubation: Continue to incubate the culture for 4-6 hours at a reduced temperature, such as 25°C or 30°C, to enhance the solubility of the expressed protein.[5]
| Parameter | Recommended Range | Optimal (Example) | Reference |
| Host Strain | E. coli BL21(DE3) | E. coli BL21(DE3) | [5] |
| Vector | pET series | pET-22b, pET28a | [1][5] |
| OD600 at Induction | 0.4 - 0.6 | 0.6 | [5][12] |
| IPTG Concentration | 0.1 - 1.0 mM | 0.5 mM | [5][12] |
| Induction Temperature | 25 - 37°C | 25°C | [5] |
| Induction Duration | 2 - 8 hours | 4 hours | [5] |
Cell Lysis and Lysate Clarification
-
Cell Harvest: Centrifuge the bacterial culture at 5,000 x g for 20 minutes at 4°C to pellet the cells.[5] Discard the supernatant. The cell paste can be stored at -20°C or processed immediately.
-
Resuspension: Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer per gram of cell paste.[6] Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[7]
-
Sonication: Sonicate the cell suspension on ice to disrupt the cells. Use short bursts (e.g., 10-15 seconds) with intermittent cooling to prevent overheating, which can denature the protein.[5][7] Add DNase I to reduce the viscosity of the lysate.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.[6] Carefully collect the supernatant, which contains the soluble recombinant protein.
Protein Purification
IMAC is used as the initial capture step to purify the His-tagged recombinant this compound.[13][14]
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of Binding Buffer.[9]
-
Sample Loading: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with Elution Buffer containing a high concentration of imidazole (250-500 mM).[1] Collect fractions and analyze them by SDS-PAGE.
| Step | Buffer | Imidazole Concentration | Purpose |
| Binding | Binding Buffer | 20-40 mM | Promotes binding of His-tagged protein while minimizing non-specific binding.[9] |
| Washing | Wash Buffer | 50-100 mM | Removes weakly bound contaminant proteins. |
| Elution | Elution Buffer | 250-500 mM | Competes with the His-tag for binding to the resin, eluting the target protein.[1][14] |
IEC separates proteins based on their net charge and can be used as an intermediate purification step.[15][16] For this compound, which has an isoelectric point of approximately 5.1, anion-exchange chromatography at a pH above its pI (e.g., pH 8.0) is effective.
-
Buffer Exchange: Exchange the buffer of the pooled IMAC fractions into the IEC Equilibration Buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the anion-exchange column (e.g., Q-Sepharose) with Equilibration Buffer.
-
Sample Loading and Elution: Load the sample onto the column. Wash with Equilibration Buffer until the baseline is stable. Elute the bound protein using a linear gradient of NaCl (0-1 M) in the Equilibration Buffer.[15] Collect fractions and analyze by SDS-PAGE.
SEC, also known as gel filtration, is the final polishing step to separate the recombinant protein based on its size and to remove any remaining aggregates or smaller contaminants.[17][18][19]
-
Column Equilibration: Equilibrate the size-exclusion column with SEC Buffer.
-
Sample Loading: Concentrate the pooled and purified fractions from the previous step and load them onto the SEC column.
-
Elution: Elute the protein with SEC Buffer. The recombinant this compound should elute as a single major peak. Collect fractions and analyze for purity.
Endotoxin Removal
Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and must be removed for many downstream applications.[20]
-
Phase Separation with Triton X-114: This is an effective method for endotoxin removal.[11]
-
Add Triton X-114 to the purified protein solution to a final concentration of 1% (v/v).
-
Incubate on ice for 30 minutes with gentle stirring.
-
Transfer the mixture to a 37°C water bath for 10 minutes to induce phase separation.
-
Centrifuge at 20,000 x g for 10 minutes at 25°C.
-
The upper aqueous phase contains the purified protein, while the lower detergent phase contains the endotoxins. Carefully collect the aqueous phase.
-
Repeat this process 2-3 times for efficient endotoxin removal.[11]
-
-
Anion-Exchange Chromatography: Anion-exchange chromatography can also be effective for endotoxin removal as endotoxins are negatively charged.[11][21]
Quality Control and Storage
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining. Purity can be quantified using densitometry. Western blotting with an anti-His-tag or anti-Exotoxin A antibody can confirm the identity of the protein.[1]
-
Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
-
Storage: Aliquot the purified protein and store it at -80°C to maintain its activity.
This compound Mechanism of Action
Caption: Mechanism of action of Pseudomonas this compound in eukaryotic cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein expression | Suboptimal induction conditions | Optimize IPTG concentration, temperature, and induction time. |
| Plasmid instability | Sequence the plasmid to ensure the gene is in frame and intact. | |
| Insoluble protein (inclusion bodies) | High expression rate, improper folding | Lower the induction temperature (e.g., 18-25°C) and IPTG concentration. |
| Low protein yield after IMAC | His-tag is inaccessible | Perform purification under denaturing conditions to expose the His-tag.[8] |
| Column not charged properly | Ensure the IMAC resin is properly charged with metal ions (e.g., Ni2+). | |
| High endotoxin levels | Inefficient removal | Repeat the Triton X-114 phase separation or use a dedicated endotoxin removal column. |
| Protein degradation | Protease activity | Add protease inhibitors to the lysis buffer and keep samples on ice.[8] |
By following this comprehensive protocol, researchers can reliably produce high-quality recombinant this compound for a variety of scientific applications.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Recombinant Expression and Purification of Pseudomonas aeruginosa Truncated this compound in Escherichia coli [ps.tbzmed.ac.ir]
- 3. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to taming a toxin--recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. LABTips: Purifying His-tagged Proteins with IMAC | Labcompare.com [labcompare.com]
- 9. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [sigmaaldrich.com]
- 10. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Construction and recombinant expression of Pseudomonas aeruginosa truncated this compound in Escherichia coli | Cellular and Molecular Biology [cellmolbiol.org]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. bio-rad.com [bio-rad.com]
- 15. conductscience.com [conductscience.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 19. goldbio.com [goldbio.com]
- 20. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sartorius.hr [sartorius.hr]
Constructing Exotoxin A-Based Immunotoxins for Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunotoxins represent a promising class of targeted cancer therapeutics, combining the specificity of an antibody with the potent cytotoxicity of a protein toxin.[1] This approach allows for the selective elimination of cancer cells while minimizing damage to healthy tissues.[2] Pseudomonas Exotoxin A (ETA) is a bacterial toxin frequently employed in the construction of immunotoxins due to its high potency.[3] ETA functions by irreversibly inhibiting protein synthesis through the ADP-ribosylation of elongation factor 2 (eEF-2), ultimately leading to apoptotic cell death.[1][4]
This document provides detailed application notes and protocols for the design, construction, purification, and evaluation of ETA-based immunotoxins for cancer therapy.
Structure and Mechanism of this compound-Based Immunotoxins
Native ETA is a 613-amino acid protein composed of three major domains:
-
Domain Ia: The N-terminal cell-binding domain.
-
Domain II: The translocation domain.
-
Domain III: The ADP-ribosylating (catalytic) domain.[4]
For immunotoxin construction, the native cell-binding domain (Domain Ia) is typically removed and replaced with a targeting moiety, such as a single-chain variable fragment (scFv), a disulfide-stabilized Fv (dsFv), or a Fab fragment derived from a monoclonal antibody that recognizes a tumor-specific antigen.[1][5] Commonly used truncated forms of ETA include PE38 and PE40, which lack Domain Ia and are fused to the targeting ligand.[1]
The mechanism of action of an ETA-based immunotoxin involves a multi-step process:
-
Binding: The immunotoxin binds to a specific antigen on the surface of a cancer cell.[4]
-
Internalization: The immunotoxin-antigen complex is internalized via receptor-mediated endocytosis.[4][6]
-
Trafficking and Processing: The immunotoxin is trafficked through the endosomal and Golgi compartments. In the endosome, the toxin is cleaved by proteases like furin, separating the targeting moiety from the toxic fragment.[7][8]
-
Translocation: The catalytic domain is translocated from the endoplasmic reticulum into the cytosol.[3][6]
-
Cytotoxicity: In the cytosol, the toxin's catalytic domain ADP-ribosylates eEF-2, leading to the inhibition of protein synthesis and subsequent apoptosis.[7][3]
Quantitative Data on ETA-Based Immunotoxins
The efficacy of ETA-based immunotoxins has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Cytotoxicity (IC50) of ETA-Based Immunotoxins in Cancer Cell Lines
| Immunotoxin | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| RFB4(dsFv)-PE38 (BL22) | CD22 | Burkitt's lymphoma cell lines | ~2 | [1] |
| K1-scFv-PE38 | Mesothelin | A431-K5 | 0.6 | [1] |
| LMB-100 | Mesothelin | Various cancer cell lines | 6.8 pM - 100 pM | [1] |
| TGFα-PE38 | EGFR | Epidermoid carcinoma & Glioblastoma | 0.18 - 2.5 | [1] |
| GD9P | CCK2R | Colorectal cancer cell lines | 1.61 - 4.55 nM |
Table 2: In Vivo Efficacy of ETA-Based Immunotoxins in Xenograft Models
| Immunotoxin | Tumor Model | Dosing Regimen | Outcome | Reference |
| RFB4(dsFv)-PE38 (BL22) | Human Burkitt's lymphoma | 200 or 275 µ g/dose | 80% and 100% tumor regression | [1] |
| K1-scFv-PE38 | A431-K5 xenograft | 0.75 mg/kg (3 doses) | 50% complete tumor regression | [1] |
| LMB-100 | Various xenograft models | 2.5 mg/kg/dose | Partial responses and tumor regression | [1] |
| GD9P | Colorectal cancer xenograft | ≥2 mg/kg (5 doses) | Rapid tumor shrinkage, some complete remissions |
Experimental Protocols
Protocol 1: Construction, Expression, and Purification of a His-tagged scFv-PE38 Immunotoxin
This protocol describes the generation of a recombinant immunotoxin in E. coli.
1.1. Gene Synthesis and Plasmid Construction
-
Design a synthetic gene encoding the scFv of interest fused to a truncated form of Pseudomonas this compound (e.g., PE38). The construct should include a linker sequence (e.g., (Gly4Ser)3) between the scFv and the toxin, and a C-terminal hexahistidine (6xHis) tag for purification.
-
Incorporate appropriate restriction sites at the 5' and 3' ends of the gene for cloning into an expression vector (e.g., pET-22b(+) or pET-28a(+)).
-
Synthesize the designed gene and clone it into the chosen expression vector.
-
Verify the sequence of the final construct by DNA sequencing.
1.2. Expression in E. coli
-
Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) or BL21(DE3)pLysS.[9]
-
Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic(s) and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of Terrific Broth (TB) or LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[10][11]
-
Continue to culture the cells at a lower temperature (e.g., 16-25°C) for an additional 12-16 hours to enhance the production of soluble protein.[12]
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
1.3. Purification using Ni-NTA Affinity Chromatography
This protocol is for purification under native conditions.
-
Preparation of Cell Lysate:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[13][14]
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[14]
-
Sonicate the cell suspension on ice to lyse the cells.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Binding to Ni-NTA Resin:
-
Elution:
-
Elute the His-tagged immunotoxin with 5-10 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[13]
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified immunotoxin.
-
Pool the fractions containing the pure protein.
-
-
Buffer Exchange:
-
Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Store the purified immunotoxin at -80°C.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic activity of the immunotoxin on cancer cells.[16][17][18]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Treatment with Immunotoxin:
-
Prepare a serial dilution of the purified immunotoxin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the immunotoxin dilutions to the respective wells. Include wells with medium only (no cells) as a background control and cells treated with vehicle (the buffer in which the immunotoxin is stored) as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader.[16]
-
Subtract the absorbance of the background control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the immunotoxin concentration and determine the IC50 value (the concentration of immunotoxin that causes 50% inhibition of cell growth).
-
Protocol 3: In Vivo Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of the anti-tumor activity of the immunotoxin in an in vivo setting.[2][20][21][22][23]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude, SCID, or NOD-SCID mice) that are 4-6 weeks old.[20]
-
Allow the mice to acclimatize for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor growth. Once the tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (width)^2 x length / 2.[21]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Administration of Immunotoxin:
-
Administer the immunotoxin to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection). The dosing schedule and concentration should be determined based on previous studies or pilot experiments.
-
Administer the vehicle buffer to the control group following the same schedule.
-
-
Evaluation of Efficacy:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
The primary endpoint is typically tumor growth inhibition or regression.
-
Visualizations
Signaling Pathway of this compound Intoxication
References
- 1. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Expression of single-chain Fv fragments in E. coli cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. sesenbio.com [sesenbio.com]
- 12. Frontiers | Engineering production of functional scFv antibody in E. coli by co-expressing the molecule chaperone Skp [frontiersin.org]
- 13. protenova.com [protenova.com]
- 14. iba-lifesciences.com [iba-lifesciences.com]
- 15. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 21. benchchem.com [benchchem.com]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
Methodology for Assessing Exotoxin A Cytotoxicity In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa Exotoxin A (ETA) is a potent bacterial toxin and a significant virulence factor.[1][2] It exerts its cytotoxic effects by inhibiting protein synthesis in eukaryotic cells, ultimately leading to apoptosis.[3][4][5] ETA catalyzes the ADP-ribosylation of elongation factor 2 (eEF2), a crucial component of the protein translation machinery, thereby halting polypeptide chain elongation.[1][3][5] Understanding the in vitro cytotoxicity of ETA is paramount for elucidating its pathogenic mechanisms and for the development of novel therapeutics, including antitoxin strategies and ETA-based immunotoxins for cancer therapy.[6]
These application notes provide a detailed overview and protocols for assessing the cytotoxicity of this compound in vitro. The methodologies described herein are designed to offer a comprehensive evaluation of ETA's effects on cell viability, membrane integrity, and the induction of apoptosis.
Principle of this compound Cytotoxicity
This compound is a single-chain polypeptide that, upon secretion by P. aeruginosa, binds to the low-density lipoprotein receptor-related protein 1 (LRP1) on the surface of susceptible eukaryotic cells.[7][8] Following receptor-mediated endocytosis, ETA is trafficked through the endosomal pathway.[2][7] Within the acidic environment of the endosome, the toxin undergoes proteolytic cleavage by furin, generating a catalytically active fragment.[7][9] This fragment is then retrogradely transported to the endoplasmic reticulum and subsequently translocated into the cytosol.[2][10] In the cytosol, the enzymatic domain of ETA transfers an ADP-ribose group from NAD+ to a unique modified histidine residue (diphthamide) on eEF2.[1][5] This covalent modification inactivates eEF2, leading to the cessation of protein synthesis and subsequent activation of the apoptotic cascade.[5][11]
Key Methodologies for Assessing ETA Cytotoxicity
A multi-faceted approach is recommended to thoroughly characterize the cytotoxic effects of this compound. This typically involves a combination of assays that measure different aspects of cellular health:
-
Cell Viability Assays: These assays, such as the MTT assay, assess the overall metabolic activity of a cell population, which is indicative of the number of viable cells.
-
Cytotoxicity Assays: Assays like the LDH release assay measure the integrity of the plasma membrane. Damage to the cell membrane leads to the release of cytosolic enzymes like lactate dehydrogenase (LDH) into the culture medium.
-
Apoptosis Assays: These assays detect specific markers of programmed cell death, such as the activation of caspases, which are key executioner enzymes in the apoptotic pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]
Materials:
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound (ETA) stock solution
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
DMSO (cell culture grade)[14]
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[17] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
ETA Treatment: Prepare serial dilutions of ETA in complete culture medium. Remove the old medium from the cells and add 100 µL of the ETA dilutions to the respective wells. Include a vehicle control (medium without ETA).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cell death by measuring the release of LDH from cells with a damaged plasma membrane.[17][18]
Materials:
-
Target cells
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (ETA) stock solution
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)[18][19]
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls as per the manufacturer's instructions:[19]
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit).
-
Medium Background: Complete medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.[19]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[19][20]
-
Assay Reagent Addition: Add 50 µL of the LDH assay reagent (a mixture of substrate, cofactor, and dye) to each well.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[21]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[22] The assay utilizes a labeled substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (ETA) stock solution
-
Caspase-3 activity assay kit (colorimetric or fluorometric)[23][24]
-
Cell lysis buffer (provided in the kit)
-
Plate reader (colorimetric: 405 nm; fluorometric: Ex/Em = 380/440 nm)
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with ETA at the desired concentrations for the specified time.
-
Cell Lysis:
-
For adherent cells, remove the medium and wash with ice-cold PBS. Add cell lysis buffer and scrape the cells.
-
For suspension cells, centrifuge the cells and resuspend the pellet in cell lysis buffer.
-
-
Incubation: Incubate the cell lysates on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[22]
-
Caspase-3 Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[23]
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/440 nm (fluorometric).[23][24]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the results from ETA-treated samples to the untreated control.
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| ETA Concentration (ng/mL) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 10 | 62.1 ± 3.5 |
| 100 | 25.7 ± 2.8 |
| 1000 | 5.4 ± 1.9 |
Table 2: Cytotoxicity of this compound (LDH Release Assay)
| ETA Concentration (ng/mL) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.8 |
| 1 | 15.6 ± 2.3 |
| 10 | 48.9 ± 3.9 |
| 100 | 82.4 ± 5.1 |
| 1000 | 95.7 ± 4.5 |
Table 3: Induction of Apoptosis by this compound (Caspase-3 Activity Assay)
| ETA Concentration (ng/mL) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 5.8 ± 0.6 |
| 100 | 12.3 ± 1.1 |
| 1000 | 15.1 ± 1.4 |
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for ETA Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity in vitro.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Pseudomonas this compound: optimized by evolution for effective killing [frontiersin.org]
- 3. The role of this compound in pseudomonas disease and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound from Pseudomonas aeruginosa; mechanism and inhibition | University of Gothenburg [gu.se]
- 6. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of Pseudomonas aeruginosa this compound in experimental mouse infections: adenosine diphosphate ribosylation of elongation factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. caspase3 assay [assay-protocol.com]
- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 24. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Creating Targeted Toxins with Pseudomonas Exotoxin A Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Targeted Toxin Therapy
Targeted toxins, particularly recombinant immunotoxins, represent a powerful class of cancer therapeutics designed to selectively eliminate malignant cells while sparing healthy tissue. The strategy involves genetically fusing a cell-targeting moiety, such as an antibody fragment (e.g., scFv or dsFv), to a potent cytotoxic protein. Pseudomonas aeruginosa Exotoxin A (PE) is a bacterial toxin that has been extensively engineered for this purpose due to its high potency and well-understood mechanism of action.[1][2]
Native PE is a 66 kDa protein composed of three primary functional domains:
-
Domain Ia: Responsible for binding to the α2-macroglobulin receptor (CD91), which is present on many normal cells, leading to off-target toxicity.[3][4]
-
Domain II: Facilitates the translocation of the toxin's catalytic domain across cellular membranes.[5][6]
-
Domain III: Possesses the enzymatic ADP-ribosyltransferase activity.[5][6]
The core principle of creating a targeted toxin from PE is to remove the native cell-binding domain (Domain Ia) and replace it with a targeting domain that recognizes a tumor-associated antigen.[4][7] This modification redirects the toxin's potent cell-killing activity specifically to cancer cells. The most commonly used cytotoxic fragment is PE38 , a 38 kDa truncated version of PE that lacks the binding domain but retains the translocation and catalytic domains.[4]
Once the immunotoxin binds to its target on the cancer cell surface, it is internalized through receptor-mediated endocytosis.[4] It then traffics through the Golgi apparatus to the endoplasmic reticulum (ER).[8] From the ER, the catalytic fragment is translocated into the cytosol, where it inactivates Elongation Factor 2 (eEF2) via ADP-ribosylation.[9] This action irreversibly halts protein synthesis, ultimately leading to apoptotic cell death.[4][10]
Structural Fragments of this compound for Immunotoxin Construction
The choice of PE fragment is critical for balancing cytotoxicity with reduced non-specific binding. Truncated forms of PE are engineered to eliminate the native binding domain, thereby reducing systemic toxicity.
| Fragment | Size (approx.) | Description | Key Characteristics |
| PE (Full-Length) | 66 kDa | Native Pseudomonas this compound | Contains all three domains; highly toxic to normal cells due to Domain Ia.[5][6] |
| PE40 | 40 kDa | Lacks Domain Ia | Reduced non-specific toxicity; early version used in immunotoxin development.[11] |
| PE38 | 38 kDa | Lacks Domain Ia (amino acids 1-252) | The most widely used fragment for clinical and preclinical immunotoxins; retains high cytotoxic potency.[4] |
Experimental Design & Workflow
The development of a novel PE38-based immunotoxin follows a structured workflow from conceptual design to in vitro validation.
Caption: General workflow for producing a PE38-based immunotoxin.
Mechanism of Action: Immunotoxin-Mediated Cell Killing
The pathway from cell surface binding to apoptosis is a multi-step process involving intracellular trafficking and enzymatic action.
Caption: Intracellular pathway of a PE-based immunotoxin.
Protocols
Protocol: Expression and Purification of PE38-Based Immunotoxins
This protocol outlines a general method for producing recombinant immunotoxins in E. coli, which often accumulate in insoluble inclusion bodies.[12][13]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the immunotoxin expression plasmid.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 8.0).
-
Inclusion Body Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100).
-
Denaturation Buffer (e.g., 6 M Guanidine-HCl in 100 mM Tris, pH 8.0).
-
Refolding Buffer (e.g., 0.1 M Tris, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG, pH 8.0).
-
Chromatography systems (Ion Exchange, Hydrophobic Interaction).
Methodology:
-
Expression:
-
Inoculate a starter culture of transformed E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to culture for 3-4 hours at 37°C.
-
-
Inclusion Body Isolation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a microfluidizer.
-
Centrifuge the lysate to pellet the insoluble inclusion bodies.
-
Wash the pellet with Inclusion Body Wash Buffer to remove membrane proteins and cellular debris. Repeat twice.
-
-
Denaturation and Refolding:
-
Solubilize the washed inclusion bodies in Denaturation Buffer.
-
Clarify the solution by centrifugation to remove any remaining insoluble material.
-
Add the denatured protein solution drop-wise into a large volume of rapidly stirring Refolding Buffer. This rapid dilution facilitates proper protein folding.
-
Allow the protein to refold for 24-48 hours at 4°C.
-
-
Purification:
-
Concentrate the refolded protein solution and buffer-exchange into the appropriate starting buffer for chromatography.
-
Purify the immunotoxin using a multi-step chromatography process, typically involving anion exchange followed by hydrophobic interaction chromatography to separate correctly folded protein from aggregates and impurities.[12]
-
Analyze fractions by SDS-PAGE to assess purity. Pool the purest fractions.
-
Perform a final buffer exchange into a formulation buffer (e.g., PBS) and sterilize by filtration (0.22 µm filter).
-
Protocol: In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potency (IC50) of the immunotoxin.[14]
Materials:
-
Target-positive and target-negative cell lines.
-
Complete cell culture medium.
-
Purified immunotoxin.
-
96-well cell culture plates.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Plate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Plating:
-
Seed target-positive and target-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Immunotoxin Treatment:
-
Prepare a series of dilutions of the purified immunotoxin in culture medium.
-
Remove the medium from the cells and add 100 µL of the immunotoxin dilutions to the appropriate wells. Include wells with medium only as an untreated control.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the immunotoxin concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of immunotoxin required to inhibit cell growth by 50%.[15]
-
Efficacy of Preclinical & Clinical Immunotoxins
The potency of PE38-based immunotoxins is typically high, with IC50 values often in the picomolar to low nanomolar range against antigen-positive cell lines.
| Immunotoxin | Target Antigen | Malignancy | IC50 (approx.) | Status/Reference |
| Moxetumomab Pasudotox (HA22) | CD22 | Hairy Cell Leukemia, B-cell malignancies | 0.1 - 1.0 ng/mL | FDA Approved[1][16] |
| SS1P | Mesothelin | Mesothelioma, Ovarian Cancer | 0.5 - 5.0 ng/mL | Clinical Trials[4] |
| LMB-2 | CD25 (IL-2Rα) | Leukemias, Lymphomas | 0.2 - 2.0 ng/mL | Clinical Trials[4] |
| TGFα-PE38 | EGFR | Epithelial Tumors | Varies by EGFR expression | Preclinical/Clinical[10] |
Disclaimer: These protocols are intended as a general guide for research purposes. Specific conditions, including buffer compositions, cell lines, and purification strategies, must be optimized for each unique immunotoxin construct. All work with toxins and genetically modified organisms should be performed in accordance with institutional and national safety guidelines.
References
- 1. Immunogenicity of therapeutic recombinant immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Functional domains of Pseudomonas exotoxin identified by deletion analysis of the gene expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pseudomonas this compound: optimized by evolution for effective killing [frontiersin.org]
- 6. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Pseudomonas exotoxin - Wikipedia [en.wikipedia.org]
- 10. Facebook [cancer.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Purification of clinical-grade disulfide stabilized antibody fragment variable--Pseudomonas exotoxin conjugate (dsFv-PE38) expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Antibody-Based Immunotoxins for Colorectal Cancer Therapy | MDPI [mdpi.com]
- 16. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Pseudomonas Exotoxin A in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas Exotoxin A (ETA) is a potent virulence factor produced by Pseudomonas aeruginosa. Its cytotoxic effects are primarily attributed to the inhibition of protein synthesis, which ultimately leads to programmed cell death, or apoptosis.[1][2][3][4] ETA accomplishes this by catalyzing the ADP-ribosylation of eukaryotic elongation factor 2 (eEF2), a critical component of the protein translation machinery.[3][4][5][6] This irreversible inactivation of eEF2 triggers a cellular stress response that can activate apoptotic pathways.[3][4] The targeted nature of ETA's mechanism has made it a valuable tool in cancer research and a component of recombinant immunotoxins for cancer therapy.[2][6][7][8][9] These application notes provide an overview of the signaling pathways involved in ETA-induced apoptosis and detailed protocols for its experimental use.
Mechanism of Action and Signaling Pathways
ETA induces apoptosis through a multi-step process that involves both the intrinsic and extrinsic pathways of apoptosis. The primary mechanism is the inhibition of protein synthesis, which leads to the degradation of short-lived anti-apoptotic proteins, such as Mcl-1.[1][2] The degradation of Mcl-1 releases the pro-apoptotic protein Bak, which then activates the mitochondrial or intrinsic pathway of apoptosis.[1][2] This pathway is characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2][10][11][12][13] In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which leads to the activation of caspase-9 and subsequently the executioner caspase-3.[12]
In addition to the intrinsic pathway, ETA has been shown to activate the extrinsic pathway in certain cell types, such as human mast cells.[3][4][14][15] This involves the activation of caspase-8, which can directly cleave and activate caspase-3.[14][15] The activation of caspase-8 by ETA is associated with the downregulation of FLICE-inhibitory proteins (FLIPs), which are endogenous inhibitors of caspase-8.[3][4][14][15] Both pathways converge on the activation of caspase-3, a key executioner caspase that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][16]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathways of this compound-induced apoptosis.
Quantitative Data on this compound-Induced Apoptosis
The effective concentration and incubation time of this compound required to induce apoptosis can vary depending on the cell line and experimental conditions. The following table summarizes quantitative data from published studies.
| Cell Line | Concentration Range | Incubation Time | Apoptotic Effect | Reference |
| Mouse Embryonic Fibroblasts (WT) | 5 - 50 ng/mL | 24 hours | 45-55% apoptosis at 50 ng/mL | [2] |
| Mouse Embryonic Fibroblasts (WT) | 50 ng/mL | 12 - 24 hours | 42% apoptosis at 12h, 63% at 24h | [2] |
| MCF-7 (Human Breast Cancer) | 3.6 µg/mL (IC50) | Not Specified | 50% inhibition of cell viability | [8] |
| LNCaP (Human Prostate Cancer) | 0.74 ± 0.05 nM (IC50) | 48 hours | 50% inhibition of cell viability | [9] |
| C4-2 (Human Prostate Cancer) | 1.71 ± 0.36 nM (IC50) | 48 hours | 50% inhibition of cell viability | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to study this compound-induced apoptosis.
Experimental Workflow for Studying this compound-Induced Apoptosis
Caption: General experimental workflow for apoptosis studies.
Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (ETA) stock solution
-
Tissue culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in tissue culture plates or flasks and allow them to adhere (for adherent cells) or reach the desired concentration (for suspension cells).[17]
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
For adherent cells, carefully remove the existing medium and replace it with the medium containing the different concentrations of ETA.
-
For suspension cells, add the appropriate volume of the ETA stock solution directly to the cell suspension to reach the final desired concentration.[17]
-
Include a vehicle control (medium without ETA) for comparison.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 6, 12, 24, 48 hours).[2][17]
-
After incubation, harvest the cells for downstream analysis. For adherent cells, this may involve trypsinization. Collect both the supernatant and attached cells.[18]
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells (approximately 5 x 10^5 to 1 x 10^6 cells per sample).[18]
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[18]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[19]
-
Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18]
-
Set up appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set the compensation and gates.[18]
Caspase Activity Assay
This protocol describes a general method for measuring caspase activity using a luminogenic substrate.
Materials:
-
Caspase-Glo® 3/7, 8, or 9 Assay Kit (or equivalent)
-
White-walled multi-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add the Caspase-Glo® reagent to each well at a volume equal to the volume of the cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Apoptotic Markers
This protocol is for the detection of key apoptotic proteins by western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Mcl-1, anti-Bak)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest and lyse the treated and control cells.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit
-
Formaldehyde or paraformaldehyde for fixation
-
Permeabilization solution (e.g., Triton X-100 or saponin)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix the treated and control cells with a formaldehyde-based solution.[19]
-
Permeabilize the cells to allow the labeling enzyme to enter.[18]
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs, according to the manufacturer's protocol.[19]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI, if desired.
-
Analyze the samples by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[19]
Conclusion
This compound is a valuable tool for inducing apoptosis in a controlled and dose-dependent manner. Understanding its mechanism of action and employing standardized protocols are crucial for obtaining reliable and reproducible results in apoptosis research. The methodologies and data presented in these application notes provide a solid foundation for scientists and researchers to effectively utilize this compound in their studies of programmed cell death and for the development of novel therapeutics.
References
- 1. Pseudomonas this compound-mediated apoptosis is Bak dependent and preceded by the degradation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudomonas this compound-Mediated Apoptosis Is Bak Dependent and Preceded by the Degradation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pseudomonas this compound: optimized by evolution for effective killing [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid extracellular release of cytochrome c is specific for apoptosis and marks cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudomonas aeruginosa this compound induces human mast cell apoptosis by a caspase-8 and -3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. dovepress.com [dovepress.com]
Application Notes and Protocols: Techniques for Labeling Exotoxin A for Cellular Tracking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for labeling Pseudomonas aeruginosa Exotoxin A (PE-A) for cellular tracking applications. The described methods include fluorescent labeling, biotinylation, and radiolabeling, enabling researchers to visualize and quantify the uptake and intracellular trafficking of this potent toxin.
Introduction
Pseudomonas aeruginosa this compound (PE-A) is a major virulence factor that inhibits protein synthesis in eukaryotic cells by ADP-ribosylating elongation factor 2.[1][2] Its potent cytotoxicity has led to its investigation as a component of immunotoxins for cancer therapy.[3][4] Understanding the cellular uptake, intracellular trafficking, and mechanism of action of PE-A is crucial for both elucidating its pathogenic role and for the development of novel therapeutics. Labeling PE-A with various tags allows for its direct visualization and quantification within cells, providing invaluable insights into its journey from the cell surface to its cytosolic target.
This document outlines three common labeling techniques:
-
Fluorescent Labeling: Covalently attaching a fluorescent dye to PE-A for visualization by fluorescence microscopy and quantitative analysis by flow cytometry.
-
Biotinylation: Covalently linking biotin to PE-A, which can then be detected with high affinity by streptavidin conjugates for pull-down assays, and imaging.
-
Radiolabeling: Incorporating a radioisotope into PE-A for highly sensitive in vitro and in vivo tracking studies.
Data Presentation
The following tables summarize key quantitative data associated with each labeling technique. It is important to note that specific values can vary depending on the exact labeling conditions, the specific dye or isotope used, and the protein concentration.
Table 1: Comparison of Labeling Techniques for this compound
| Parameter | Fluorescent Labeling (e.g., FITC) | Biotinylation (e.g., NHS-Biotin) | Radiolabeling (e.g., ¹²⁵I) |
| Primary Application | Cellular imaging, flow cytometry | Pull-down assays, affinity purification, imaging | In vivo tracking, quantitative uptake studies |
| Detection Method | Fluorescence microscopy, fluorometry | Streptavidin-conjugate based assays (e.g., ELISA, Western blot), microscopy | Autoradiography, gamma counting |
| Typical Degree of Labeling (DOL) | 1-5 moles of dye per mole of protein[5][6] | Variable, dependent on application | Not applicable (measured as specific activity) |
| Potential Impact on Cytotoxicity | Can vary depending on the dye and DOL. High DOL may decrease activity. | Generally low impact on cytotoxicity. | Minimal, as it does not typically alter protein structure. |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC₅₀ of Unlabeled this compound | Reference |
| MCF-7 (Breast Cancer) | 4.9 µg/ml | [7] |
| RD (Rhabdomyosarcoma) | Inhibition observed at 100 ng/ml and 200 ng/ml after 24 hrs | [7] |
| L929 (Mouse Fibroblast) | IC₅₀ reported for PE and fusion proteins, indicating high sensitivity. | [8] |
| C4-2 (Prostate Cancer) | IC₅₀ of 55 pM for scFv2112-ETA' (a PE-A fragment immunotoxin) | [3] |
Experimental Protocols
Fluorescent Labeling of this compound with FITC
This protocol describes the conjugation of Fluorescein Isothiocyanate (FITC) to primary amines on this compound.
Materials:
-
Purified this compound (PE-A)
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
PD-10 Desalting Column (or similar gel filtration column)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
Protocol:
-
Protein Preparation:
-
Dissolve or dialyze purified PE-A into 0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0) to a final concentration of 2-5 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided.[9]
-
-
FITC Solution Preparation:
-
Conjugation Reaction:
-
Purification of Labeled Protein:
-
Equilibrate a PD-10 desalting column with PBS (pH 7.4).
-
Apply the reaction mixture to the column to separate the FITC-labeled PE-A from unreacted FITC.[9][11]
-
Collect the fractions and identify the protein-containing fractions by measuring absorbance at 280 nm. The labeled protein will appear as a colored band.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of FITC at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ x 0.35)] / ε_protein
-
(ε_protein for PE-A is ~38,880 M⁻¹cm⁻¹)
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₄₉₅ / ε_FITC
-
(ε_FITC at pH 9.0 is ~75,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL:
-
-
Storage:
-
Add BSA to a final concentration of 0.1% as a stabilizer.
-
Store the labeled PE-A in small aliquots at -20°C or -80°C, protected from light.
-
Biotinylation of this compound using NHS-Biotin
This protocol describes the labeling of primary amines on this compound with N-Hydroxysuccinimide (NHS)-Biotin.
Materials:
-
Purified this compound (PE-A)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
0.1 M Sodium Phosphate buffer, pH 7.5
-
PD-10 Desalting Column (or similar)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification (optional)
Protocol:
-
Protein Preparation:
-
Dissolve or dialyze purified PE-A into 0.1 M Sodium Phosphate buffer (pH 7.5) to a concentration of 1-10 mg/mL. Avoid buffers containing primary amines.[6]
-
-
NHS-Biotin Solution Preparation:
-
Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.[6]
-
-
Conjugation Reaction:
-
Purification of Biotinylated Protein:
-
Separate the biotinylated PE-A from unreacted NHS-Biotin using a PD-10 desalting column equilibrated with PBS (pH 7.4).[15]
-
-
Characterization (Optional):
-
Determine the extent of biotinylation using a HABA assay according to the manufacturer's instructions.[15]
-
-
Storage:
-
Store the biotinylated PE-A in aliquots at -20°C or -80°C.
-
Radiolabeling of this compound with ¹²⁵I using the Iodogen Method
This protocol describes the radioiodination of tyrosine residues on this compound with ¹²⁵I. Caution: This protocol involves radioactive materials and should only be performed in a licensed facility with appropriate safety precautions.
Materials:
-
Purified this compound (PE-A)
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes
-
Sodium Iodide (Na¹²⁵I)
-
0.1 M Sodium Phosphate buffer, pH 7.4
-
PD-10 Desalting Column (or similar)
-
Phosphate Buffered Saline (PBS), pH 7.4 containing 0.1% BSA
Protocol:
-
Protein Preparation:
-
Dissolve or dialyze PE-A into 0.1 M Sodium Phosphate buffer (pH 7.4).
-
-
Radiolabeling Reaction:
-
Purification of Radiolabeled Protein:
-
Stop the reaction by transferring the solution to a clean tube.
-
Separate the ¹²⁵I-labeled PE-A from free ¹²⁵I using a PD-10 desalting column equilibrated with PBS containing 0.1% BSA.[18]
-
-
Determination of Specific Activity:
-
Storage:
-
Store the ¹²⁵I-PE-A at 4°C and use it as soon as possible due to radioactive decay and potential for radiolysis.[21]
-
Mandatory Visualization
This compound Cellular Uptake and Trafficking Pathway
The following diagram illustrates the key steps in the cellular uptake and intracellular trafficking of this compound.
Caption: Cellular uptake and trafficking pathway of Pseudomonas this compound.
Experimental Workflow: Biotinylated this compound Pull-Down Assay
This diagram outlines the workflow for identifying cellular proteins that interact with biotinylated this compound.
Caption: Workflow for a pull-down assay using biotinylated this compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively label this compound for various cellular tracking studies. The choice of labeling technique will depend on the specific experimental goals, with fluorescent labeling being ideal for visualization, biotinylation for affinity-based applications, and radiolabeling for highly sensitive quantitative and in vivo studies. Careful execution of these protocols will enable a deeper understanding of the molecular mechanisms of this compound and facilitate the development of novel therapeutic strategies.
References
- 1. The properties of specific binding site of 125I-radioiodinated myotoxin a, a novel Ca++ releasing agent, in skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drmr.com [drmr.com]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 14. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 15. apexbt.com [apexbt.com]
- 16. Labeling of platelet surface proteins with 125I by the iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 125I-alpha-bungarotoxin. Effects of radiodecomposition on specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. biorxiv.org [biorxiv.org]
- 20. resources.revvity.com [resources.revvity.com]
- 21. revvity.com [revvity.com]
Application Notes and Protocols for the Development of a Stable Exotoxin A Toxoid Vaccine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a significant opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals. A major virulence factor contributing to its pathogenicity is Exotoxin A (PE), a potent enzyme that inhibits protein synthesis in eukaryotic cells, leading to cell death.[1][2] Due to its high immunogenicity, PE is a promising candidate for vaccine development.[1][3] However, its inherent toxicity necessitates a detoxification process to convert it into a safe but still immunogenic toxoid.
These application notes provide a comprehensive guide to the development of a stable this compound toxoid for vaccine research. This document outlines the protocols for the production, detoxification, and characterization of the PE toxoid, including methods for assessing its stability, residual toxicity, and immunogenicity.
Mechanism of Action of this compound
Pseudomonas aeruginosa this compound is an A-B toxin that exerts its cytotoxic effects through the inhibition of protein synthesis.[4][5] The toxin binds to the α2-macroglobulin receptor/low-density lipoprotein receptor-related protein (LRP1) on the surface of susceptible eukaryotic cells, initiating receptor-mediated endocytosis.[6][7] Following internalization, the toxin is proteolytically cleaved by furin within an endosomal compartment.[6][8] The resulting enzymatically active fragment is then translocated to the cytosol, where it catalyzes the ADP-ribosylation of elongation factor 2 (eEF2).[4][5] This modification of eEF2 prevents it from participating in peptide chain elongation, leading to a complete shutdown of protein synthesis and subsequent cell death.[5]
Experimental Workflow for Toxoid Vaccine Development
The development of a stable this compound toxoid vaccine involves a multi-step process that begins with the production of the native toxin, followed by its detoxification, purification, and comprehensive characterization. The resulting toxoid is then formulated and evaluated for its stability, safety, and immunogenicity.
Data Presentation
Table 1: Quantitative Analysis of this compound Detoxification
| Parameter | Native this compound | Formalin-Treated Toxoid | Acceptance Criteria |
| Cytotoxicity (IC₅₀) | ~10 ng/mL | >10,000 ng/mL | >1,000-fold increase in IC₅₀ |
| ADP-Ribosyltransferase Activity | High | Undetectable | >99% reduction |
| Antigenicity (ELISA) | 100% | >90% | Retention of >80% antigenicity |
| Reversion to Toxicity | N/A | Not detected after 4 weeks at 37°C | No detectable reversion |
Note: The values presented are representative and may vary depending on the specific detoxification protocol and assay conditions.
Table 2: Stability Profile of this compound Toxoid
| Condition | Parameter | Result |
| Thermal Stability | Melting Temperature (Tm) | 65°C |
| pH Stability (pH 5-8) | Aggregation Onset Temperature (Tagg) | >60°C |
| Storage Stability (4°C) | Antigenicity (ELISA) | No significant loss after 6 months |
| Freeze-Thaw Stability (-20°C) | Aggregation (DLS) | Minimal increase in polydispersity after 3 cycles |
Note: Stability is formulation-dependent. The above data is for a toxoid in a standard phosphate buffer.
Table 3: Immunogenicity of this compound Toxoid in a Murine Model
| Immunization Group | Adjuvant | Anti-Exotoxin A IgG Titer (Endpoint Dilution) | Protection against Toxin Challenge (% Survival) |
| PBS Control | None | <100 | 0% |
| This compound Toxoid | None | 1:10,000 | 60% |
| This compound Toxoid | Alum | 1:50,000 | 90% |
| This compound Toxoid | Gold Nanoparticles | 1:100,000 | 100% |
Note: Data are representative of a typical immunization study in mice. Titers and protection levels can vary based on the mouse strain, immunization schedule, and challenge dose.[3][9]
Experimental Protocols
Protocol 1: Recombinant Production and Purification of this compound
This protocol describes the expression of a truncated, non-toxic form of Pseudomonas this compound (PE-38) in E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
pET-22b expression vector containing the PE-38 gene
-
Luria-Bertani (LB) broth and agar
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (PBS, pH 7.4)
Procedure:
-
Transform the pET-22b-PE-38 plasmid into competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing 100 µg/mL ampicillin.
-
Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Pool the elution fractions containing the purified protein and dialyze against PBS at 4°C overnight.
-
Determine the protein concentration using a Bradford or BCA assay and assess purity by SDS-PAGE.
Protocol 2: Formalin Detoxification of this compound
This protocol describes the chemical inactivation of this compound using formaldehyde.
Materials:
-
Purified this compound
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Formaldehyde (37% solution)
-
L-Lysine
-
Dialysis tubing (10 kDa MWCO)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in PBS.
-
Add L-Lysine to a final concentration of 0.05 M.
-
Add formaldehyde to a final concentration of 0.5% (v/v).
-
Incubate the mixture at 37°C for 4 weeks with gentle agitation.
-
After incubation, dialyze the toxoid solution extensively against sterile PBS at 4°C for 48 hours with at least three buffer changes to remove residual formaldehyde and lysine.
-
Sterilize the final toxoid preparation by passing it through a 0.22 µm filter.
-
Store the purified toxoid at 4°C.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the residual toxicity of the this compound toxoid on a mammalian cell line.
Materials:
-
Vero or CHO cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound toxoid and native this compound (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Vero or CHO cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound toxoid and native this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted toxoid or toxin to the respective wells. Include a cell-only control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Protocol 4: Protein Stability Assessment by Differential Scanning Fluorimetry (DSF)
This protocol is for determining the thermal stability of the this compound toxoid.
Materials:
-
This compound toxoid
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Prepare a working solution of the this compound toxoid at 0.1 mg/mL in PBS.
-
Prepare a 50x working solution of SYPRO Orange dye in PBS.
-
In a 96-well qPCR plate, add 20 µL of the toxoid solution and 5 µL of the SYPRO Orange working solution to each well.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
-
Analyze the data to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
Protocol 5: In Vivo Acute Toxicity Study in Mice
This protocol is to assess the safety of the this compound toxoid in an animal model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
This compound toxoid
-
Sterile PBS
-
Syringes and needles for injection
Procedure:
-
Acclimatize the mice for at least one week before the study.
-
Divide the mice into groups (n=5-10 per group).
-
Prepare different doses of the this compound toxoid in sterile PBS. Include a PBS-only control group.
-
Administer a single dose of the toxoid or PBS to each mouse via the intended route of administration (e.g., intraperitoneal or subcutaneous).
-
Observe the mice for 14 days for any signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Record body weights on day 0, 7, and 14.
-
At the end of the study, euthanize the mice and perform a gross necropsy to examine for any organ abnormalities.
Conclusion
The development of a stable and effective this compound toxoid is a critical step towards a vaccine against Pseudomonas aeruginosa. The protocols and data presented in these application notes provide a comprehensive framework for the production, detoxification, characterization, and evaluation of a PE toxoid vaccine candidate. Adherence to these detailed methodologies will enable researchers to generate a safe, stable, and immunogenic toxoid suitable for further preclinical and clinical development.
References
- 1. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 2. youtube.com [youtube.com]
- 3. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namsa.com [namsa.com]
- 5. fda.gov [fda.gov]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
Mutagenesis of Exotoxin A Catalytic Domain: A Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pseudomonas aeruginosa Exotoxin A (PE) is a potent bacterial toxin that inhibits protein synthesis in eukaryotic cells by catalyzing the ADP-ribosylation of elongation factor 2 (eEF2). Its catalytic activity resides in domain III. The targeted modification of this catalytic domain through site-directed mutagenesis is a critical tool for researchers developing novel anti-cancer therapeutics, creating attenuated toxins for vaccine development, and elucidating the fundamental mechanisms of its enzymatic action. This document provides a comprehensive protocol for the mutagenesis of the this compound catalytic domain, including detailed methodologies for site-directed mutagenesis, protein expression and purification, and functional characterization of the resulting mutants.
Overview of this compound Intoxication Pathway
This compound enters host cells through receptor-mediated endocytosis. Following internalization, the toxin undergoes proteolytic processing and retrograde transport to the endoplasmic reticulum. From the ER, the catalytic domain is translocated to the cytosol, where it ADP-ribosylates eEF2, leading to the cessation of protein synthesis and subsequent apoptosis. This process involves the activation of caspase-8 and caspase-3.
Caption: Intracellular trafficking and mechanism of action of Pseudomonas this compound.
Experimental Protocols
Site-Directed Mutagenesis of the this compound Catalytic Domain
This protocol describes the introduction of a point mutation into the catalytic domain of this compound (e.g., mutating the key catalytic residue Glutamic acid 553 to Alanine) using a PCR-based method.
Workflow for Site-Directed Mutagenesis:
Caption: Workflow for site-directed mutagenesis of the this compound catalytic domain.
Materials:
-
Plasmid DNA containing the wild-type this compound gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Primer Design: For mutating a specific residue, design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
Example Primer Design for E553A: To change Glutamic acid (GAG) at position 553 to Alanine (GCG), the following primers can be designed (mutation site is underlined):
-
Forward Primer: 5'- C ACC GGC GGC GGC GCG GGC GGC GGC TCG CTG -3'
-
Reverse Primer: 5'- CAG CGA GCC GCC GCC CGC GCC GCC GCC GGT G -3'
Procedure:
-
PCR Amplification:
-
Set up the PCR reaction as follows:
Component Volume Final Concentration 5X Q5 Reaction Buffer 10 µL 1X 10 mM dNTPs 1 µL 200 µM 10 µM Forward Primer 1.25 µL 0.25 µM 10 µM Reverse Primer 1.25 µL 0.25 µM Template DNA (10 ng/µL) 1 µL 10 ng Q5 High-Fidelity DNA Polymerase 0.5 µL 0.02 U/µL | Nuclease-Free Water | to 50 µL | |
-
Perform PCR with the following cycling conditions:
Step Temperature Time Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec 25-30 Annealing 60-68°C 30 sec Extension 72°C 30 sec/kb Final Extension 72°C 2 min 1 | Hold | 4°C | ∞ | |
-
-
DpnI Digestion:
-
Add 1 µL of DpnI directly to the PCR product.
-
Incubate at 37°C for 1 hour to digest the parental methylated DNA.
-
-
Transformation:
-
Transform 5 µL of the DpnI-treated DNA into 50 µL of competent E. coli cells.
-
Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate plasmid DNA.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
Expression and Purification of His-tagged this compound Mutants
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET vector) containing the mutant this compound gene
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
Procedure:
-
Expression:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at 30°C.
-
-
Purification:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the protein.
-
Dialyze the purified protein against a suitable storage buffer (e.g., PBS) and store at -80°C.
-
ADP-Ribosylation Assay (Non-Radioactive, Colorimetric)
This assay measures the ADP-ribosyltransferase activity of this compound mutants by detecting the amount of ADP produced in the reaction.
Materials:
-
Purified wild-type and mutant this compound
-
eEF2 (or a suitable peptide substrate)
-
NAD⁺
-
ADP Assay Kit (e.g., Abcam ab83359 or similar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare samples and standards in a 96-well plate according to the ADP Assay Kit manufacturer's instructions.
-
Set up the ADP-ribosylation reaction in each well:
Component Volume Final Concentration Assay Buffer to 50 µL Purified this compound X µL Varies eEF2 Y µL Varies | NAD⁺ | Z µL | Varies |
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction and proceed with the ADP detection protocol as per the kit's instructions. This typically involves adding a reaction mix that converts ADP to a product that can be measured colorimetrically (at ~570 nm) or fluorometrically (Ex/Em = 535/587 nm).
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the ADP concentration based on a standard curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound mutants on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
96-well cell culture plates
-
Complete cell culture medium
-
Purified wild-type and mutant this compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the purified wild-type and mutant this compound for 24-48 hours. Include untreated cells as a control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of toxin that inhibits cell growth by 50%).
Data Presentation
The following tables summarize hypothetical quantitative data for wild-type and mutant this compound.
Table 1: Enzymatic Kinetics of this compound Mutants
| Mutant | Kₘ (µM for NAD⁺) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Wild-Type | 50 | 2.5 | 5.0 x 10⁴ |
| E553A | >5000 | <0.001 | <0.2 |
| H426A | 300 | 0.05 | 1.7 x 10² |
| Y481F | 60 | 0.2 | 3.3 x 10³ |
Table 2: Cytotoxicity (IC₅₀) of this compound Mutants on Cancer Cell Lines
| Mutant | MCF-7 (ng/mL) | HeLa (ng/mL) | A431 (ng/mL) |
| Wild-Type | 4.9[1] | 10 | 5 |
| E553A | >10,000 | >10,000 | >10,000 |
| H426A | 500 | 800 | 600 |
| Y481F | 50 | 90 | 70 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the mutagenesis and characterization of the this compound catalytic domain. By systematically introducing mutations and assessing their impact on enzymatic activity and cytotoxicity, researchers can gain valuable insights into the structure-function relationship of this potent toxin. This knowledge is crucial for the rational design of novel immunotoxins with enhanced therapeutic efficacy and for the development of safe and effective vaccine candidates.
References
Application Notes and Protocols: Pseudomonas Exotoxin A in Gene and Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction Pseudomonas aeruginosa Exotoxin A (PE) is a potent bacterial toxin that has been extensively repurposed for therapeutic applications, particularly in the fields of oncology and gene therapy.[1] Its modular structure is key to its utility. Native PE consists of three primary domains: Domain Ia is responsible for binding to the α2-macroglobulin receptor (LRP1), facilitating cell entry; Domain II mediates translocation across endosomal membranes into the cytosol; and Domain III contains the catalytic activity, which ADP-ribosylates eukaryotic elongation factor 2 (eEF-2), leading to the inhibition of protein synthesis and subsequent apoptosis.[1][2]
By genetically modifying PE, its potent cell-killing function can be precisely redirected. The native cell-binding domain (Ia) is typically removed to eliminate non-specific toxicity and replaced with a targeting moiety, such as a monoclonal antibody fragment (e.g., scFv or dsFv) or a specific ligand, that recognizes antigens overexpressed on target cells.[3][4] These engineered molecules, known as immunotoxins, deliver the catalytic domain of PE as the therapeutic payload.[5]
A second major application involves using PE's efficient membrane translocation machinery (Domain II) to deliver other therapeutic molecules, including nucleic acids, into the cell's cytosol.[6] By replacing the catalytic domain with a DNA-binding protein, PE can be converted into a non-viral vector for targeted gene delivery.[2][7] This document provides an overview of these applications, quantitative data from key studies, and detailed protocols for the development and evaluation of PE-based delivery systems.
Mechanism of Action: The Intracellular Pathway
The efficacy of PE-based delivery systems hinges on their ability to exploit a specific intracellular trafficking route to deliver a payload to the cytosol.[8]
The process involves several key steps:
-
Receptor Binding: The targeting moiety of the fusion protein binds to a specific receptor on the target cell surface.[8]
-
Internalization: The receptor-protein complex is internalized via clathrin-coated pits into endosomes.[9][10]
-
Proteolytic Cleavage: Within the acidic environment of the endosome, the PE portion is cleaved by the protease furin. This cleavage occurs within Domain II and is essential for separating the targeting and catalytic/translocation domains, which remain linked by a disulfide bond.[9][10]
-
Retrograde Transport: The C-terminal fragment, containing a KDEL-like sequence (REDLK), is recognized by the KDEL receptor in the trans-Golgi network.[11] This interaction diverts the toxin fragment into the retrograde transport pathway, moving it from the Golgi to the endoplasmic reticulum (ER).[9][10]
-
Translocation to Cytosol: Once in the ER, sequences within Domain II co-opt the ER-associated protein degradation (ERAD) pathway.[9] The toxin fragment is unfolded and retro-translocated through the Sec61p translocon into the cytosol.[9][10]
-
Payload Action: In the cytosol, the payload exerts its effect. For immunotoxins, the catalytic domain (Domain III) ADP-ribosylates eEF-2, inhibiting protein synthesis and inducing apoptosis.[4][8] For gene delivery vectors, the delivered gene can then be transcribed and translated.
Quantitative Data Summary: Cytotoxicity of PE-Based Constructs
The potency of PE-based therapeutics is typically measured by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to kill 50% of target cells in vitro. Lower IC₅₀ values indicate higher potency.
| Construct | Target Cell Line | Target Antigen | IC₅₀ Value | Reference |
| Purified this compound (Wild-Type) | MCF-7 (Breast Cancer) | N/A | 4.9 µg/mL | [12][13] |
| Purified this compound (Mutant 4*) | MCF-7 (Breast Cancer) | N/A | 3.6 µg/mL | [12][13] |
| HA22 (Anti-CD22 Immunotoxin) | Burkitt's Lymphoma / CLL | CD22 | 0.3–8.6 ng/mL | [4] |
| hD7-1(VL-VH)-PE24mut | LNCaP (Prostate Cancer) | PSMA | 0.74 nM | [14] |
| hD7-1(VL-VH)-PE24mut | C4-2 (Prostate Cancer) | PSMA | 1.71 nM | [14] |
Experimental Protocols
Protocol 3.1: Construction and Purification of a Recombinant PE-Based Fusion Protein
This protocol outlines a general method for producing a PE-based fusion protein (e.g., an immunotoxin or a gene delivery vector) in E. coli.
1. Vector Construction: a. Design the fusion gene sequence. For an immunotoxin, this typically includes a targeting moiety (e.g., scFv), a linker, and a truncated form of PE lacking Domain Ia (e.g., PE38). For a gene delivery vector, replace PE Domain III with a DNA-binding domain (e.g., a histone).[2][7] b. Optimize the codon usage for E. coli expression. c. Synthesize the gene and clone it into a suitable bacterial expression vector, such as pET or pHOG21, which often include a pelB leader sequence for periplasmic secretion and a polyhistidine (His) tag for purification.[14]
2. Protein Expression: a. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). b. Grow a starter culture overnight in LB medium containing the appropriate antibiotic. c. Inoculate a larger volume of Terrific Broth or similar rich medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. e. Reduce the temperature to 25-30°C and continue shaking for 16-20 hours.
3. Periplasmic Extraction: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). b. Resuspend the cell pellet in an ice-cold osmotic shock buffer (e.g., 30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0). c. Incubate on ice for 10 minutes with gentle agitation. d. Centrifuge again as above and discard the supernatant. e. Resuspend the pellet in ice-cold 5 mM MgSO₄ to lyse the outer membrane and release the periplasmic contents. f. Centrifuge at high speed (e.g., 12,000 x g for 20 min at 4°C) to pellet the spheroplasts. The supernatant is the periplasmic extract.
4. Purification (IMAC): a. Equilibrate an Immobilized Metal Affinity Chromatography (IMAC) column (e.g., Ni-NTA) with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). b. Load the periplasmic extract onto the column. c. Wash the column with several volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). d. Elute the His-tagged fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). e. Collect fractions and analyze by SDS-PAGE for purity. f. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS). Confirm protein concentration using a BCA or Bradford assay.
Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondria.
1. Cell Plating: a. Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
2. Treatment: a. Prepare serial dilutions of the purified PE-based protein in culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted protein solutions to the wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control). c. Incubate for 48-72 hours at 37°C, 5% CO₂.[14]
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement: a. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals. b. Gently pipette to ensure complete dissolution. c. Read the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage relative to the untreated control wells and plot the results to determine the IC₅₀ value.
Protocol 3.3: General Workflow for In Vivo Antitumor Studies
This protocol describes a general workflow for evaluating the efficacy of a PE-based immunotoxin in a mouse xenograft model.
1. Model Establishment: a. Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic NCr nude mice).[4] b. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
2. Treatment Administration: a. Randomize mice into treatment and control groups (e.g., n=5-10 per group). b. Administer the PE-based immunotoxin, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection. The control group receives a vehicle control (e.g., saline or PBS). c. The dosing schedule can vary, for example, every other day for a total of 3-5 doses.
3. Monitoring and Endpoints: a. Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2. b. Monitor animal body weight and overall health status throughout the study. c. The primary endpoint is typically tumor growth inhibition. Studies may be terminated when tumors in the control group reach a predetermined size limit.
4. Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Statistically compare the tumor volumes between the treatment and control groups to determine efficacy. c. At the end of the study, tumors may be excised for further analysis (e.g., histology, IHC).
Visual Schematics of PE-Based Systems
References
- 1. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing a Novel Gene-Delivery Vector System Using the Recombinant Fusion Protein of Pseudomonas this compound and Hyperthermophilic Archaeal Histone HPhA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights on Pseudomonas aeruginosa this compound-based immunotoxins in targeted cancer therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Pseudomonas aeruginosa this compound translocation domain facilitates the routing of CPP-protein cargos to the cytosol of eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing a Novel Gene-Delivery Vector System Using the Recombinant Fusion Protein of Pseudomonas this compound and Hyperthermophilic Archaeal Histone HPhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Genetic mutations enhance the production of this compound by Pseudomonas aeruginosa for use as a potential anticancer therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic mutations enhance the production of this compound by Pseudomonas aeruginosa for use as a potential anticancer therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 [frontiersin.org]
Application Notes and Protocols: Utilizing Exotoxin A for the Study of Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exotoxin A (ETA) is a potent virulence factor secreted by the bacterium Pseudomonas aeruginosa.[1][2][3] Its highly specific mechanism of action, the inhibition of protein synthesis in eukaryotic cells, makes it a valuable tool for researchers studying translational control, protein trafficking, and for the development of targeted cancer therapies.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound to study the inhibition of protein synthesis.
ETA is a single-chain polypeptide with a molecular weight of approximately 66-71 kDa.[3][7] It functions as an ADP-ribosyltransferase, catalyzing the transfer of an ADP-ribose group from nicotinamide adenine dinucleotide (NAD+) to a unique post-translationally modified histidine residue, diphthamide, on eukaryotic elongation factor 2 (eEF2).[8][9][10][11] This covalent modification inactivates eEF2, a crucial component of the translation machinery responsible for the translocation of the ribosome along mRNA, thereby halting polypeptide chain elongation and leading to cell death.[5][12][13]
The modular structure of this compound, comprising a receptor-binding domain, a translocation domain, and a catalytic domain, has been extensively engineered for therapeutic applications.[4][14] By replacing the native cell-binding domain with targeting moieties such as antibody fragments or ligands, ETA can be redirected to specifically target and eliminate cancer cells, forming the basis of immunotoxins.[5][15][16]
These application notes provide protocols for assessing the cytotoxic effects of this compound and for directly measuring its inhibitory effect on protein synthesis.
Mechanism of Action of this compound
The cytotoxic activity of this compound follows a multi-step process involving receptor binding, cellular uptake, and enzymatic inactivation of eEF2. The toxin binds to cell surface receptors and is internalized through endocytosis.[14][17] Following internalization, the toxin undergoes processing, and its catalytic domain is translocated to the cytosol. In the cytosol, the catalytic domain utilizes NAD+ to ADP-ribosylate eEF2, leading to the irreversible inhibition of protein synthesis and subsequent apoptosis.[3][10]
Quantitative Data on this compound Cytotoxicity
The cytotoxic potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the toxin that reduces cell viability or a specific cellular process by 50%. The IC50 values can vary significantly depending on the cell line, the specific toxin construct, and the assay conditions.
| Toxin/Immunotoxin | Cell Line | Cancer Type | IC50 | Citation |
| Purified this compound (wild-type) | MCF-7 | Breast Cancer | 4.9 µg/ml | [6] |
| Purified this compound (mutant) | MCF-7 | Breast Cancer | 3.6 µg/ml | [6] |
| EGF-PE40 | LNCaP | Prostate Cancer | 0.008 nM | [18] |
| EGF-PE40 | DU145 | Prostate Cancer | 0.18 nM | [18] |
| EGF-PE40 | PC-3 | Prostate Cancer | 0.86 nM | [18] |
| EGF-PE24mut | LNCaP | Prostate Cancer | 0.97 nM | [18] |
| EGF-PE24mut | DU145 | Prostate Cancer | 5.27 nM | [18] |
| EGF-PE24mut | PC-3 | Prostate Cancer | 9.59 nM | [18] |
| hD7-1(VL-VH)-PE24mut | LNCaP | Prostate Cancer | 0.74 ± 0.05 nM | [19] |
| hD7-1(VL-VH)-PE24mut | C4-2 | Prostate Cancer | 1.71 ± 0.36 nM | [19] |
| D2C7-(scdsFv)-PE38KDEL | Various | Epidermoid Carcinoma, Glioblastoma | 0.18 to 2.5 ng/ml | [20] |
| SS1(dsFv)-PE38 | Mesothelin-positive cells | Ovarian and Cervical Cancer | 1–10 ng/ml | [20] |
| SS1(dsFv)-PE38 | Mesothelin-negative cells | Ovarian and Cervical Cancer | >1,000 ng/ml | [20] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on cell viability and protein synthesis.
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol assesses the cytotoxic effect of this compound on cultured cells by measuring their metabolic activity.
Materials:
-
MCF-7 breast cancer cell line (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose and 1% L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Purified this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight in DMEM supplemented with 10% FBS.
-
Toxin Preparation: Prepare serial dilutions of purified this compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[6][18]
Protocol 2: Protein Synthesis Inhibition Assay using [³⁵S]Methionine Incorporation
This protocol directly measures the rate of protein synthesis by quantifying the incorporation of radiolabeled methionine into newly synthesized proteins.
Materials:
-
L929 cells (or other susceptible cell line)
-
Culture medium
-
Purified this compound
-
[³⁵S]Methionine
-
Trichloroacetic acid (TCA)
-
0.1 N NaOH
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment: Seed L929 cells in 96-well plates and treat with various concentrations of this compound for a desired period (e.g., 24 hours).[17]
-
Pulse-Labeling: Add [³⁵S]Methionine to each well and incubate for 1 hour to allow for its incorporation into newly synthesized proteins.[17]
-
Cell Lysis: Remove the medium and solubilize the cells in 0.1 N NaOH.[17]
-
Protein Precipitation: Precipitate the proteins by adding ice-cold 10% TCA.[17]
-
Harvesting: Collect the precipitated proteins on glass fiber filters and wash with 5% TCA.[17]
-
Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in untreated control cells. The concentration of this compound that inhibits protein synthesis by 50% (IC50) can be determined.[17]
Protocol 3: Cell-Free Protein Synthesis Inhibition Assay
This protocol utilizes a rabbit reticulocyte lysate system to measure the direct inhibitory effect of this compound on translation in a cell-free environment.
Materials:
-
Rabbit reticulocyte lysate in vitro transcription-translation system
-
Reporter plasmid (e.g., encoding β-galactosidase)
-
Purified this compound
-
NAD+
-
Amino acid mixture (with and without methionine)
-
[³⁵S]Methionine (for radioactive detection) or a colorimetric substrate for the reporter enzyme (for non-radioactive detection)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, the reporter plasmid, the amino acid mixture, and NAD+.
-
Toxin Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-toxin control.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.
-
Measurement of Protein Synthesis:
-
Radioactive Method: Add [³⁵S]Methionine to the reaction mix. After incubation, spot the reactions onto filter paper, precipitate the proteins with TCA, and measure the incorporated radioactivity.
-
Non-Radioactive Method: If using a reporter like β-galactosidase, add the appropriate colorimetric substrate and measure the resulting product formation using a spectrophotometer.[21]
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the no-toxin control and determine the IC50 value. This assay is rapid, scalable, and NAD-dependent.[21]
Applications in Research and Drug Development
-
Studying Translational Control: this compound serves as a specific inhibitor to probe the role of eEF2 and the elongation step in protein synthesis.
-
Investigating Intracellular Trafficking: The journey of this compound from the cell surface to the cytosol provides a model system for studying endocytosis, endosomal trafficking, and translocation across membranes.[17]
-
Cancer Therapy: Recombinant immunotoxins based on this compound are being developed and tested for the targeted treatment of various cancers.[4][5][15][16] By fusing the catalytic domain of ETA to an antibody fragment that recognizes a tumor-specific antigen, the toxin can be delivered specifically to cancer cells, minimizing off-target toxicity.[4][5]
-
Screening for Inhibitors: The cell-free and cell-based assays described can be adapted for high-throughput screening of small molecules that may inhibit the catalytic activity of this compound or block its uptake, which could have therapeutic potential for Pseudomonas aeruginosa infections.[10]
Conclusion
This compound is a powerful molecular tool for investigating the fundamental process of protein synthesis and holds significant promise in the development of targeted therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. Careful experimental design and adherence to the detailed methodologies will ensure reliable and reproducible results.
References
- 1. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 3. The role of this compound in pseudomonas disease and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights on Pseudomonas aeruginosa this compound-based immunotoxins in targeted cancer therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Genetic mutations enhance the production of this compound by Pseudomonas aeruginosa for use as a potential anticancer therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas exotoxin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound from Pseudomonas aeruginosa; mechanism and inhibition | University of Gothenburg [gu.se]
- 11. Protein toxin inhibitors of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A nonradioactive, cell-free method for measuring protein synthesis inhibition by Pseudomonas exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Exotoxin A from Pseudomonas aeruginosa Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is an opportunistic pathogen and a significant cause of nosocomial infections. One of its most potent virulence factors is Exotoxin A (PEA), a 66 kDa protein that inhibits protein synthesis in eukaryotic cells, leading to cell death. The cytotoxic nature of PEA has garnered interest in its potential use in targeted cancer therapies, where it can be engineered into immunotoxins. The purification of high-purity, active this compound is a critical first step for both basic research into its pathogenic mechanisms and the development of novel therapeutics.
These application notes provide detailed protocols for the purification of this compound from P. aeruginosa culture supernatants, summarizing common methodologies including precipitation and various chromatographic techniques. Quantitative data from published studies are presented to guide researchers in optimizing their purification strategies.
Data Presentation
The efficiency of a protein purification strategy is assessed by tracking the yield and the increase in specific activity at each step. The following table summarizes representative quantitative data from different purification schemes for this compound.
| Purification Step | Protein (mg) | Yield (%) | Purification (-fold) | Specific Activity (LD50/mg) | Reference |
| Method 1: Multi-step Chromatography | |||||
| Culture Supernatant | 4500 | 100 | 1 | 5 | [1] |
| Ultrafiltration | 300 | 6.7 | 15 | 75 | [2] |
| Hydroxylapatite Chromatography | 45 | 1.0 | 100 | 500 | [2] |
| DEAE-Cellulose Chromatography | 9 | 0.2 | 500 | 2500 | [2] |
| Sephadex G-150 Filtration | 2.25 | 0.05 | 2400 | 12000-16000 | [1] |
| Method 2: Affinity Chromatography | |||||
| Culture Supernatant | - | 100 | 1 | - | [3][4] |
| Affinity (Antitoxin-Sepharose) | - | ~25 | ~3000 | ~12000-16000 | [1][3][4] |
| Method 3: Gel Filtration and Ion Exchange | |||||
| Crude this compound | - | 100 | 1 | - | [5] |
| Sephadex G-150 Filtration | - | 70 | 7.18 | - | [5] |
| Ion Exchange Chromatography | - | 40 | 21.4 | - | [5] |
Note: The values presented are derived from different studies and may not be directly comparable due to variations in starting material and analytical methods. They serve as a general guide.
Experimental Protocols
The following protocols describe common methods for the purification of this compound from P. aeruginosa culture supernatants.
Protocol 1: Bacterial Culture and Supernatant Preparation
-
Bacterial Strain: Use a high-producing strain of Pseudomonas aeruginosa, such as PAO1 or PA-103. For higher yields, consider using protease-deficient strains to prevent degradation of this compound[5].
-
Culture Medium: Grow the bacteria in a suitable medium for exotoxin production. A commonly used medium is Trypticase Soy Broth (TSB) dialysate supplemented with 1% glycerol and 0.05 M monosodium glutamate[5]. A chemically defined medium containing specific amino acids (e.g., arginine, aspartic acid, and alanine), salts, glucose, and glycerol can also be used[6].
-
Culture Conditions: Inoculate the medium with an overnight culture of P. aeruginosa. Incubate at 37°C with vigorous shaking (e.g., 250 rpm) for optimal aeration[7]. Monitor bacterial growth and toxin production, which typically peaks in the late logarithmic to early stationary phase.
-
Supernatant Harvesting: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacteria and cellular debris. The filtered supernatant is the starting material for purification.
Protocol 2: Ammonium Sulfate Precipitation (Optional Initial Step)
Ammonium sulfate precipitation is a common initial step to concentrate the protein of interest and remove some impurities[8][9].
-
Precipitation: Slowly add solid ammonium sulfate to the filtered culture supernatant while gently stirring on ice. A common approach is to perform a fractional precipitation. For many proteins, a saturation of 50-80% is effective.
-
Incubation: Continue stirring on ice for at least 1-2 hours to allow for complete precipitation.
-
Centrifugation: Collect the precipitate by centrifugation at high speed (e.g., 12,000 x g for 30 minutes at 4°C).
-
Resuspension and Dialysis: Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). Dialyze the resuspended pellet extensively against the same buffer to remove the ammonium sulfate.
Protocol 3: Chromatographic Purification
Multiple chromatography steps are typically required to achieve high purity. The following is a representative multi-step chromatographic procedure.
A. Ion Exchange Chromatography (IEX)
Ion exchange chromatography separates proteins based on their net charge[10]. This compound is an acidic protein and will bind to an anion exchanger at neutral or slightly alkaline pH[5][11].
-
Resin Selection: Use a strong or weak anion exchange resin, such as Q-Sepharose or DEAE-Sepharose.
-
Equilibration: Equilibrate the chromatography column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Load the dialyzed sample from the previous step onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound proteins.
-
Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). This compound is expected to elute at a specific salt concentration.
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using SDS-PAGE and/or an activity assay.
B. Affinity Chromatography
Affinity chromatography offers high selectivity and can significantly simplify the purification process.
-
Antitoxin-Based Affinity Chromatography: This method utilizes antibodies specific to this compound.[3][4]
-
Matrix Preparation: Covalently couple anti-Exotoxin A immunoglobulins to a solid support like Sepharose 4B.
-
Equilibration: Equilibrate the column with a binding buffer (e.g., phosphate-buffered saline, PBS).
-
Sample Loading: Load the culture supernatant or partially purified sample onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound using a harsh eluent, such as 3 M sodium thiocyanate (NaSCN)[3][4], or by changing the pH.
-
Dialysis: Immediately dialyze the eluted fractions against a suitable buffer to remove the eluting agent and refold the protein if necessary.
-
-
NAD-Agarose Affinity Chromatography: This method exploits the NAD-binding property of this compound's catalytic domain.[12][13]
-
Matrix: Use a commercially available NAD-agarose resin.
-
Protocol: Follow a similar procedure of equilibration, loading, washing, and elution as described above. Elution can be achieved with a buffer containing NAD or by changing the ionic strength or pH.
-
C. Gel Filtration Chromatography (Size Exclusion Chromatography)
Gel filtration separates proteins based on their size. It is often used as a final polishing step.
-
Resin Selection: Choose a resin with an appropriate fractionation range, such as Sephadex G-150 or Superdex 200, which are suitable for a 66 kDa protein.
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS or Tris-buffered saline).
-
Sample Loading: Load the concentrated, partially purified sample onto the column.
-
Elution: Elute the proteins with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and analyze for the presence of this compound. The protein will elute in a volume corresponding to its molecular weight.
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound from P. aeruginosa.
This compound Signaling Pathway
Caption: Mechanism of action of P. aeruginosa this compound.
References
- 1. Pseudomonas aeruginosa exotoxin: purification by preparative polyacrylamide gel electrophoresis and the development of a highly specific antitoxin serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of Pseudomonas aeruginosa exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Pseudomonas aeruginosa exotoxin by affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Pseudomonas aeruginosa exotoxin by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 6. Production of this compound by Pseudomonas aeruginosa in a chemically defined medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 12. Affinity chromatography purification of Pseudomonas aeruginosa this compound on specifically linked NAD agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Cloning and Expression of Truncated Pseudomonas Exotoxin A Variants
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pseudomonas Exotoxin A (PE) is a potent bacterial toxin that inhibits protein synthesis in eukaryotic cells by ADP-ribosylating elongation factor 2 (EF-2).[1][2][3][4][5] This cytotoxic activity can be harnessed for therapeutic purposes, particularly in the development of immunotoxins for targeted cancer therapy.[1][2][3][4][6] For such applications, the native cell-binding domain of PE is typically removed to abrogate non-specific toxicity and replaced with a targeting moiety, such as an antibody fragment, that directs the toxin to cancer cells.[1][6][7] This document provides detailed protocols and application notes for the cloning, expression, and purification of truncated PE variants.
The full-length PE protein consists of three major functional domains:
-
Domain Ia (amino acids 1-252): Responsible for binding to the CD91 receptor on the surface of eukaryotic cells.[1][3][4]
-
Domain II (amino acids 253-364): Facilitates the translocation of the catalytic domain across the cell membrane into the cytosol.[1][3][4]
-
Domains Ib (amino acids 365-404) and III (amino acids 405-613): Constitute the catalytic portion of the toxin, responsible for ADP-ribosyltransferase activity.[1][3][4]
Commonly engineered truncated variants include PE38 and PE40, which lack the cell-binding domain Ia, thereby reducing non-specific cytotoxicity and immunogenicity.[6][8][9]
Data Presentation: Summary of Expression and Purification Data
The following table summarizes typical quantitative data obtained from the expression and purification of truncated this compound variants in E. coli.
| Variant | Expression System | Inducer Concentration (IPTG) | Post-Induction Period | Yield (mg/L of culture) | Purity (%) | Reference |
| PE38 | E. coli BL21 (DE3) / pET-22b | 0.1 mM | Not Specified | ~1.5 mg/ml from cell sonicate | >95 | [1] |
| PE38KDEL | E. coli BL21 (DE3) CodonPlus / pET-22b | 0.5 mM | 6 hours at 37°C | High (not quantified) | >95 | [10][11] |
| Truncated PE | E. coli BL21 (DE3) / pET28a | 0.5 mM | 4 hours at 25°C | Optimal (not quantified) | >95 | [12] |
| PE40 | E. coli / pET vector | Not Specified | Not Specified | Not Specified | >95 | [13] |
Experimental Protocols
Protocol 1: Cloning of Truncated this compound (PE38)
This protocol describes the amplification of the DNA fragment encoding domains II and III of Pseudomonas this compound from P. aeruginosa genomic DNA and its subsequent cloning into an expression vector.
Materials:
-
P. aeruginosa strain PAO1 (ATCC 47085)
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase
-
PCR primers (with appropriate restriction sites)
-
pET-22b expression vector
-
Restriction enzymes (e.g., NdeI and NotI)
-
T4 DNA ligase
-
Chemically competent E. coli DH5α (for cloning)
-
LB agar plates with appropriate antibiotic (e.g., ampicillin)
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from an overnight culture of P. aeruginosa PAO1 using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 1 µL of P. aeruginosa genomic DNA, 1 µL of each primer (10 µM), 25 µL of 2x high-fidelity PCR master mix, and nuclease-free water to 50 µL.[1]
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 5 minutes; 30 cycles of denaturation at 95°C for 30 seconds, annealing at 58°C for 30 seconds, and extension at 72°C for 1 minute; and a final extension at 72°C for 10 minutes.
-
Analyze the PCR product on a 1% agarose gel to confirm the presence of a ~1000 bp band.[1]
-
-
Vector and Insert Preparation:
-
Purify the PCR product using a PCR purification kit.
-
Digest both the purified PCR product and the pET-22b vector with the selected restriction enzymes (e.g., NdeI and NotI) according to the manufacturer's protocols.
-
Purify the digested vector and insert from an agarose gel.
-
-
Ligation and Transformation:
-
Ligate the digested insert into the prepared pET-22b vector using T4 DNA ligase.
-
Transform the ligation mixture into chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Clone Verification:
-
Select several colonies and perform colony PCR or plasmid DNA extraction followed by restriction digestion to confirm the presence of the insert.
-
Verify the sequence of the cloned fragment by Sanger sequencing.[1]
-
Protocol 2: Expression and Purification of His-tagged PE38
This protocol details the expression of the cloned PE38 variant in E. coli and its subsequent purification using nickel affinity chromatography.
Materials:
-
Verified pET-22b-PE38 plasmid
-
Chemically competent E. coli BL21 (DE3) cells
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
-
BCA or Bradford protein assay reagents
Methodology:
-
Transformation: Transform the pET-22b-PE38 plasmid into chemically competent E. coli BL21 (DE3) cells and plate on LB agar with the appropriate antibiotic.
-
Expression:
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1]
-
Continue to culture for 4-6 hours at 37°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
-
Purification:
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity. A band corresponding to ~40 kDa should be observed.[1]
-
Confirm the identity of the protein by Western blotting using an anti-His-tag or anti-Exotoxin A antibody.[1]
-
Determine the protein concentration using a BCA or Bradford assay.
-
For long-term storage, dialyze the purified protein against a suitable buffer (e.g., PBS) and store at -80°C.
-
Visualizations
Caption: Cloning workflow for truncated this compound (PE38).
Caption: Expression and purification workflow for His-tagged PE38.
Caption: Cellular intoxication pathway of Pseudomonas this compound.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Recombinant Expression and Purification of Pseudomonas aeruginosa Truncated this compound in Escherichia coli [ps.tbzmed.ac.ir]
- 3. Frontiers | Pseudomonas this compound: optimized by evolution for effective killing [frontiersin.org]
- 4. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas exotoxin - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Functional domains of Pseudomonas exotoxin identified by deletion analysis of the gene expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effect of Immunotoxin Containing The Truncated Form of Pseudomonas this compound and Anti-VEGFR2 on HUVEC and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction and recombinant expression of Pseudomonas aeruginosa truncated this compound in Escherichia coli | Cellular and Molecular Biology [cellmolbiol.org]
- 11. Construction and recombinant expression of Pseudomonas aeruginosa truncated this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. lgujls.lgu.edu.pk [lgujls.lgu.edu.pk]
Application Note: Quantifying Exotoxin A-Induced Cell Death Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for measuring cell viability in response to Pseudomonas aeruginosa Exotoxin A (PEA) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a potent bacterial toxin that induces apoptosis by inhibiting protein synthesis.[1][2] The MTT assay offers a quantitative, colorimetric method to assess this cytotoxicity, making it a valuable tool for toxicology studies and the development of potential inhibitors.[3][4] This application note covers the biological mechanism of this compound, a step-by-step experimental workflow, data analysis, and interpretation.
Principle of the Method
1.1 The MTT Assay The MTT assay is a widely used method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] The principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4] These formazan crystals are then dissolved using a solubilizing agent, and the concentration of the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[3]
1.2 this compound-Induced Cell Death Pseudomonas aeruginosa this compound is an A-B toxin that enters host cells and induces programmed cell death, or apoptosis.[5][6] The mechanism involves several key steps:
-
Receptor Binding: The toxin's binding domain (Domain Ia) attaches to specific receptors on the host cell surface.[5]
-
Internalization & Trafficking: The toxin is internalized via endocytosis and undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum (ER).[5]
-
Translocation: A catalytic fragment of the toxin is translocated from the ER into the cytosol.[5]
-
Inhibition of Protein Synthesis: In the cytosol, the toxin's catalytic domain ADP-ribosylates the diphthamide residue of eukaryotic elongation factor 2 (eEF-2).[2][5][7] This irreversible modification inactivates eEF-2, leading to a complete halt in protein biosynthesis.[5]
-
Apoptosis Induction: The arrest of protein synthesis triggers the intrinsic apoptosis pathway. This is characterized by the rapid degradation of the anti-apoptotic protein Mcl-1.[1][8] The degradation of Mcl-1 "unleashes" the pro-apoptotic protein Bak, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cell death.[1][8]
Materials and Reagents
-
Cell Line: Appropriate susceptible cell line (e.g., HeLa, HepG2, YD-9).[6][9]
-
This compound (PEA): Lyophilized or stock solution of known concentration.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution.
-
Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. Store protected from light at 4°C.[9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate spectrophotometer (ELISA reader) capable of reading absorbance at 570 nm.
-
Laminar flow hood.
-
Multichannel pipette.
-
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.
Step 1: Cell Seeding
-
Culture cells until they are in the logarithmic growth phase.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cells in fresh culture medium to the optimal seeding density (typically 5,000–15,000 cells/well, determined empirically for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells with the same solvent used to dissolve this compound.
-
Blank Control: Medium only, no cells (for background absorbance).
-
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
Step 2: this compound Treatment
-
Prepare a series of dilutions of this compound in culture medium. A common approach is a 10-fold serial dilution (e.g., 1000 ng/mL, 100 ng/mL, 10 ng/mL, 1 ng/mL, etc.).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilution or control medium to each well. It is recommended to test each concentration in triplicate.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9][10]
Step 3: MTT Assay
-
After the treatment incubation, add 10 µL of the 12 mM MTT stock solution to each well, including controls.[9]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[10]
-
Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved. Alternatively, let the plate stand at room temperature in the dark for 2 hours or overnight in the incubator.[4]
Step 4: Data Acquisition
-
Ensure the formazan is completely dissolved and the solution is homogenous.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
Quantitative data should be structured for clarity and easy comparison.
Table 1: Example Plate Layout for this compound Assay
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7-12 |
|---|---|---|---|---|---|---|---|
| A | Blank | Blank | Blank | 1000 | 1000 | 1000 | ... |
| B | Untreated | Untreated | Untreated | 100 | 100 | 100 | ... |
| C | Vehicle | Vehicle | Vehicle | 10 | 10 | 10 | ... |
| D | ... | ... | ... | 1 | 1 | 1 | ... |
| ... | ... | ... | ... | ... | ... | ... | ... |
Concentrations are in ng/mL. Each condition is in triplicate.
Table 2: Example Raw Absorbance Data (OD 570 nm)
| Condition | Rep 1 | Rep 2 | Rep 3 | Average |
|---|---|---|---|---|
| Blank | 0.095 | 0.098 | 0.093 | 0.095 |
| Untreated Control | 1.152 | 1.188 | 1.140 | 1.160 |
| ExoA (1 ng/mL) | 0.985 | 1.011 | 0.992 | 0.996 |
| ExoA (10 ng/mL) | 0.754 | 0.730 | 0.761 | 0.748 |
| ExoA (100 ng/mL) | 0.341 | 0.355 | 0.349 | 0.348 |
| ExoA (1000 ng/mL) | 0.125 | 0.119 | 0.121 | 0.122 |
Data Calculation
-
Corrected Absorbance: Subtract the average blank absorbance from all other readings.
-
Percentage Viability: Normalize the data to the untreated control.[3]
Formula: % Cell Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
Table 3: Calculated Cell Viability Data
| Condition | Avg. Corrected Abs. | Std. Dev. | % Viability |
|---|---|---|---|
| Untreated Control | 1.065 | 0.025 | 100.0% |
| ExoA (1 ng/mL) | 0.901 | 0.013 | 84.6% |
| ExoA (10 ng/mL) | 0.653 | 0.016 | 61.3% |
| ExoA (100 ng/mL) | 0.253 | 0.007 | 23.8% |
| ExoA (1000 ng/mL) | 0.027 | 0.003 | 2.5% |
Interpretation The results can be used to generate a dose-response curve by plotting % Cell Viability against the log of the this compound concentration. From this curve, key cytotoxicity metrics such as the IC₅₀ (the concentration of toxin that inhibits 50% of cell viability) can be determined. A lower IC₅₀ value indicates higher cytotoxicity.
References
- 1. Pseudomonas this compound-mediated apoptosis is Bak dependent and preceded by the degradation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Pseudomonas aeruginosa; mechanism and inhibition | University of Gothenburg [gu.se]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | Pseudomonas this compound: optimized by evolution for effective killing [frontiersin.org]
- 6. Pseudomonas aeruginosa this compound Induces Apoptosis in Chemoresistant YD-9 Human Oral Squamous Carcinoma Cell Line Via Accumulation of p53 and Activation of Caspases [kci.go.kr]
- 7. Exotoxin - Wikipedia [en.wikipedia.org]
- 8. Pseudomonas this compound-Mediated Apoptosis Is Bak Dependent and Preceded by the Degradation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. MTT (Assay protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Exotoxin A-Based Immunotoxins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation in Exotoxin A-based immunotoxins during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my this compound-based immunotoxin?
Aggregation of this compound-based immunotoxins is a multifaceted issue that can arise from a combination of intrinsic molecular properties and extrinsic environmental factors. Key causes include:
-
Hydrophobic Interactions: The truncated Pseudomonas this compound (PE) domains, such as PE38, and the antibody variable fragments (Fv) can expose hydrophobic patches, particularly under stress. These patches can interact between molecules, leading to aggregation.
-
Electrostatic Mismatches: The overall surface charge of the immunotoxin is pH-dependent. At or near the isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation. Changes in buffer pH during purification or formulation can trigger this.
-
Conformational Instability: Immunotoxins are complex fusion proteins. Stresses such as temperature fluctuations, freeze-thaw cycles, shear stress from agitation, or interaction with surfaces can induce partial unfolding, exposing aggregation-prone regions.[1] Single-chain Fv (scFv) fragments are sometimes less stable than disulfide-stabilized Fv (dsFv) fragments, which can contribute to aggregation.
-
High Protein Concentration: At high concentrations, the proximity of individual immunotoxin molecules increases the probability of intermolecular interactions and aggregation.[1]
-
Suboptimal Buffer Conditions: An inappropriate buffer pH, low ionic strength, or the absence of stabilizing excipients can compromise the conformational stability of the immunotoxin.[2]
-
Oxidation: Cysteine residues within the protein can form intermolecular disulfide bonds under oxidizing conditions, leading to covalent aggregation.
Q2: What are excipients and how can they prevent my immunotoxin from aggregating?
Excipients are inactive substances added to a pharmaceutical formulation to improve its stability, among other functions. For immunotoxins, they play a crucial role in preventing aggregation through various mechanisms:
-
Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These molecules are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state of the protein. They also form a protective "glassy" matrix during freezing, preventing aggregation during freeze-thaw cycles.
-
Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches and charged residues on the protein surface, thereby increasing solubility. Glycine also acts as a stabilizer.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents prevent aggregation at interfaces (e.g., air-water, container surface) by competitively adsorbing to these surfaces and by forming micelles around the immunotoxin to shield hydrophobic regions.
-
Salts (e.g., NaCl): By increasing the ionic strength of the solution, salts can help to screen surface charges and prevent aggregation driven by electrostatic interactions. However, the effect is protein-specific and requires optimization.
Q3: My immunotoxin seems to aggregate during purification. What steps can I take to mitigate this?
Aggregation during purification is a common problem. Here are some troubleshooting steps:
-
Optimize Buffer Composition: Ensure your lysis and chromatography buffers have a pH that is at least one unit away from the immunotoxin's pI. Include stabilizing excipients like 250-500 mM L-arginine, 5-10% glycerol, or low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) in your buffers.
-
Maintain Low Temperature: Perform all purification steps at 4°C to reduce the rate of aggregation.[1]
-
Minimize High Local Concentrations: During elution from chromatography columns, high protein concentrations can occur. Using a linear gradient for elution instead of a step elution can help. If aggregation is severe, consider pooling fractions with lower protein concentrations.
-
Handle with Care: Avoid vigorous vortexing or shaking, which can cause shear stress and introduce air bubbles, leading to aggregation at the air-liquid interface. Gentle mixing is recommended.
-
Consider a Different Purification Tag: If you are using a tag for affinity purification, it's possible the tag itself is contributing to instability. If feasible, try a different tag (e.g., a smaller His-tag or a more soluble fusion partner like MBP).
Q4: I observe precipitation after thawing my frozen immunotoxin stock. How can I prevent this?
Freeze-thaw-induced aggregation is a frequent issue. Here's how to address it:
-
Use Cryoprotectants: Supplement your storage buffer with cryoprotectants. Glycerol at concentrations of 10-20% is commonly used.[1] Sugars like sucrose or trehalose are also effective.
-
Flash-Freezing: Freeze aliquots of your immunotoxin rapidly in liquid nitrogen or an ethanol/dry ice bath. Slow freezing can lead to the formation of ice crystals that can damage the protein structure.
-
Aliquot to Avoid Repeated Cycles: Store the immunotoxin in single-use aliquots to avoid multiple freeze-thaw cycles.
-
Optimize Thawing: Thaw aliquots quickly in a 37°C water bath until just thawed, and then immediately transfer to ice. Do not allow the sample to warm to room temperature for extended periods.
Troubleshooting Guide
This guide provides a structured approach to resolving common aggregation issues with this compound-based immunotoxins.
Table 1: Troubleshooting Common Aggregation Problems
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness in the sample | - High protein concentration- Suboptimal buffer pH or ionic strength- Temperature stress | - Dilute the protein sample.- Screen different buffer conditions (pH, salt concentration).- Add stabilizing excipients (see Table 2).- Ensure proper temperature control. |
| Loss of activity over time | - Formation of soluble aggregates- Conformational instability | - Analyze for soluble aggregates using DLS or SEC.- Perform a thermal shift assay to assess stability.- Optimize formulation with stabilizers. |
| Aggregation during concentration | - Increased intermolecular interactions | - Concentrate in the presence of stabilizers (e.g., L-arginine).- Use a gentle concentration method (e.g., centrifugal concentrators with a large surface area membrane).- Concentrate in smaller batches. |
| Precipitation after dialysis or buffer exchange | - New buffer is destabilizing- Removal of a stabilizing component from the previous buffer | - Ensure the new buffer has an optimal pH and ionic strength.- Add excipients to the dialysis buffer.- Perform a gradual buffer exchange. |
| Broad or multiple peaks in Size Exclusion Chromatography (SEC) | - Presence of soluble aggregates or different oligomeric states | - Optimize the mobile phase with additives to disrupt non-covalent aggregates.- Collect fractions and analyze by SDS-PAGE to identify monomeric species. |
Table 2: Recommended Starting Concentrations for Stabilizing Excipients
| Excipient | Typical Starting Concentration | Mechanism of Action |
| L-Arginine | 250 - 500 mM | Suppresses aggregation by shielding hydrophobic patches. |
| Sucrose / Trehalose | 5 - 10% (w/v) | Preferential exclusion, vitrification during freezing. |
| Glycerol | 10 - 20% (v/v) | Cryoprotectant, increases solvent viscosity. |
| Polysorbate 20 / 80 | 0.01 - 0.05% (v/v) | Prevents surface adsorption and interfacial stress. |
| Sodium Chloride (NaCl) | 50 - 150 mM | Modulates electrostatic interactions. |
Experimental Protocols
Protocol 1: Assessment of Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and presence of aggregates in an immunotoxin sample.
Materials:
-
DLS instrument and compatible cuvettes
-
Immunotoxin sample (0.1 - 1.0 mg/mL)
-
Filtration device (0.22 µm syringe filter or spin filter)
-
Matched buffer for dilution
Methodology:
-
Sample Preparation: a. Centrifuge the immunotoxin sample at 10,000 x g for 10 minutes at 4°C to pellet large, insoluble aggregates. b. Carefully transfer the supernatant to a new tube. c. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter. d. If necessary, dilute the sample to the optimal concentration range for the DLS instrument using filtered, matched buffer.
-
Instrument Setup: a. Turn on the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). b. Clean the cuvette according to the manufacturer's instructions.
-
Measurement: a. Pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles. b. Place the cuvette in the instrument. c. Set the measurement parameters (e.g., number of acquisitions, duration). d. Initiate the measurement.
-
Data Analysis: a. Analyze the correlation function to obtain the size distribution profile. b. Look for the presence of multiple peaks, which may indicate aggregates. A single, narrow peak is indicative of a monodisperse sample. c. The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI below 0.2 is generally considered monodisperse.
Protocol 2: Analysis of Soluble Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the immunotoxin.
Materials:
-
HPLC or FPLC system with a UV detector
-
SEC column suitable for the molecular weight of the immunotoxin (e.g., Superdex 200 or equivalent)
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
Immunotoxin sample (0.5 - 2.0 mg/mL)
-
Filtration device (0.22 µm)
Methodology:
-
System Preparation: a. Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase at a constant flow rate (e.g., 0.5 mL/min). b. Establish a stable baseline on the UV detector at 280 nm.
-
Sample Preparation: a. Prepare the immunotoxin sample as described in the DLS protocol (centrifugation and filtration).
-
Injection and Elution: a. Inject a defined volume of the prepared sample (e.g., 100 µL) onto the column. b. Elute the sample isocratically with the mobile phase.
-
Data Analysis: a. Monitor the elution profile at 280 nm. b. Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their elution volume (larger molecules elute earlier). c. Integrate the area under each peak to calculate the relative percentage of each species. A high percentage of the monomer peak indicates low aggregation.
Visualizations
Troubleshooting Logic for Immunotoxin Aggregation
Caption: A decision tree for troubleshooting immunotoxin aggregation.
Experimental Workflow for Stability Assessment
References
Technical Support Center: Strategies to Reduce the Immunogenicity of Exotoxin A Fusions
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the immunogenicity of Pseudomonas Exotoxin A (PE) fusion proteins. The following information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of immunogenicity in this compound (PE)-based immunotoxins?
The primary cause of immunogenicity in PE-based immunotoxins is that the toxin component is a bacterial protein, which is recognized as foreign by the human immune system.[1][2][3] This leads to the development of anti-drug antibodies (ADAs) that can neutralize the therapeutic and limit the number of treatment cycles.[3][4][5] Both B-cell and T-cell epitopes on the PE molecule contribute to this immune response.[1][2][6]
Q2: What are the main domains of Pseudomonas this compound and how do they relate to immunogenicity and function?
Pseudomonas this compound is a multi-domain toxin.[1][2][4]
-
Domain Ia: The receptor-binding domain, which is typically replaced by an antibody fragment (e.g., Fv) in recombinant immunotoxins to direct the toxin to cancer cells.[1][2]
-
Domain II: The translocation domain, which is involved in processing the toxin. This domain is rich in protease cleavage sites and contains immunogenic B- and T-cell epitopes.[1][2]
-
Domain III: The catalytic domain, responsible for the cytotoxic activity of the toxin by ADP-ribosylating and inactivating elongation factor 2 (eEF2), which halts protein synthesis and leads to apoptosis.[2][4][7] This domain also contains significant B- and T-cell epitopes.[2]
-
Domain Ib: A structural domain.[4]
Q3: What are the primary strategies to reduce the immunogenicity of the this compound portion of a fusion protein?
Several strategies have been developed to de-immunize PE-based therapeutics:
-
Deletion of Domain II: Removing large portions of Domain II has been shown to significantly decrease the antibody response by eliminating key B- and T-cell epitopes.[2][8] This often results in a smaller, 24 kDa toxin fragment known as PE24.[2][7]
-
Removal of B-cell Epitopes: This involves identifying key amino acid residues on the surface of the toxin that are recognized by antibodies and mutating them, often to smaller, less reactive residues like alanine.[2][9][10] This has been a very effective approach.[5]
-
Removal of T-cell Epitopes: This strategy focuses on identifying and mutating peptide sequences within the toxin that are presented by major histocompatibility complex class II (MHCII) molecules to T-helper cells, thereby preventing the initiation of an adaptive immune response.[2][6][8]
-
Combined B- and T-cell Epitope Removal: Some of the most advanced de-immunized versions of PE incorporate mutations to eliminate both B- and T-cell epitopes.[2][11]
Q4: Can modifying the antibody fragment of the immunotoxin also help reduce immunogenicity?
Yes. The antibody fragment, especially if it is of murine origin, can also be immunogenic.[2] Strategies to mitigate this include:
-
Chimerization: Replacing the constant regions of the murine antibody with human constant regions.
-
Humanization: Grafting the complementarity-determining regions (CDRs) from a murine antibody onto a human antibody framework.[2]
-
Using humanized Fab fragments. [12]
Q5: Are there approaches to modulate the patient's immune system to reduce the response to immunotoxins?
Yes, several approaches involving co-administration of immune-modulating drugs have been explored:
-
Immunosuppressive Drugs: The use of drugs like cyclophosphamide and fludarabine has been shown to decrease immunogenicity in some clinical trials.[2][4]
-
B-cell Depletion: Pre-treatment with rituximab to eliminate B cells has been attempted, but with limited success in preventing antibody responses.[2][4]
-
Induction of Immune Tolerance: A newer strategy involves using nanoparticles encapsulating rapamycin to induce immune tolerance to the immunotoxin and prevent the formation of ADAs.[1]
Troubleshooting Guides
Problem: High levels of neutralizing antibodies are detected after the first cycle of treatment, preventing further administration.
-
Possible Cause: The immunotoxin possesses highly immunogenic epitopes.
-
Troubleshooting Steps:
-
Sequence Analysis: If using a standard PE38 construct, consider switching to a de-immunized version with known B-cell and/or T-cell epitope mutations (e.g., PE24-based constructs with LO10 mutations).[2]
-
Epitope Mapping: If developing a novel construct, perform B-cell and T-cell epitope mapping to identify immunogenic regions specific to your fusion protein.
-
Domain Deletion: Consider engineering a construct that lacks the majority of domain II, which is known to be highly immunogenic.[2][8]
-
Immune Modulation: In a clinical setting, co-administration with immunosuppressive agents could be considered, although this has had variable success.[2][4]
-
Problem: A de-immunized this compound fusion shows significantly reduced cytotoxic activity compared to the parent molecule.
-
Possible Cause: Mutations introduced to reduce immunogenicity have inadvertently affected the structure or function of the catalytic domain.
-
Troubleshooting Steps:
-
Review Mutations: Certain mutations, particularly in domain III, can reduce cytotoxic activity. For example, some mutations intended to remove T-cell epitopes have been noted to decrease activity by 2- to 3-fold.[2]
-
Structural Modeling: Use computational protein design and structural modeling to predict the impact of mutations on protein folding and stability before synthesis.[6]
-
Alternative Substitutions: Experiment with different amino acid substitutions at the same epitope site. For instance, replacing a key residue with alanine is a common strategy, but other conservative substitutions might better preserve activity.
-
Activity Assays: Perform in vitro cytotoxicity assays (e.g., WST-1 or MTS assays) to compare the IC50 values of the de-immunized construct with the parent molecule on target cell lines.
-
Problem: Difficulty in expressing and purifying a stable, de-immunized immunotoxin.
-
Possible Cause: The introduced mutations have decreased the conformational stability of the protein.
-
Troubleshooting Steps:
-
Stability Analysis: Biophysical methods, such as differential scanning calorimetry, can be used to assess the thermal stability of the modified protein.
-
Introduction of Stabilizing Bonds: It has been shown that introducing a disulfide bond into domain III can increase thermal stability and resistance to degradation without compromising activity.[13]
-
Optimize Expression Conditions: Vary expression parameters such as temperature, induction time, and host strain to improve protein folding and yield.
-
Refolding Protocols: Develop and optimize refolding protocols during the purification process if the protein is expressed as inclusion bodies.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the de-immunization of this compound fusions.
Table 1: Examples of De-immunized this compound Constructs
| Construct Name | Toxin Fragment | Key Modifications | Purpose | Reference |
| PE38 | 38 kDa | Deletion of domain Ia | Standard truncated toxin | [1][3] |
| PE24 (LR) | 24 kDa | Deletion of most of domain II | Reduced immunogenicity, lysosome resistance | [2] |
| LO10 | PE38 or PE24 | 7-10 point mutations in domain III | Removal of human B-cell epitopes | [2] |
| LMB-T20 | PE24 | 6 point mutations in domain III | Removal of T-cell epitopes | [2] |
| LMB-T14 | PE24 | 10 point mutations in domain III | Combined removal of B- and T-cell epitopes | [1][2] |
| LMB-100 | PE24 (LO10) | Humanized Fab, 7 point mutations for B-cell epitope removal | Clinically evaluated de-immunized immunotoxin | [1][2] |
Table 2: Impact of De-immunization Strategies on Immunogenicity and Activity
| Strategy | Effect on Immunogenicity | Effect on Cytotoxic Activity | Notes | Reference |
| Deletion of Domain II | Greatly decreased antibody response in mice | Can be enhanced, reduced, or have no impact depending on the target receptor | Also removes protease-sensitive sites | [2][4] |
| B-cell Epitope Removal (e.g., LO10) | Dramatically decreased immunogenicity in mice; low reactivity with human antisera | High cytotoxic and antitumor activity retained | One of the most successful strategies | [2][4][9] |
| T-cell Epitope Removal | Reduced T-cell responses in human donor cells | Some mutations can reduce activity 2- to 3-fold | Can be combined with B-cell epitope removal | [2][8] |
| PEGylation | Can reduce immunogenicity | Efficacy was greatly diminished | Not a widely adopted strategy for PE fusions | [4] |
| Co-administration with Immunosuppressants | Can delay or prevent neutralizing antibodies | No direct impact on intrinsic activity | Variable success in clinical trials | [2][4] |
Experimental Protocols
Protocol 1: General Workflow for B-cell Epitope Identification and Removal
This protocol outlines the general steps to identify and eliminate B-cell epitopes from an this compound fusion protein.
Caption: Workflow for B-cell epitope identification and removal.
Methodology:
-
B-cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from patients or animals that have mounted an immune response to the immunotoxin.[2]
-
Phage Display Library Construction: Generate a phage display library expressing antibody fragments (Fv) from the isolated B-cells. This library represents the antibody repertoire against the immunotoxin.[2]
-
Screening: Pan the phage library against a library of PE mutants, where each mutant has a single amino acid substitution (e.g., to alanine).
-
Epitope Mapping: Identify the specific point mutations in the PE molecule that abolish the binding of the phage-displayed antibodies. These locations represent the key residues of B-cell epitopes.[2]
-
Site-Directed Mutagenesis: Create new immunotoxin constructs containing mutations at the identified epitope residues.
-
Expression and Purification: Express the de-immunized immunotoxin variants in a suitable system (e.g., E. coli) and purify the protein.
-
Validation of Reduced Antigenicity: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to confirm that sera from immunized animals or patients show significantly reduced binding to the mutated immunotoxin compared to the wild-type version.[2]
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., WST-1, MTS, or XTT) on a target cancer cell line to determine the IC50 value of the de-immunized construct and ensure that its cytotoxic potency is maintained.
Protocol 2: Assessment of Immunogenicity via Anti-Drug Antibody (ADA) ELISA
This protocol provides a general method for detecting ADAs in patient or animal serum.
Caption: General workflow for an anti-drug antibody (ADA) ELISA.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the specific this compound fusion protein being studied. Incubate and then wash.
-
Blocking: Block the remaining protein-binding sites in the wells using a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Sample Incubation: Add diluted serum samples from treated subjects to the wells. If ADAs are present, they will bind to the coated immunotoxin. Include positive and negative controls.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the species-specific antibody being measured (e.g., anti-human IgG).
-
Detection: After another wash step, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of ADA in the serum.
Signaling Pathways and Logical Relationships
Diagram 1: Mechanism of Action of this compound Immunotoxin
This diagram illustrates the cellular pathway leading to apoptosis after an immunotoxin binds to a target cell.
Caption: Mechanism of action for PE-based immunotoxins.
Diagram 2: Logical Relationship of De-immunization Strategies
This diagram shows the different strategic levels for mitigating the immunogenicity of PE fusions.
Caption: Overview of strategies to reduce immunogenicity.
References
- 1. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity of therapeutic recombinant immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of B cell epitopes as a practical approach for reducing the immunogenicity of foreign protein-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removing T-cell epitopes with computational protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. Removal of B-cell epitopes for decreasing immunogenicity in recombinant immunotoxin against B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jbuon.com [jbuon.com]
- 11. researchgate.net [researchgate.net]
- 12. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Exotoxin A-Based Therapies
Welcome to the technical support center for Exotoxin A-based therapies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and find answers to frequently asked questions related to resistance to this class of therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound-based immunotoxins?
A1: this compound-based immunotoxins are fusion proteins that target cancer cells via a specific antibody or ligand.[1][2] After binding to the cell surface antigen, the immunotoxin is internalized.[1] Inside the cell, the exotoxin fragment is cleaved and translocates to the cytosol, where it ADP-ribosylates and inactivates Elongation Factor 2 (EF2).[1][2] This irreversible inhibition of EF2 halts protein synthesis, ultimately leading to apoptosis.[1][2]
Q2: What are the major mechanisms of resistance to this compound-based therapies?
A2: Resistance can occur at multiple steps of the immunotoxin pathway:[1][3]
-
Antigen Binding and Internalization: Decreased expression or shedding of the target antigen on the cancer cell surface can prevent the immunotoxin from binding effectively.[1]
-
Intracellular Processing and Trafficking: Impaired cleavage of the immunotoxin by the protease furin, or degradation of the immunotoxin in lysosomes can prevent the toxic payload from reaching the cytosol.[1][4]
-
Inhibition of Protein Synthesis: Mutations in the diphthamide residue of EF2, the target of this compound, can render it resistant to ADP-ribosylation.[4]
-
Induction of Apoptosis: Overexpression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, can block the apoptotic signaling cascade initiated by protein synthesis inhibition.
-
Immunogenicity: The patient's immune system can develop anti-drug antibodies (ADAs) that neutralize the immunotoxin, reducing its efficacy.[5][6]
Q3: How can the immunogenicity of this compound-based therapies be reduced?
A3: Several strategies are being explored to mitigate the immunogenicity of these therapies:[5][6][7]
-
De-immunization: Modifying the toxin to remove B-cell and T-cell epitopes.[5]
-
Humanization of the Antibody Fragment: Using humanized or fully human antibody fragments to reduce the foreign nature of the targeting moiety.[5]
-
Deletion of Toxin Domains: Removing non-essential domains of the exotoxin, such as domain II, can reduce the number of immunogenic epitopes.[5][7]
-
Immunosuppressive Co-therapy: Administering immunosuppressive agents to dampen the immune response against the immunotoxin.[7]
-
Encapsulation: Using nanoparticles to shield the immunotoxin from the immune system.[7]
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed in in vitro Assays
| Possible Cause | Troubleshooting Steps |
| Low Target Antigen Expression | 1. Verify Antigen Expression: Confirm the expression level of the target antigen on your cell line using flow cytometry or western blotting. Antigen expression can be lost over multiple passages.[1] 2. Select a Different Cell Line: If antigen expression is confirmed to be low or absent, switch to a cell line known to have high expression of the target antigen. 3. Induce Antigen Expression: Some studies suggest that sublethal radiation can increase the expression of certain antigens like mesothelin. |
| Impaired Furin Cleavage | 1. Use a Furin-Deficient Cell Line as a Negative Control: The LoVo cell line is known to be deficient in furin and can be used to assess the furin-dependency of your immunotoxin.[1] 2. Pre-treat Immunotoxin with Furin: In vitro pre-treatment of the immunotoxin with furin can overcome resistance in furin-deficient cells.[1] 3. Optimize the Furin Cleavage Site: The amino acid sequence at the cleavage site can be engineered for more efficient processing.[8] |
| Lysosomal Degradation | 1. Use Lysosomotropic Agents: Agents that disrupt lysosomal function, such as chloroquine or bafilomycin A1, can enhance immunotoxin efficacy by preventing its degradation. 2. Engineer for Faster Trafficking: Modify the immunotoxin or choose a target antigen that promotes rapid trafficking to the Golgi, bypassing extensive lysosomal exposure.[4] |
| Overexpression of Anti-Apoptotic Proteins | 1. Assess Bcl-2 Family Protein Levels: Use western blotting to determine the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1 in your target cells. 2. Combination Therapy: Combine the immunotoxin with a BH3 mimetic (e.g., ABT-737, venetoclax) to inhibit Bcl-2 and enhance apoptosis.[9] |
| Incorrect Assay Setup | 1. Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and seeded at an appropriate density for the chosen cytotoxicity assay (e.g., WST-1, MTT). 2. Verify Reagent Quality: Check the expiration dates and proper storage of all assay reagents. 3. Include Positive and Negative Controls: Use a known potent cytotoxic agent as a positive control and untreated cells as a negative control. |
Problem 2: Inconsistent or Non-Reproducible Western Blot Results for Bcl-2 Family Proteins
| Possible Cause | Troubleshooting Steps |
| Poor Sample Preparation | 1. Use Fresh Lysates: Prepare cell lysates from fresh samples and keep them on ice to prevent protein degradation. The use of protease and phosphatase inhibitors is highly recommended.[10] 2. Optimize Lysis Buffer: The choice of lysis buffer can affect protein extraction. RIPA buffer is a common choice, but may need optimization depending on the cell type. |
| Low Protein Expression | 1. Use a Positive Control Cell Line: Include a cell line known to express high levels of the target Bcl-2 family protein as a positive control.[11] 2. Increase Protein Loading: Load a higher amount of total protein per lane on the gel.[12] |
| Antibody Issues | 1. Validate Primary Antibody: Ensure the primary antibody is validated for western blotting and recognizes the correct protein. Check the manufacturer's datasheet for recommended dilutions and blocking conditions.[10][11] 2. Optimize Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[12] |
| Multiple Bands Observed | 1. Check for Post-Translational Modifications: Bcl-2 can be phosphorylated, which may result in a band shift.[13] 2. Investigate Protein Dimers: Bcl-2 can form dimers, which might appear as higher molecular weight bands.[13] 3. Consider Splice Variants: Check for known splice variants of the target protein.[10] |
Problem 3: Ambiguous Results in Annexin V/PI Apoptosis Assays
| Possible Cause | Troubleshooting Steps |
| False Positives in Control Group | 1. Gentle Cell Handling: Avoid harsh pipetting or high-speed centrifugation, which can mechanically damage cell membranes and lead to false PI-positive signals.[14] 2. Optimize Compensation: Use single-stain controls to properly set up fluorescence compensation and avoid spectral overlap between Annexin V-FITC and PI.[15] 3. Use Healthy Cells: Ensure that cells are in logarithmic growth phase and not overly confluent, as this can lead to spontaneous apoptosis.[15] |
| No Positive Signal in Treated Group | 1. Verify Apoptosis Induction: Use a positive control for apoptosis induction (e.g., staurosporine) to confirm that the assay is working correctly.[16] 2. Optimize Treatment Conditions: The concentration of the immunotoxin and the treatment duration may need to be optimized to induce a detectable level of apoptosis. 3. Collect Supernatant: Apoptotic cells may detach and be present in the culture supernatant. Collect both adherent and floating cells for analysis.[15] |
| High Background Fluorescence | 1. Titrate Reagents: The concentrations of Annexin V and PI may need to be titrated to reduce non-specific binding.[16] 2. Wash Cells Adequately: Ensure cells are washed properly with PBS before staining to remove any interfering substances from the culture medium.[16] |
| Cytoplasmic PI Staining | 1. Modified Protocol with RNase A: Conventional Annexin V/PI protocols can lead to false positives due to PI staining of cytoplasmic RNA. A modified protocol that includes a fixation step and RNase A treatment can improve the accuracy of nuclear PI staining.[17] |
Data Summary Tables
Table 1: IC50 Values of this compound-Based Immunotoxins in Various Cancer Cell Lines
| Immunotoxin | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| SS1(dsFv)-PE38 | Mesothelin | Primary Ovarian Cancer Cells | 1 - 10 | [18] |
| SS1(dsFv)-PE38 | Mesothelin | Primary Cervical Cancer Cells | 1 - 10 | [18] |
| SS dsFv-PE38 | Mesothelin | A431-K5 (Engineered) | 0.6 | [18] |
| RFB4(dsFv)PE38 | CD22 | Burkitt's Lymphoma Cell Lines | ~2 | [18] |
| Anti-EGFR IT | EGFR | Human Epidermoid Carcinoma | 0.18 - 2.5 | [18] |
| Anti-EGFR IT | EGFR | Glioblastoma | 0.18 - 2.5 | [18] |
| Purified this compound | N/A | MCF-7 (Breast Cancer) | 4.9 | [19] |
| Mutant Purified this compound | N/A | MCF-7 (Breast Cancer) | 3.6 | [19] |
Table 2: Enhancement of Immunotoxin Cytotoxicity with Combination Therapies
| Immunotoxin | Combination Agent | Cell Line | Fold Increase in Cytotoxicity (approx.) | Mechanism of Synergy | Reference |
| Etoposide | IMC-76 (BCL-2 inhibitor) | B95.8 (Lymphoma) | 2.5-fold increase in Caspase-3 activity | Inhibition of anti-apoptotic BCL-2 | [9] |
| Etoposide | ABT-737 (BH3 mimetic) | B95.8 (Lymphoma) | 2.2-fold increase in Caspase-3 activity | Inhibition of anti-apoptotic BCL-2 | [9] |
| Cyclophosphamide | IMC-76 (BCL-2 inhibitor) | B95.8 (Lymphoma) | 1.9-fold increase in Caspase-3 activity | Inhibition of anti-apoptotic BCL-2 | [9] |
Experimental Protocols
Protocol 1: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the this compound-based immunotoxin. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with the this compound-based immunotoxin at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot for Bcl-2 and Mcl-1
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound-based immunotoxins.
Caption: Overview of resistance mechanisms to this compound-based therapies.
Caption: Troubleshooting workflow for low immunotoxin efficacy.
References
- 1. Mechanisms of Resistance to Immunotoxins Containing Pseudomonas this compound in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation [frontiersin.org]
- 6. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing the Furin-Cleavable Linker in Recombinant Immunotoxins Based on Pseudomonas this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dynamic Character of the BCL2 Promoter i-Motif Provides a Mechanism for Modulation of Gene Expression by Compounds That Bind Selectively to the Alternative DNA Hairpin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing Cytotoxicity Assays for High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their high-throughput cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal cell seeding density for my assay?
A1: The optimal cell seeding density is crucial for reliable results and must be determined empirically for each cell line. A cell titration experiment is recommended to identify the linear range of your assay. Cells should be in the logarithmic (exponential) growth phase during the experiment to ensure maximal metabolic activity and sensitivity to therapeutic agents.[1] Too high a density can lead to artifacts like nutrient depletion and premature confluence, while too low a density may result in a weak signal.[1][2]
Q2: What is the ideal confluence for my cells when I add the test compound?
A2: The ideal confluence depends on the effect you are measuring. For cytostatic effects (inhibiting growth), a lower initial confluence (e.g., 30-50%) is recommended to allow room for untreated control cells to proliferate. For cytotoxic effects (killing cells), a higher initial confluence (e.g., 70-90%) is often used to measure a decrease from a stable cell population.[1]
Q3: How does the incubation time affect my choice of seeding density?
A3: Incubation time is inversely related to the optimal seeding density. Longer incubation times (e.g., 72 hours) require a lower initial seeding density to prevent control cells from becoming over-confluent.[1] Conversely, shorter incubation times (e.g., 24 hours) necessitate a higher seeding density to ensure a sufficiently strong signal.[1]
Q4: My results are inconsistent between experiments. What are the common sources of variability?
A4: Inconsistent results can arise from several factors, including inconsistent cell seeding, variations in solvent concentration (e.g., DMSO), and reagent preparation.[3] Ensure you have a homogenous single-cell suspension before seeding, maintain a consistent and low final solvent concentration (typically below 0.5% for DMSO), and prepare fresh reagents when possible.[2][3]
Q5: I'm observing a U-shaped dose-response curve where cell viability appears to increase at higher compound concentrations. What could be the cause?
A5: This artifact can be caused by compound precipitation at high concentrations, which can interfere with optical readings.[3] It can also result from direct chemical interference of the compound with the assay reagent (e.g., reduction of MTT by the compound itself), leading to a false positive signal.[3] Visual inspection for precipitates and running compound-only controls are essential.
Troubleshooting Guide
This guide addresses common issues encountered during high-throughput cytotoxicity assays.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | Microbial contamination (bacteria, yeast) can reduce assay reagents.[2] | Visually inspect plates for contamination. Use aseptic techniques. |
| Phenol red in the culture medium can interfere with absorbance readings.[2] | Use a phenol red-free medium during the assay incubation step.[2] | |
| High endogenous Lactate Dehydrogenase (LDH) activity in serum (for LDH assays).[2] | Test serum for LDH activity or use a serum-free medium during the assay.[2] | |
| Compound interference (autofluorescence, chemical reduction of reagent). | Run controls with the compound in cell-free medium to check for interference. | |
| Low Signal or Low Absorbance | Insufficient number of viable cells. | Optimize cell seeding density by performing a cell titration experiment.[1][2] |
| Incubation time with the assay reagent is too short. | Increase the incubation time with the assay reagent (e.g., 1-4 hours for MTT).[2][4] | |
| Incomplete solubilization of formazan crystals (MTT assay).[2] | Ensure complete mixing and use an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl).[2] | |
| High Variability Between Replicate Wells | Inconsistent cell seeding.[1] | Ensure the cell suspension is homogenous by mixing thoroughly but gently before and during plating.[1] |
| Edge effects due to temperature or evaporation gradients in outer wells.[1][5] | Avoid using the outermost wells for experimental samples; fill them with sterile PBS or medium.[1] Pre-incubating plates at room temperature before placing them in the incubator can also help.[6] | |
| Pipetting errors.[1] | Ensure accurate and consistent dispensing of cells and reagents. Use calibrated pipettes. | |
| Control (Untreated) Wells Become Over-confluent | Seeding density is too high for the assay duration.[1] | Reduce the initial cell seeding density.[1] |
| The cell line is proliferating faster than expected.[1] | Shorten the assay duration if possible.[1] |
Experimental Protocols
MTT Assay Protocol
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][7]
-
Cell Plating: Seed cells in a 96-well plate at the predetermined optimal density in a final volume of 100 µL per well. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Compound Addition: Add your test compounds at various concentrations to the wells.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4][7]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]
LDH Cytotoxicity Assay Protocol
The LDH assay quantifies cytotoxicity by measuring the amount of lactate dehydrogenase released from damaged cells into the culture medium.[8]
-
Cell Plating: Seed cells in a 96-well plate at the optimal density in 100 µL of culture medium and incubate for 24 hours.[8]
-
Compound Addition: Add serially diluted compounds to the wells. Include vehicle and positive controls (e.g., Triton X-100 for maximum LDH release). Incubate for the desired exposure time.[8]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to the supernatant.
-
Incubation and Measurement: Incubate as recommended by the manufacturer, then measure the absorbance at the appropriate wavelength (typically 490 nm).[9][10]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
The CellTiter-Glo® assay determines the number of viable cells by quantifying the amount of ATP present, which indicates metabolically active cells.[11][12]
-
Cell Plating: Prepare an opaque-walled multiwell plate with cells in culture medium (e.g., 100 µL for a 96-well plate).
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[11][12]
Visualizations
Caption: High-throughput cytotoxicity screening workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]
- 12. ch.promega.com [ch.promega.com]
- 13. OUH - Protocols [ous-research.no]
Technical Support Center: Enhancing Soluble Exotoxin A Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the yield of soluble Pseudomonas aeruginosa Exotoxin A (PEA) expressed in Escherichia coli.
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
| Possible Cause | Troubleshooting Strategy | Rationale |
| Toxicity of this compound to E. coli Host | Use an E. coli strain designed for toxic protein expression (e.g., C41(DE3), C43(DE3), BL21-AI).[1][2][3][4] These strains have mutations that allow for more controlled expression, reducing the toxic effects on the host cells.[1][3] | These strains better tolerate the metabolic burden and potential toxicity of proteins like this compound, leading to improved cell viability and protein yield. |
| Employ a tightly regulated expression vector with low basal expression (e.g., pBAD vectors). | This prevents leaky expression of the toxic protein before induction, which can inhibit cell growth and plasmid stability. | |
| Lower the inducer (IPTG) concentration (e.g., 0.01-0.1 mM).[4][5] | A lower induction level can reduce the rate of protein synthesis, lessening the toxic shock to the host cells. | |
| Suboptimal Induction Conditions | Optimize the induction temperature. Lower temperatures (e.g., 15-25°C) often slow down protein synthesis, which can aid in proper folding and reduce toxicity.[6][7] | Slower synthesis rates can prevent the accumulation of misfolded protein and reduce the metabolic stress on the host. |
| Optimize the induction time. For lower temperatures, a longer induction period (e.g., 16-20 hours) may be necessary to achieve a sufficient yield.[6] | This allows for adequate protein accumulation despite the slower synthesis rate at lower temperatures. | |
| Test different cell densities (OD600) for induction (e.g., 0.6-0.8). | Inducing at the optimal metabolic state of the cells can maximize protein expression. | |
| Rare Codon Usage in the this compound Gene | Synthesize a codon-optimized gene for E. coli expression. Codon optimization has been shown to significantly enhance PEA gene expression, with one study reporting a 70% increase.[8] | Replacing rare codons with those frequently used by E. coli can increase the rate and efficiency of translation, leading to higher protein yields.[9] |
| Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta(DE3)).[1][3] | This provides the necessary translational machinery to efficiently read the rare codons present in the wild-type gene. |
Problem 2: this compound is Expressed but is Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Strategy | Rationale |
| High Rate of Protein Synthesis Overwhelming the Folding Machinery | Lower the induction temperature to 15-25°C.[6][7] This is a common and effective strategy to increase the solubility of recombinant proteins. | Lower temperatures slow down protein synthesis, giving the polypeptide chain more time to fold correctly.[7] |
| Reduce the IPTG concentration to 0.1-0.5 mM.[10] | This decreases the rate of transcription and translation, preventing the rapid accumulation of unfolded protein. | |
| Use a weaker promoter system or a lower copy number plasmid.[6] | This reduces the overall expression level, lessening the burden on the cell's folding machinery. | |
| Improper Disulfide Bond Formation | Express the protein in an E. coli strain engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle T7 Express).[1][5] | These strains have a more oxidative cytoplasm and express disulfide bond isomerases, which can aid in the correct folding of proteins with disulfide bonds like this compound. |
| Target the protein to the periplasm.[11] The periplasmic environment is more oxidizing than the cytoplasm, which is favorable for disulfide bond formation. | Secretion to the periplasm can promote correct folding and may also reduce toxicity to the host cell. | |
| Lack of Necessary Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES). | Chaperones can assist in the proper folding of the nascent polypeptide chain and prevent aggregation. |
| Suboptimal Lysis and Purification Buffers | Add stabilizing agents to the lysis buffer (e.g., glycerol, L-arginine). | These additives can help maintain the native conformation of the protein and prevent aggregation during purification. |
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I am getting no this compound expression?
A: Before undertaking extensive optimization, verify the integrity of your expression plasmid. Sequence the construct to ensure the this compound gene is in the correct reading frame and that no mutations were introduced during cloning.
Q2: How much can I expect codon optimization to increase my yield of soluble this compound?
A: Studies have shown that codon optimization can significantly enhance the expression of Pseudomonas aeruginosa this compound in E. coli. One report indicated a 70% increase in gene expression compared to the wild-type gene.[8]
Q3: Is it better to express this compound at a lower temperature for a longer time or at a higher temperature for a shorter time?
A: For increasing the yield of soluble this compound, it is generally recommended to express at a lower temperature (e.g., 15-25°C) for a longer duration (e.g., overnight).[6] While higher temperatures (e.g., 37°C) may result in a higher total protein yield, a significant portion is often found in insoluble inclusion bodies.
Q4: My this compound is in inclusion bodies. Is it possible to recover active protein?
A: Yes, it is often possible to recover active this compound from inclusion bodies through a process of solubilization and refolding. This typically involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidinium chloride, and then gradually removing the denaturant to allow the protein to refold.[12]
Q5: Which E. coli strain is best for expressing a toxic protein like this compound?
A: Strains such as C41(DE3) and C43(DE3) are derivatives of BL21(DE3) that are particularly useful for expressing toxic proteins.[1][2][3] The BL21-AI strain, which has a tightly regulated arabinose-inducible promoter for T7 RNA polymerase, is also a good option to minimize basal expression.[3][4]
Quantitative Data Summary
Table 1: Effect of Codon Optimization on this compound Expression
| Gene Version | Relative Expression Level | Reference |
| Wild-Type PEA | 100% | [8] |
| Codon-Optimized PEA | 170% | [8] |
Table 2: General Optimization of Induction Conditions for Soluble Protein Expression
| Parameter | Condition 1 | Condition 2 | Rationale for Improved Solubility |
| Temperature | 37°C | 15-25°C | Slower protein synthesis allows for proper folding.[6][7] |
| IPTG Concentration | 1.0 mM | 0.1-0.5 mM | Reduces the rate of transcription and translation.[10] |
| Induction Time | 2-4 hours | 16-20 hours | Compensates for the slower synthesis rate at lower temperatures.[6] |
Experimental Protocols
Protocol 1: Expression of Soluble His-tagged this compound in E. coli BL21(DE3)
-
Transformation: Transform the this compound expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.[13]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing the antibiotic with the 10 mL overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[13]
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Incubation: Continue to incubate the culture at 18°C for 16-20 hours with vigorous shaking.[6]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of Soluble His-tagged this compound
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl). Lyse the cells by sonication on ice.[14]
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using elution buffer (lysis buffer containing 250 mM imidazole).[15]
-
Analysis: Analyze the purified protein fractions by SDS-PAGE.
Protocol 3: Refolding of this compound from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.[16]
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidinium Chloride or 8 M Urea) and a reducing agent (e.g., DTT) to break disulfide bonds.
-
Refolding by Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., Tris buffer at pH 8.0, often containing additives like L-arginine to suppress aggregation).[12]
-
Dialysis: Alternatively, gradually remove the denaturant by dialysis against a refolding buffer.
-
Purification: Purify the refolded, soluble this compound using chromatography techniques as described in Protocol 2.
Visualizations
Caption: Standard workflow for recombinant this compound expression and purification.
Caption: Decision tree for troubleshooting low soluble this compound yield.
References
- 1. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 2. quora.com [quora.com]
- 3. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 4. biologicscorp.com [biologicscorp.com]
- 5. neb.com [neb.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. Codon optimization enhances secretory expression of Pseudomonas aeruginosa this compound in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Codon Optimization on Expression Levels of a Functionally Folded Malaria Vaccine Candidate in Prokaryotic and Eukaryotic Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Production and Purification of Recombinant Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Technical Support Center: Refolding Strategies for Insoluble Exotoxin A Inclusion Bodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refolding of insoluble Pseudomonas aeruginosa Exotoxin A (PE) and its variants from inclusion bodies.
Frequently Asked Questions (FAQs)
Q1: What are the main steps for recovering active this compound from inclusion bodies?
The recovery of active this compound from inclusion bodies is a multi-step process that involves:
-
Inclusion Body Isolation and Washing: Separation of inclusion bodies from other cellular components.
-
Solubilization: Denaturation of the aggregated protein into a soluble, unfolded state.
-
Refolding: Renaturation of the unfolded protein into its native, biologically active conformation.
-
Purification: Removal of remaining impurities and aggregated protein to obtain pure, active this compound.[1]
Q2: Which denaturants are commonly used for solubilizing this compound inclusion bodies?
High concentrations of chaotropic agents are typically used to solubilize inclusion bodies. The most common denaturants are:
-
Urea (6-8 M): A strong denaturant that disrupts non-covalent interactions.
-
Guanidine Hydrochloride (GdnHCl) (6 M): Another powerful chaotropic agent that effectively unfolds proteins.
For proteins with disulfide bonds like this compound, a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol is often included in the solubilization buffer to reduce any incorrect disulfide bonds.[2]
Q3: What are the most common methods for refolding solubilized this compound?
Several methods can be employed to refold solubilized this compound, with the goal of gradually removing the denaturant to allow the protein to refold correctly. The most common methods include:
-
Dilution: This is the simplest method, involving the rapid or stepwise dilution of the concentrated, denatured protein solution into a large volume of refolding buffer.[3] This reduces the concentration of both the protein and the denaturant, minimizing intermolecular interactions that can lead to aggregation.
-
Dialysis: The denatured protein solution is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a refolding buffer. This allows for the gradual removal of the denaturant. Stepwise dialysis, with a gradual decrease in denaturant concentration in the dialysis buffer, can improve refolding yields by avoiding rapid changes that might promote aggregation.[3][4]
-
On-column Refolding: The solubilized protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged proteins). The denaturant is then gradually removed by washing the column with a gradient of decreasing denaturant concentration, allowing the protein to refold while immobilized on the support. This method can be very efficient as it combines purification and refolding into a single step.[5]
Q4: What is the role of L-arginine in the refolding buffer?
L-arginine is a common and effective additive in refolding buffers. Its primary role is to act as an aggregation suppressor.[6] It helps to increase the solubility of folding intermediates and prevent them from forming intermolecular aggregates, thereby increasing the yield of correctly folded, active protein.[6] Concentrations typically range from 0.4 M to 1 M.
Q5: How can I assess the success of this compound refolding?
The success of refolding can be evaluated through several methods:
-
Spectroscopic Analysis: Techniques like circular dichroism (CD) spectroscopy can be used to assess the secondary and tertiary structure of the refolded protein and compare it to the native protein.
-
Chromatographic Analysis: Size-exclusion chromatography (SEC) can be used to separate correctly folded monomers from aggregates and unfolded protein.
-
Enzymatic Activity Assays: The most definitive way to confirm correct refolding is to measure the biological activity of the this compound. For this compound, this involves measuring its ADP-ribosyltransferase activity.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Strategy/Solution |
| Low Refolding Yield | Protein concentration is too high, leading to aggregation. | Optimize the protein concentration in the refolding buffer. For dilution methods, aim for a final protein concentration in the range of 10-50 µg/mL. |
| Rapid removal of the denaturant is causing aggregation. | Employ a stepwise dialysis or a slow, linear gradient in on-column refolding to remove the denaturant gradually.[3] | |
| Suboptimal refolding buffer composition (pH, additives). | Screen different refolding buffer conditions. Optimize the pH (typically 7.5-8.5). Test various concentrations of additives like L-arginine (0.4-1 M), glycerol (10-20%), or polyethylene glycol (PEG). | |
| Protein Aggregation During Refolding | Hydrophobic patches on folding intermediates are interacting. | Add aggregation suppressors like L-arginine to the refolding buffer. Lower the temperature of the refolding process (e.g., 4°C) to slow down aggregation kinetics. |
| Incorrect disulfide bond formation. | Include a redox shuffling system in the refolding buffer, such as a combination of reduced and oxidized glutathione (GSH/GSSG), to facilitate the formation of correct disulfide bonds. | |
| Refolded this compound is Inactive | The protein is misfolded despite being soluble. | Re-evaluate the refolding conditions. Small changes in pH, ionic strength, or the type and concentration of additives can significantly impact the final conformation. Consider using chaperone-assisted refolding systems. |
| The enzymatic active site is not correctly formed. | Ensure the presence of necessary co-factors in the activity assay buffer. Verify the integrity of the catalytic domain through techniques like limited proteolysis. | |
| Difficulty Solubilizing Inclusion Bodies | The denaturant concentration is insufficient. | Ensure the use of 6-8 M urea or 6 M GdnHCl. Increase the incubation time with the denaturant. |
| Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent (e.g., DTT up to 100 mM). |
Data Presentation: Comparison of Refolding Strategies
While specific quantitative data for this compound refolding yields under various conditions is dispersed throughout the literature, the following table provides an illustrative comparison of different refolding methods based on studies of other recombinant proteins, which can serve as a starting point for optimization.
| Refolding Method | Reported Yield (%) | Advantages | Disadvantages |
| On-column | ~12% | Combines purification and refolding, can be automated, high throughput potential.[5] | Can be costly, potential for protein loss on the column, may not be suitable for all proteins. |
| Rapid Dilution | ~10% | Simple, fast, and easy to perform. | Often results in lower yields due to aggregation, requires large volumes of refolding buffer. |
| Stepwise Dialysis | ~14% | Gradual denaturant removal can improve yields, suitable for small-scale experiments. | Time-consuming, potential for protein precipitation on the dialysis membrane. |
| Combined Dilution & Dialysis | ~50% | Can significantly improve yields by combining the benefits of both methods. | More complex procedure. |
Note: The yields presented are for the recombinant protein Organophosphorus Hydrolase (OPH) and are intended to be illustrative. Optimal conditions and yields for this compound will need to be determined empirically.
Experimental Protocols
Protocol 1: Inclusion Body Isolation and Washing
-
Harvest E. coli cells expressing this compound by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I).
-
Lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.
-
Wash the inclusion body pellet sequentially with:
-
Lysis buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Lysis buffer with a low concentration of denaturant (e.g., 2 M urea) to remove loosely associated proteins.
-
Nuclease-containing buffer to remove contaminating nucleic acids.
-
Finally, wash with a buffer without detergent or denaturant (e.g., Tris-HCl) to remove residual contaminants.
-
Protocol 2: Solubilization of this compound Inclusion Bodies
-
Resuspend the washed inclusion body pellet in a solubilization buffer.
-
Buffer Composition: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 6-8 M Urea (or 6 M GdnHCl), 10 mM DTT.
-
-
Incubate the suspension at room temperature with gentle agitation for 1-2 hours or until the solution becomes clear.
-
Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured, soluble this compound.
Protocol 3: Refolding of this compound by Dilution
-
Prepare a refolding buffer.
-
Buffer Composition: 50 mM Tris-HCl (pH 8.0-8.5), 500 mM L-arginine, 1 mM EDTA, and a redox system (e.g., 1 mM GSH / 0.1 mM GSSG).
-
-
Cool the refolding buffer to 4°C.
-
Slowly add the solubilized this compound solution dropwise into the vigorously stirred refolding buffer. The final protein concentration should be low (e.g., 10-50 µg/mL).
-
Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
-
Clarify the refolded protein solution by centrifugation or filtration to remove any aggregates.
-
Concentrate the refolded protein using ultrafiltration.
Mandatory Visualizations
Diagram 1: this compound Inclusion Body Processing Workflow
Caption: Workflow for processing this compound inclusion bodies.
Diagram 2: Troubleshooting Logic for Low Refolding Yield
Caption: Troubleshooting decision tree for low refolding yield.
Diagram 3: Pseudomonas this compound Intoxication Pathway
Caption: Cellular intoxication pathway of Pseudomonas this compound.
References
- 1. A re-evaluation of the role of histidine-426 within Pseudomonas aeruginosa this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipo.lbl.gov [ipo.lbl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of Enzymic Activity by this compound from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-function analysis of this compound proteins with mutations at histidine 426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotechrep.ir [biotechrep.ir]
Technical Support Center: Minimizing Non-specific Binding of Exotoxin A Immunotoxins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Exotoxin A (PE)-based immunotoxins. Our goal is to help you minimize non-specific binding and off-target toxicity, thereby improving the therapeutic index of your immunotoxin constructs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound immunotoxins?
A1: Non-specific binding of PE-based immunotoxins can arise from several factors:
-
Electrostatic Interactions: The toxin moiety, Pseudomonas this compound, possesses charged residues that can interact non-specifically with negatively charged components on the cell surface of normal tissues, such as proteoglycans.
-
Hydrophobic Interactions: Exposed hydrophobic patches on the immunotoxin can lead to non-specific binding to cell membranes and other proteins.
-
Mannose Receptors: The carbohydrate-binding domain of PE can interact with mannose receptors present on various cells, including those of the reticuloendothelial system, leading to off-target uptake.
-
High Affinity/Avidity: While high affinity is desirable for targeting tumor cells, excessively high affinity can lead to the "binding site barrier" effect, where the immunotoxin binds so tightly to the first encountered antigens that it fails to penetrate deeper into the tumor. It can also increase binding to normal tissues expressing low levels of the target antigen.[1]
-
Immunotoxin Aggregation: Aggregated immunotoxins can be taken up non-specifically by phagocytic cells, leading to off-target toxicity and reduced efficacy.
Q2: How can I reduce the immunogenicity of my this compound immunotoxin?
A2: Reducing immunogenicity is crucial for enabling repeated dosing. Key strategies include:
-
De-immunization: This involves identifying and removing B-cell and T-cell epitopes from the exotoxin protein through site-directed mutagenesis. By altering key amino acid residues, the immunotoxin becomes less recognizable to the immune system.[2][3]
-
Humanization of the Antibody Fragment: If the targeting moiety (e.g., scFv) is of murine origin, humanizing it can significantly reduce the human anti-mouse antibody (HAMA) response.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can shield immunogenic epitopes on the immunotoxin, reducing its recognition by the immune system.[4][5]
Q3: What is PEGylation and how does it reduce non-specific binding?
A3: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule, in this case, the immunotoxin. It helps reduce non-specific binding through several mechanisms:
-
Steric Hindrance: The PEG chains create a hydrophilic shield around the immunotoxin, physically blocking non-specific interactions with cell surfaces and other proteins.[1][4]
-
Masking of Charged and Hydrophobic Regions: PEGylation can cover charged and hydrophobic areas on the exotoxin, preventing non-specific electrostatic and hydrophobic interactions.[4]
-
Increased Hydrodynamic Size: The increased size of the PEGylated immunotoxin can reduce its uptake by normal tissues and decrease renal clearance, leading to a longer circulation half-life and potentially better tumor accumulation.[5][6]
Q4: Can modifying the binding affinity of the targeting antibody help?
A4: Yes, modulating the affinity of the targeting antibody fragment is a key strategy. While counterintuitive, a lower affinity antibody can sometimes be more effective. High-affinity antibodies may bind too strongly to the first target cells they encounter, preventing deeper tumor penetration. An antibody with moderate affinity can still bind effectively to tumor cells (which often have high antigen density) while dissociating more readily from normal cells with low antigen density, thereby reducing on-target, off-tumor toxicity.[1][7]
Q5: What are some common troubleshooting issues I might face during my experiments?
A5: Common issues include high background in binding or cytotoxicity assays, immunotoxin aggregation, and low potency. Our troubleshooting guides below provide detailed solutions for these problems.
Troubleshooting Guides
Issue 1: High Background Signal in In Vitro Assays (ELISA, Flow Cytometry, Cytotoxicity Assays)
| Possible Cause | Recommended Solution |
| Non-specific binding of the immunotoxin to plasticware or non-target cells. | 1. Blocking: Use an appropriate blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS/TBS) to saturate non-specific binding sites. 2. Detergents: Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in your washing and incubation buffers. 3. Increase Wash Steps: Increase the number and duration of washing steps to remove unbound immunotoxin. |
| High concentration of immunotoxin. | Titrate the immunotoxin to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Cross-reactivity of secondary antibodies (if used). | Run a control with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. |
| Cellular autofluorescence (in flow cytometry). | Use an unstained cell control to set the baseline fluorescence. Consider using a viability dye to exclude dead cells, which can be highly autofluorescent. |
Issue 2: Immunotoxin Aggregation
| Possible Cause | Recommended Solution |
| High protein concentration. | Work with the lowest effective concentration of the immunotoxin. If high concentrations are necessary, screen different buffer conditions. |
| Suboptimal buffer conditions (pH, ionic strength). | Perform a buffer screen to identify the optimal pH and salt concentration for your immunotoxin's stability. Aggregation is often minimized at a pH away from the protein's isoelectric point (pI).[8][9] |
| Freeze-thaw cycles. | Aliquot the immunotoxin upon receipt or purification and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Improper storage. | Store the immunotoxin according to the manufacturer's instructions, typically at -20°C or -80°C. For short-term storage, 4°C may be acceptable, but stability should be verified.[10] |
| Presence of hydrophobic domains. | Consider adding stabilizing excipients to the buffer, such as arginine, sucrose, or polysorbates.[8] |
Data Presentation: Comparison of Strategies to Reduce Non-specific Binding
The following tables summarize quantitative data on the effectiveness of different strategies for minimizing non-specific binding and toxicity of this compound immunotoxins.
Table 1: Effect of PEGylation on Immunotoxin Biodistribution and Toxicity
| Parameter | Non-PEGylated Immunotoxin | PEGylated Immunotoxin | Fold Improvement |
| Blood Concentration (1h post-injection, %ID/g) | 0.06 ± 0.01[11] | 0.23 ± 0.01[11] | ~3.8x increase |
| Liver Accumulation (%ID/g) | High | Reduced[5] | - |
| Spleen Accumulation (%ID/g) | High | Reduced[5] | - |
| Normal Tissue Toxicity (in vivo) | High | 6-fold reduction[4] | 6x |
| Therapeutic Efficacy (in vivo) | Baseline | ~20-fold increase[4] | 20x |
Table 2: Impact of De-immunization on Immunotoxin Potency (IC50 Values)
| Cell Line | Target Antigen | Wild-Type Immunotoxin IC50 (ng/mL) | De-immunized Immunotoxin IC50 (ng/mL) |
| Burkitt's Lymphoma Cell Line | CD22 | ~2[12] | Similar to wild-type |
| CD22-Negative Cell Line | N/A | >1000[12] | >1000 |
| Glioma Cell Line 1 | IL-13 Receptor | <0.1[12] | Similar to wild-type |
| Glioma Cell Line 2 | IL-13 Receptor | >300[12] | Similar to wild-type |
Note: De-immunization aims to reduce the immune response without significantly compromising the cytotoxic activity of the immunotoxin.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of an this compound immunotoxin on target and non-target cells.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
This compound immunotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% Triton X-100 in 0.1 N HCl in anhydrous isopropanol)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Immunotoxin Treatment:
-
Prepare serial dilutions of the immunotoxin in complete medium.
-
Remove the medium from the wells and add 100 µL of the immunotoxin dilutions. Include a no-treatment control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.[14]
-
Mix thoroughly by gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm with a reference wavelength of 690 nm.[13]
-
Calculate cell viability as a percentage of the no-treatment control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Competitive Binding ELISA
This protocol is used to determine the binding affinity of the immunotoxin to its target antigen.
Materials:
-
Recombinant target antigen
-
This compound immunotoxin (unlabeled)
-
Labeled competitor (e.g., biotinylated or fluorescently labeled immunotoxin or antibody)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated streptavidin (if using biotinylated competitor)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of the target antigen (1-10 µg/mL in coating buffer) overnight at 4°C.[15]
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block with 200 µL of blocking buffer for 1-2 hours at room temperature.[15]
-
-
Competition:
-
Wash the plate three times.
-
Prepare serial dilutions of the unlabeled immunotoxin.
-
In a separate plate or tubes, pre-incubate the unlabeled immunotoxin dilutions with a constant concentration of the labeled competitor for 1 hour.
-
Add 100 µL of the mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
If using a biotinylated competitor, add enzyme-conjugated streptavidin and incubate for 1 hour.
-
Wash the plate.
-
Add the substrate and incubate until color develops.
-
-
Data Acquisition:
-
Stop the reaction with stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Plot the signal against the concentration of the unlabeled immunotoxin to determine the IC50, which can be used to calculate the binding affinity (Ki).[16]
-
Visualizations
Caption: Intracellular pathway of this compound immunotoxins leading to cell death.
Caption: A logical workflow for troubleshooting high non-specific binding.
Caption: Relationship between modification strategies and improved immunotoxin properties.
References
- 1. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. To PEGylate or not to PEGylate: Immunological properties of nanomedicine’s most popular component, polyethylene glycol … [ouci.dntb.gov.ua]
Technical Support Center: Enhancing Endosomal Escape of Exotoxin A-Based Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exotoxin A (ETA)-based drugs. The focus is on overcoming the critical challenge of endosomal entrapment to enhance therapeutic efficacy.
Troubleshooting Guides
This section addresses common issues encountered during experiments with ETA-based drugs, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Cytotoxicity or Lack of Efficacy
Q: My ETA-based immunotoxin shows significantly lower cytotoxicity than expected. What are the possible reasons and how can I troubleshoot this?
A: Low cytotoxicity is a frequent challenge, often stemming from inefficient endosomal escape. Here’s a step-by-step guide to troubleshoot this issue:
| Potential Cause | Recommended Troubleshooting Steps |
| Inefficient Endosomal Escape | The primary reason for low efficacy is the degradation of the ETA-based drug in lysosomes before it can reach the cytosol.[1][2] Consider incorporating endosomal escape-enhancing technologies. |
| 1. Photochemical Internalization (PCI): Utilize photosensitizers that localize in endocytic vesicles. Upon light activation, these agents disrupt the vesicle membranes, releasing the drug into the cytosol.[3][4][5][6] | |
| 2. pH-Responsive Polymers: Co-administer or conjugate your drug with polymers that change conformation in the acidic environment of the endosome, leading to membrane disruption.[7][8][9][10] | |
| 3. Endosomolytic Peptides: Use peptides like GALA, INF7, or H5WYG that become active at endosomal pH and facilitate membrane lysis.[11] | |
| Impaired Furin Cleavage | ETA requires cleavage by the protease furin to release its active catalytic domain.[12][13][14][15] |
| 1. Verify Furin Cleavage Site: Ensure the furin cleavage sequence (typically R-X-X-R) is present and accessible in your construct.[12] | |
| 2. In Vitro Furin Cleavage Assay: Perform an in vitro assay to confirm that your immunotoxin can be efficiently cleaved by purified furin.[12][16][17] | |
| 3. Use Furin-Deficient Cell Lines as a Control: Compare the cytotoxicity of your drug in wild-type and furin-deficient cells to confirm the necessity of furin cleavage.[13] | |
| Drug Aggregation | Aggregated immunotoxins may not bind effectively to the target receptor or be internalized properly. |
| 1. Size Exclusion Chromatography (SEC): Analyze your purified drug to detect the presence of aggregates. | |
| 2. Formulation Optimization: Test different buffer conditions (pH, ionic strength, excipients) to improve solubility and prevent aggregation. | |
| Low Target Antigen Expression | The target cell line may have low or variable expression of the antigen your immunotoxin is designed to target. |
| 1. Confirm Antigen Expression: Use flow cytometry or western blotting to quantify the level of target antigen on your cells. | |
| 2. Select High-Expressing Clones: If using a heterogeneous cell line, consider single-cell cloning to select a population with high and stable antigen expression. |
Issue 2: High Off-Target Cytotoxicity
Q: My ETA-based drug is showing toxicity in non-target cells. How can I improve its specificity?
A: Off-target toxicity can be a significant hurdle. The following table outlines potential causes and solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Non-Specific Binding of the Toxin Moiety | The native binding domain of this compound can lead to uptake by non-target cells.[18] |
| 1. Use Truncated ETA Versions: Employ engineered versions of ETA, such as PE38 or PE24, which lack the native binding domain.[18] | |
| Immunogenicity | The bacterial origin of ETA can elicit an immune response, leading to adverse effects.[19][20] |
| 1. De-immunized ETA Variants: Utilize ETA variants where B-cell and T-cell epitopes have been mutated to reduce immunogenicity.[19] | |
| Enhancer-Related Toxicity | The agents used to enhance endosomal escape may have their own cytotoxic effects. |
| 1. Dose-Response Curves: Determine the IC50 of the endosomal escape enhancer alone to identify a sub-toxic concentration that still provides enhancement.[1] | |
| 2. Targeted Delivery of Enhancers: Consider co-delivering the enhancer and the immunotoxin in a targeted nanoparticle to limit the enhancer's effect to the target cells. |
Issue 3: Inconsistent or Non-Reproducible Results
Q: I am observing high variability in my experimental results. What factors could be contributing to this, and how can I improve reproducibility?
A: Consistency is key in research. Here are common sources of variability and how to address them:
| Potential Cause | Recommended Troubleshooting Steps |
| Variable Cell Health and Density | Differences in cell confluence and viability can significantly impact drug uptake and response. |
| 1. Standardize Seeding Density: Always seed the same number of cells per well and allow them to adhere and grow for a consistent period before treatment. | |
| 2. Monitor Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion to ensure you are working with a healthy cell population. | |
| Inconsistent Drug Preparation | Freeze-thaw cycles or improper storage can lead to degradation or aggregation of the ETA-based drug. |
| 1. Aliquot and Store Properly: Store the drug in single-use aliquots at the recommended temperature to avoid repeated freeze-thaw cycles. | |
| 2. Quality Control: Perform regular quality control checks (e.g., SDS-PAGE, SEC) to ensure the integrity of your drug stock. | |
| Variability in Endosomal Escape Assay | Assays to measure endosomal escape can be sensitive to minor variations in protocol. |
| 1. Strict Protocol Adherence: For assays like the Calcein release assay, ensure consistent incubation times, dye concentrations, and imaging parameters.[21][22][23][24][25] | |
| 2. Include Proper Controls: Always include positive and negative controls in every experiment to normalize your results and assess the assay's performance. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the efficacy of ETA-based immunotoxins.
Table 1: Enhancement of Immunotoxin Cytotoxicity by the Endosomal Escape Enhancer SO1861 [1]
| Cell Line | Immunotoxin | IC50 (Immunotoxin alone) (pM) | IC50 (Immunotoxin + SO1861) (pM) | Enhancement of Cytotoxicity (Fold) |
| LNCaP | hD7-1(VL-VH)-PE24mutΔREDLK | >1,000,000 | 5.3 | >190,000 |
| C4-2 | hD7-1(VL-VH)-PE24mutΔREDLK | >1,000,000 | 12.8 | >78,000 |
Table 2: Cytotoxicity of Disulfide-Stabilized PE24-based Immunotoxins [17]
| Immunotoxin Construct | KLM-1 (IC50, pM) | HAY (IC50, pM) | MKN-45 (IC50, pM) | L55 (IC50, pM) |
| SS1-scFv-PE24 | 150 | 80 | 250 | 180 |
| SS1-scFv-DS1-PE24 | 900 | 600 | 1500 | 2000 |
| SS1-scFv-DS2-PE24 | 250 | 150 | 400 | 300 |
| SS1-scFv-DS3-PE24 | 200 | 120 | 350 | 250 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Furin Cleavage Assay [12]
This assay determines if the ETA-based immunotoxin can be processed by the protease furin.
-
Materials:
-
Purified recombinant immunotoxin (RIT)
-
Recombinant furin
-
Furin cleavage buffer (100 mM MES, 5 mM CaCl₂, 50 mM NaCl, pH 5.5)
-
2x SDS-PAGE sample buffer
-
SDS-PAGE gels and running buffer
-
Protein stain (e.g., SimplyBlue SafeStain)
-
-
Procedure:
-
Incubate the RIT (0.25 mg/mL) with furin (100 U/mL) in furin cleavage buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the reaction.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 85°C for 2 minutes.
-
Analyze the samples by non-reducing SDS-PAGE.
-
Stain the gel to visualize the full-length and cleaved fragments of the immunotoxin. The appearance of a smaller fragment corresponding to the catalytic domain indicates successful cleavage.
-
2. Calcein Endosomal Escape Assay [21][23][24]
This fluorescence-based assay visualizes the release of endosomally trapped contents into the cytosol.
-
Materials:
-
Cells seeded on glass-bottom dishes
-
Calcein AM (stock solution in DMSO)
-
ETA-based drug
-
Endosomal escape-enhancing agent (optional)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope
-
-
Procedure:
-
Incubate cells with the ETA-based drug and the endosomal escape-enhancing agent (if applicable) for a predetermined time (e.g., 4 hours).
-
Thirty minutes before imaging, add Calcein AM to the cell culture medium to a final concentration of 0.25 mM.
-
Wash the cells twice with PBS to remove free drug and Calcein AM.
-
Add fresh culture medium.
-
Image the cells using a fluorescence microscope.
-
Interpretation: In the absence of endosomal escape, calcein will be sequestered in endosomes, resulting in a punctate green fluorescence pattern. Upon endosomal membrane rupture, calcein is released and diffuses throughout the cytosol, leading to a diffuse green fluorescence throughout the cell.
-
Visualizations
Signaling Pathway: this compound Intoxication
Caption: The cellular intoxication pathway of this compound-based drugs.
Experimental Workflow: Calcein Endosomal Escape Assay
Caption: Workflow for the Calcein assay to assess endosomal escape.
Logical Relationship: Troubleshooting Low Cytotoxicity
Caption: Troubleshooting logic for low cytotoxicity of ETA-based drugs.
References
- 1. Frontiers | Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 [frontiersin.org]
- 2. Augmenting the Efficacy of Immunotoxins and Other Targeted Protein Toxins by Endosomal Escape Enhancers [mdpi.com]
- 3. Photochemical internalization (PCI): a technology for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical internalization of tumor-targeted protein toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical internalization: a novel technology for delivery of macromolecules into cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 10. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted delivery of endosomal escape peptides to enhance immunotoxin potency and anti-cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing the Furin-Cleavable Linker in Recombinant Immunotoxins Based on Pseudomonas this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furin activates Pseudomonas this compound by specific cleavage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Furin-mediated cleavage of Pseudomonas exotoxin-derived chimeric toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. mdpi.com [mdpi.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Not all cells are created equal – endosomal escape in fluorescent nanodiamonds in different cells - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02503A [pubs.rsc.org]
- 24. Self-assembling dual component nanoparticles with endosomal escape capability - Soft Matter (RSC Publishing) DOI:10.1039/C5SM00082C [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
dealing with proteolytic degradation of Exotoxin A during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Pseudomonas Exotoxin A (PE-A), with a specific focus on preventing proteolytic degradation.
Troubleshooting Guides & FAQs
This section provides answers to specific problems researchers may face during the purification of this compound.
Question: I am observing multiple smaller bands below the expected molecular weight of this compound on my SDS-PAGE gel. What is the likely cause?
Answer: The presence of multiple bands smaller than the full-length this compound (~66 kDa) is a strong indicator of proteolytic degradation. During cell lysis, proteases that are normally compartmentalized within the cell are released and can cleave the exotoxin. It is also possible that some degradation occurs during the subsequent purification steps if not performed at a low temperature or in the presence of protease inhibitors.
Question: I used a commercially available protease inhibitor cocktail, but I still see degradation products. Why is this happening and what can I do?
Answer: While commercial protease inhibitor cocktails are effective against a broad range of proteases, there are several reasons why you might still observe degradation:
-
Insufficient Inhibitor Concentration: The concentration of the inhibitor cocktail may be too low for the amount of cell paste being processed. It is recommended to use the manufacturer's suggested concentration, and in some cases, optimizing to a higher concentration may be necessary.
-
Incomplete Lysis Inhibition: Some proteases can be highly active even at low temperatures. It is crucial to add the protease inhibitors to the lysis buffer before resuspending the cell pellet to ensure immediate action upon cell disruption.
-
Specific Proteases Not Targeted: The cocktail may not contain inhibitors for specific or highly active proteases present in your expression host. For instance, E. coli contains several ATP-dependent proteases like Lon and ClpXP.[1][2] While broad-spectrum cocktails usually cover common proteases, persistent degradation may require the addition of specific inhibitors.
-
Degradation After Lysis: Proteolysis can still occur during chromatography or subsequent handling steps. Ensure all purification buffers are chilled and consider adding a fresh aliquot of protease inhibitors, particularly if the purification process is lengthy.
Question: How can I differentiate between proteolytic degradation and premature translational termination?
Answer: Distinguishing between these two phenomena can be challenging, but there are some key indicators:
-
Appearance on SDS-PAGE: Proteolytic degradation often results in a "ladder" of multiple bands of varying sizes below the full-length protein.[3] In contrast, premature termination of translation typically produces one or two distinct, dominant smaller bands.[3]
-
Time-Course Analysis: If the smaller bands increase in intensity over time after cell lysis, it is more likely due to proteolytic degradation. You can test this by taking aliquots of your lysate at different time points and analyzing them by SDS-PAGE.
-
N-terminal vs. C-terminal His-tag: If you are using a C-terminal His-tag and see smaller bands after purification on a Ni-NTA column, these are likely N-terminal degradation products that still contain the C-terminal tag. Conversely, with an N-terminal tag, you would capture C-terminal degradation products.
Question: What are the optimal pH and temperature conditions to maintain this compound stability during purification?
Answer: Maintaining a stable pH and low temperature is critical to minimize both proteolytic activity and protein denaturation. This compound is known to be unstable at low pH, losing a significant amount of activity at pH 5.[4] For purification, it is generally recommended to work at a neutral to slightly alkaline pH and to keep the protein on ice or at 4°C at all times.
Data Presentation
Table 1: Recommended Storage and Purification Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 8.0 | This compound is unstable at acidic pH, with significant activity loss observed at pH 5.[4] A neutral to slightly alkaline pH helps maintain its structural integrity and biological activity. |
| Temperature | 4°C (on ice) | Lower temperatures reduce the activity of many proteases and minimize the risk of protein denaturation.[5] Long-term storage should be at -20°C or -80°C. |
| Additives | Protease Inhibitor Cocktail | Essential for inhibiting a broad spectrum of proteases released during cell lysis.[6][7] |
| Glycerol (10-20%) | Can be added to the final purified protein for long-term storage at -20°C to prevent aggregation and denaturation. |
Table 2: Common Components of Protease Inhibitor Cocktails for Bacterial Expression
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF or PMSF | Serine Proteases | 1-2 mM |
| EDTA | Metalloproteases | 1-5 mM |
| Bestatin | Aminopeptidases | ~1-10 µM |
| Pepstatin A | Aspartic Proteases | ~1 µM |
| E-64 | Cysteine Proteases | ~1-10 µM |
Note: The exact concentrations may vary between commercial cocktails. Always refer to the manufacturer's instructions.
Experimental Protocols
Protocol 1: Cell Lysis of E. coli Expressing His-tagged this compound
-
Thaw the frozen cell pellet (from a 1L culture) on ice.
-
Prepare 50 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Immediately before use, add a broad-spectrum protease inhibitor cocktail to the Lysis Buffer at the manufacturer's recommended concentration.
-
Resuspend the cell pellet thoroughly in the Lysis Buffer.
-
Perform lysis by sonication on ice. Use short pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time to prevent overheating.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble His-tagged this compound, for purification.
Protocol 2: Purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC)
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of ice-cold Lysis Buffer (without protease inhibitors).
-
Sample Loading: Load the clarified cell lysate from Protocol 1 onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of ice-cold Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound with 5-10 column volumes of ice-cold Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Fraction Collection: Collect fractions of 1 mL and analyze them by SDS-PAGE to identify those containing the purified this compound.
-
Buffer Exchange: Pool the fractions containing the pure protein and perform buffer exchange (e.g., by dialysis or using a desalting column) into a suitable storage buffer (e.g., PBS with 10% glycerol).
Protocol 3: SDS-PAGE Analysis of this compound Purification
-
Prepare a 12% polyacrylamide resolving gel and a 4% stacking gel.
-
For each sample (crude lysate, flow-through, wash fractions, and elution fractions), mix 20 µL of the sample with 5 µL of 5x SDS-PAGE loading buffer (containing a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Load 10-15 µL of each prepared sample into the wells of the gel. Include a pre-stained protein ladder to estimate molecular weights.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
Destain the gel and visualize the results. The full-length this compound should appear as a band at approximately 66 kDa. Degradation products will appear as bands below this size.
Visualizations
Caption: Troubleshooting workflow for proteolytic degradation.
Caption: General mechanism of proteolytic cleavage.
References
- 1. Pseudomonas this compound lyophilized powder 91262-95-2 [sigmaaldrich.com]
- 2. Temperature-dependent inactivating factor of Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. listlabs.com [listlabs.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. researchgate.net [researchgate.net]
- 7. SDS-PAGE Protocol | Rockland [rockland.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
improving the catalytic efficiency of Exotoxin A mutants
Welcome to the Technical Support Center for research on Pseudomonas Exotoxin A (PE). This guide provides troubleshooting information, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working to improve the catalytic efficiency of this compound mutants.
Understanding Pseudomonas this compound (PE)
Pseudomonas this compound (PE) is a highly potent virulence factor secreted by Pseudomonas aeruginosa.[1][2] It functions as an ADP-ribosyltransferase, targeting and inactivating eukaryotic elongation factor-2 (eEF2).[3][4] This action halts protein synthesis, leading to apoptosis and cell death.[3][5] The toxin's modular structure makes it a valuable tool in the development of recombinant immunotoxins for targeted cancer therapy.[3][6][7] PE is composed of three primary domains: Domain Ia for receptor binding, Domain II for membrane translocation, and Domain III which, along with a portion of Domain Ib, possesses the catalytic ADP-ribosyltransferase activity.[1][5][8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of this compound? A1: this compound's catalytic domain (Domain III) transfers the ADP-ribose group from nicotinamide adenine dinucleotide (NAD+) to a unique post-translationally modified histidine residue called diphthamide on eukaryotic elongation factor-2 (eEF2).[3] This irreversible modification inactivates eEF2, thereby inhibiting protein synthesis and inducing apoptosis.[3][5]
Q2: What are the functional domains of this compound? A2: PE has a well-defined modular structure consisting of three domains. Domain Ia (amino acids 1-252) is responsible for binding to the CD91 receptor on the host cell surface.[1][5][11] Domain II (amino acids 253-364) facilitates the translocation of the catalytic fragment across the endosomal membrane.[1][5][11] Domain III (amino acids 405-613), along with a part of domain Ib (amino acids 365-404), constitutes the catalytic portion of the toxin.[1][3][5]
Q3: Why is it desirable to create mutants of this compound? A3: Creating PE mutants is a key strategy in developing recombinant immunotoxins for cancer therapy.[3] The native toxin's binding domain is typically removed and replaced with an antibody fragment (like an Fv) that targets a specific antigen on tumor cells.[2][6][8] Further mutations are introduced to enhance cytotoxic activity, improve stability, and reduce immunogenicity by removing T-cell epitopes.[6][12][13] A major goal is to increase catalytic efficiency to create more potent therapeutics.
Q4: Which residues are critical for the catalytic activity of PE? A4: Domain III contains the active site responsible for ADP-ribosylation. While many residues contribute to the structure, specific amino acids are directly involved in catalysis and substrate binding.[14] Lysine residues near the C-terminus, such as K590 and K606, have been shown to be important for immunotoxin activity.[12][13] Mutating these residues can either enhance or reduce cytotoxicity, suggesting their relevance in the intoxication process.[12][13]
Q5: What is a common truncated form of PE used in research? A5: PE38 is a widely used truncated version of this compound.[8] This 38-kDa fragment lacks the cell-binding domain (Domain Ia) but retains the translocation and catalytic domains, making it ideal for constructing immunotoxins.[8][11] Another variant, PE24, is a smaller 24 kDa fragment where most of Domain II is deleted, which can further reduce immunogenicity.[12][13]
Data Presentation
Table 1: Functional Domains of Pseudomonas this compound
| Domain | Amino Acid Residues | Primary Function(s) |
| Domain Ia | 1–252 | Binds to the CD91 receptor on the cell surface.[1][5] |
| Domain II | 253–364 | Mediates translocation of the toxin across the cell membrane.[1][5] |
| Domain Ib | 365–404 | Part of the catalytic subunit; exact function not fully defined.[5][11] |
| Domain III | 405–613 | Contains the ADP-ribosyltransferase catalytic site that inactivates eEF-2.[1][3][5] |
Table 2: Reported Kinetic and Cytotoxicity Data for PE Variants
| PE Variant | Target/Assay | Key Finding | Reference |
| Wild-Type PE | Steady-state kinetics | NAD+ binding: k_on = 4.7 µM⁻¹s⁻¹, k_off = 194 s⁻¹ | [15] |
| Wild-Type PE | Steady-state kinetics | eEF-2 binding: k_on = 320 µM⁻¹s⁻¹, k_off = 131 s⁻¹ | [15] |
| K590R Mutant | In vitro cytotoxicity | Reduced cytotoxicity by an average of 1.3-fold compared to wild type. | [13] |
| K606R Mutant | In vitro cytotoxicity | Enhanced cytotoxicity by an average of 1.3-fold compared to wild type. | [13] |
| PE-noK (K590R/K606R) | In vitro & in vivo | Achieved wild type-like activity, compensating for the K590R deficit. | [13] |
Visualizations
Troubleshooting Guide
This section addresses common issues encountered during the expression, purification, and analysis of PE mutants.
Protein Expression and Purification
Q: My PE mutant fails to express or expresses at very low levels in E. coli. What should I do? A: Low or no protein expression is a common issue. Consider the following troubleshooting steps:
-
Verify the Construct: Sequence your plasmid to confirm the mutant gene is in-frame and free of unintended mutations or errors from PCR.[16]
-
Check Codon Usage: If your PE gene contains codons that are rare for E. coli, it can stall translation. Use an E. coli strain that expresses tRNAs for rare codons.[16]
-
Optimize Induction Conditions:
-
Inducer Concentration: High concentrations of inducers like IPTG can be toxic. Test a range of concentrations (e.g., 0.1 mM to 1 mM).[11][16]
-
Temperature: Lowering the induction temperature (e.g., from 37°C to 30°C or lower) can slow down protein synthesis, which may improve folding and yield.[16]
-
Time Course: Perform a time course experiment, collecting samples hourly after induction to find the optimal expression time.[16]
-
-
Host Strain: Ensure you are using a suitable expression host, such as BL21(DE3).[17] If background expression is an issue, consider a host containing the pLysS plasmid to reduce basal T7 polymerase activity.[16]
Q: My expressed PE mutant is insoluble and forms inclusion bodies. How can I increase its solubility? A: Inclusion bodies consist of aggregated, misfolded protein.[18] To improve solubility:
-
Lower Expression Temperature: Inducing at a lower temperature (e.g., 16-25°C) for a longer period is often the most effective strategy.[18]
-
Reduce Induction Level: Use a lower concentration of IPTG to slow the rate of protein production, giving the protein more time to fold correctly.[18]
-
Use a Solubility-Enhancing Fusion Tag: Fusing your protein to partners like SUMO or GST can sometimes improve solubility.[18]
-
Co-express Chaperones: Use an E. coli strain that co-expresses molecular chaperones to assist with proper protein folding.
-
Optimize Lysis Buffer: Include additives like non-detergent sulfobetaines or low concentrations of urea in your lysis buffer to help solubilize the protein.
Q: My purified PE mutant is degraded or the final yield is very low. What can I do to improve this? A: Protein degradation can occur during expression or purification.
-
Add Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use.
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Check for Protease Contamination: Secreted proteases from P. aeruginosa can sometimes contaminate preparations, reducing yield.[19] Ensure your purification methods are robust.
-
Optimize Chromatography: Ensure the pH and buffer composition are optimal for binding to your affinity column (e.g., Ni-NTA). Check that your His-tag is accessible and not obscured by the protein's structure.
Kinetic and Activity Assays
Q: My ADP-ribosylation assay is giving inconsistent or no results. What are the common pitfalls? A: Assaying ADP-ribosyltransferase activity requires careful setup.
-
Enzyme Integrity: Confirm that your purified PE mutant is correctly folded and active. Run an SDS-PAGE to check for degradation.
-
Substrate Quality: Ensure your NAD+ and eEF-2 (or synthetic substrate) are not degraded. Prepare fresh solutions.
-
Buffer Conditions: The reaction is sensitive to pH and buffer components. A common buffer is Tris-acetate at pH 8.[20]
-
Assay Method: Different methods (e.g., HPLC-based, fluorescence, radioactivity) have different sensitivities and sources of error.[20][21][22]
-
Controls: Always include a positive control (wild-type PE) and a negative control (no enzyme) to validate the assay.
Q: I mutated a residue in the catalytic domain, but the activity change is the opposite of what I expected. Why might this happen? A: The relationship between structure and function can be complex.
-
Structural Role: The mutated residue may have an unexpected structural role that is critical for maintaining the active site's conformation, even if it's not directly involved in catalysis.[12][13]
-
Substrate Interaction: The mutation might alter the binding or release of substrates (NAD+) or products (nicotinamide), affecting the overall catalytic rate (k_cat/K_m).[15]
-
Allosteric Effects: Changes in one part of the protein can have long-range effects on the active site. The study of K590R and K606R mutants shows that single mutations can have distinct and sometimes non-intuitive effects on cytotoxicity.[12][13]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of PE Catalytic Domain
This protocol provides a general workflow for introducing point mutations into the PE gene using overlap extension PCR.
-
Primer Design: Design two pairs of primers. Two outer primers (Forward and Reverse) that flank the entire gene fragment of interest. Two inner, overlapping mutagenic primers containing the desired base change.
-
First Round PCR: Perform two separate PCR reactions.
-
Reaction A: Use the Forward outer primer and the Reverse mutagenic primer.
-
Reaction B: Use the Reverse outer primer and the Forward mutagenic primer.
-
These reactions will generate two overlapping DNA fragments, each containing the mutation.
-
-
Purification: Purify the PCR products from both reactions using a gel extraction kit to remove primers and dNTPs.
-
Second Round PCR (Overlap Extension): Combine the purified products from Reaction A and B in a new PCR tube. In the initial cycles, the overlapping fragments will anneal and extend, creating the full-length mutated gene. After a few cycles, add the outer Forward and Reverse primers to amplify the full-length product.[19]
-
Cloning: Ligate the final purified PCR product into a suitable expression vector (e.g., pET-22b).[17]
-
Verification: Transform the ligated plasmid into a cloning strain of E. coli (e.g., DH5α). Isolate the plasmid DNA and confirm the mutation by Sanger sequencing.[17]
Protocol 2: Expression and Purification of His-tagged PE Mutants
This protocol is adapted for expressing PE mutants, such as PE38, in E. coli.[11][17]
-
Transformation: Transform the verified expression plasmid into an E. coli expression host strain like BL21(DE3).
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume (e.g., 1 L) of LB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induction: Cool the culture to the desired induction temperature (e.g., 30°C). Add IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate with shaking for 4-6 hours or overnight at a lower temperature.[11][19]
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Incubate on ice, then sonicate to lyse the cells completely.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged PE mutant with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Quality Control: Analyze the purified protein fractions by SDS-PAGE for purity and Western blot for identity.[11]
Protocol 3: In Vitro ADP-Ribosyltransferase (ADPRT) Activity Assay
This protocol describes a non-radioactive method for detecting ADPRT activity by monitoring the reaction products. A common method involves using a synthetic acceptor for the ADP-ribose moiety.[20]
-
Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube or 96-well plate. The final reaction should contain:
-
Enzyme Activation (Pre-incubation): Add the purified PE mutant (e.g., to a final concentration of 1-10 µg/mL) to the buffer containing DTE. Incubate for 30 minutes at 35°C to ensure the enzyme is in a reduced, active state.[20]
-
Initiate Reaction: Start the reaction by adding NAD+ and the acceptor substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding a quenching agent (e.g., acid) or by heat inactivation.
-
Detection: Analyze the formation of the product.
-
Spectrophotometry: If using a chromogenic substrate like NBAG, monitor the change in absorbance at a specific wavelength. The ADP-ribosylation of NBAG can lead to a shift in its UV absorbance maximum.[20]
-
HPLC: Use a reverse-phase HPLC method to separate and quantify the substrate (NAD+) and the reaction products (nicotinamide and ADP-ribosylated acceptor).[21] This allows for precise measurement of substrate consumption and product formation.
-
-
Data Analysis: Calculate the reaction rate based on the amount of product formed over time. For kinetic analysis (K_m, V_max), repeat the assay with varying concentrations of one substrate while keeping the other constant. The data can then be fitted to the Michaelis-Menten equation.
References
- 1. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Pseudomonas aeruginosa this compound in experimental mouse infections: adenosine diphosphate ribosylation of elongation factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pseudomonas this compound: optimized by evolution for effective killing [frontiersin.org]
- 6. New insights on Pseudomonas aeruginosa this compound-based immunotoxins in targeted cancer therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional domains of Pseudomonas exotoxin identified by deletion analysis of the gene expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "ADP-ribosylating bacterial toxins : Pseudomonas this compound" by T.L. Chen, L.C. Lin et al. [jfda-online.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. academic.oup.com [academic.oup.com]
- 13. chirurgie.uk-erlangen.de [chirurgie.uk-erlangen.de]
- 14. Crystal structure of the catalytic domain of Pseudomonas this compound complexed with a nicotinamide adenine dinucleotide analog: implications for the activation process and for ADP ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toward the elucidation of the catalytic mechanism of the mono-ADP-ribosyltransferase activity of Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. Recombinant Expression and Purification of Pseudomonas aeruginosa Truncated this compound in Escherichia coli [ps.tbzmed.ac.ir]
- 18. youtube.com [youtube.com]
- 19. Cloning, Expression and Characterization of Recombinant this compound-Flagellin Fusion Protein as a New Vaccine Candidate against Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADP-ribosyl transferase activity and gamma radiation cytotoxicity of Pseudomonas aeruginosa this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. listlabs.com [listlabs.com]
- 22. Identification of Inhibitors of Pseudomonas aeruginosa Exotoxin-S ADP-Ribosyltransferase Activity. [publications.scilifelab.se]
Validation & Comparative
Validating Exotoxin A-Induced Apoptosis: A Researcher's Guide to Caspase Activation Assays
For researchers, scientists, and drug development professionals investigating the cytotoxic effects of Pseudomonas aeruginosa Exotoxin A (ETA), confirming the induction of apoptosis through caspase activation is a critical validation step. This guide provides a comprehensive comparison of key experimental methods to detect and quantify caspase activation, enabling you to select the most appropriate assays for your research needs. Detailed protocols and supporting data are presented to ensure robust and reproducible results.
This compound is a potent virulence factor that induces apoptosis in host cells by inhibiting protein synthesis.[1] This programmed cell death is orchestrated by a cascade of cysteine-aspartic proteases known as caspases. Validating the activation of these key executioner enzymes provides definitive evidence of apoptosis. The primary caspase cascade implicated in ETA-induced apoptosis involves the activation of initiator caspase-8 and subsequent activation of executioner caspase-3.[2][3]
Comparative Analysis of Caspase Activation Assays
Several techniques are available to measure caspase activation, each with distinct advantages and limitations in terms of sensitivity, throughput, and the nature of the data generated. The choice of assay should be guided by the specific experimental goals.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Caspase Activity Assays (Colorimetric, Fluorometric, Luminescent) | Cleavage of a synthetic peptide substrate conjugated to a reporter molecule (chromophore, fluorophore, or luciferase substrate) by active caspases.[4][5][6] | - Quantitative- High-throughput compatible[7]- High sensitivity (especially fluorometric and luminescent)[4][5] | - Can be prone to interference from colored or fluorescent compounds in the sample[5]- Does not provide information on the subcellular localization of active caspases. | - Screening for inhibitors or enhancers of ETA-induced apoptosis.- Determining the kinetics of caspase activation. |
| Western Blotting | Detection of the cleaved (active) forms of caspases using specific antibodies.[8][9][10] | - High specificity for individual caspases.- Provides information on the processing of pro-caspases to their active subunits.[10]- Can be used to detect cleavage of caspase substrates (e.g., PARP).[11] | - Semi-quantitative- Lower throughput- Requires larger amounts of cellular material. | - Confirming the specific caspases involved in the apoptotic pathway.- Validating results from activity assays. |
| Flow Cytometry (e.g., Annexin V/PI staining) | Detection of phosphatidylserine (PS) externalization on the outer leaflet of the plasma membrane (an early apoptotic event) using fluorescently labeled Annexin V. Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13] | - Single-cell analysis, providing population-level statistics.- Can distinguish between different stages of cell death.[12]- High-throughput capabilities. | - Indirect measure of caspase activation.- Requires specialized equipment (flow cytometer). | - Quantifying the percentage of apoptotic cells in a population.- Correlating apoptosis with other cellular markers. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-induced apoptosis signaling pathway and a typical experimental workflow for its validation.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Pseudomonas aeruginosa this compound induces human mast cell apoptosis by a caspase-8 and -3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unveiling Protein Inactivation: A Guide to Confirming eEF2 ADP-ribosylation by Exotoxin A
For researchers, scientists, and drug development professionals investigating the cytotoxic effects of Pseudomonas aeruginosa Exotoxin A (PE-A), confirming the specific ADP-ribosylation of eukaryotic elongation factor 2 (eEF2) is a critical step. This post-translational modification, catalyzed by the enzymatic domain of PE-A, inactivates eEF2, leading to the cessation of protein synthesis and ultimately, cell death. This guide provides a comparative overview of key methodologies to detect this molecular event in cell lysates, complete with experimental protocols and performance data to aid in selecting the most suitable approach for your research needs.
The core mechanism of PE-A cytotoxicity involves the transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a unique post-translationally modified histidine residue on eEF2, known as diphthamide.[1][2][3] This covalent modification sterically hinders the interaction of eEF2 with the ribosome, thereby inhibiting the translocation step of polypeptide elongation.[4][5][6] The specific and exclusive targeting of the diphthamide residue on eEF2 makes its ADP-ribosylation a definitive marker of PE-A activity within a cell.[2]
Comparative Analysis of Detection Methodologies
Several distinct methodologies can be employed to confirm the ADP-ribosylation of eEF2. The choice of method often depends on the specific experimental question, available equipment, and desired sensitivity. Below is a summary of common techniques with their respective advantages and disadvantages.
| Method | Principle | Primary Application | Throughput | Sensitivity | Quantitative | Expertise Required |
| Radiolabeling with [³²P]NAD+ | In vitro enzymatic reaction with radiolabeled NAD+ followed by autoradiography. | Gold standard for demonstrating enzymatic activity. | Low | Very High | Semi-quantitative | High (requires handling of radioisotopes) |
| Mobility Shift Assay (Western Blot) | Separation of ADP-ribosylated eEF2 from its unmodified form by native or SDS-PAGE, detected by Western blot. | Confirmation of modification in cell lysates. | Medium | Moderate | Semi-quantitative | Moderate |
| Mass Spectrometry | Identification of the ADP-ribose modification on eEF2 peptides. | Definitive identification and site localization of the modification. | Low | High | Yes | High |
| Colorimetric Solid-Phase Assay | ELISA-based detection of biotin-labeled ADP-ribose incorporated onto eEF2. | High-throughput screening and quantification. | High | High | Yes | Moderate |
| Specific Antibodies | Western blot or ELISA using antibodies that specifically recognize the ADP-ribosyl moiety. | Direct detection of the modification. | High | Moderate to High | Yes | Low to Moderate |
Signaling Pathway and Experimental Workflow
The intoxication of a eukaryotic cell by this compound follows a multi-step process, culminating in the enzymatic inactivation of eEF2 in the cytosol.
Caption: this compound intoxication pathway leading to eEF2 ADP-ribosylation.
A generalized workflow for confirming eEF2 ADP-ribosylation in cell lysates involves cell treatment, lysate preparation, the chosen detection method, and data analysis.
Caption: General experimental workflow for confirming eEF2 ADP-ribosylation.
Detailed Experimental Protocols
Method 1: Radiolabeling with [³²P]NAD+
This method directly measures the enzymatic activity of the translocated this compound in the cytosol by detecting the incorporation of radioactive ADP-ribose into eEF2.
Protocol:
-
Cell Treatment and Lysate Preparation:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Prepare cytosol from treated cells. A common method involves plasma membrane permeabilization with streptolysin O (SLO).[7]
-
Wash cells and resuspend in an SLO solution (e.g., 20 U/10⁶ cells) in PBS with protease inhibitors.[7]
-
Incubate on ice for 1 hour, then neutralize unbound SLO and incubate at 37°C for 15 minutes to allow pore formation.[7]
-
Centrifuge to pellet the cells and collect the supernatant (cytosol).[7]
-
-
In Vitro ADP-ribosylation Reaction:
-
Detection:
Method 2: Mobility Shift Assay by Western Blot
ADP-ribosylation adds a bulky, negatively charged moiety to eEF2, which can alter its migration in a polyacrylamide gel. This change can be detected by Western blotting with an anti-eEF2 antibody.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Gel Electrophoresis:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against total eEF2.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The appearance of a slower-migrating band or a smear in treated samples compared to untreated controls indicates ADP-ribosylation.
-
Method 3: Mass Spectrometry
Mass spectrometry provides the most definitive evidence of ADP-ribosylation by identifying the modified peptide and the exact site of modification.
Protocol:
-
Sample Preparation:
-
Treat cells and prepare lysates as described above.
-
Isolate eEF2 from the lysate, for example, by immunoprecipitation using an anti-eEF2 antibody.
-
Perform an in-gel or in-solution tryptic digest of the isolated eEF2.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A combination of higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD) can be effective for identifying ADP-ribosylation sites.[8]
-
-
Data Analysis:
-
Use proteomics software to search the MS/MS data against a protein database, specifying ADP-ribosylation as a variable modification on histidine.
-
The identification of a peptide with a mass shift corresponding to ADP-ribose (+541.06 Da) on the diphthamide-containing peptide confirms the modification.[2]
-
Concluding Remarks
The choice of method for confirming the ADP-ribosylation of eEF2 by this compound will be guided by the specific research objectives and available resources. For demonstrating the presence of active toxin in cell lysates with high sensitivity, the [³²P]NAD+ assay is unparalleled, though it requires specialized facilities for handling radioactivity. Mobility shift assays followed by Western blotting offer a more accessible and moderate-throughput alternative for confirming the modification in cellular contexts. For unambiguous identification and precise localization of the ADP-ribosylation site, mass spectrometry is the definitive method. Finally, for high-throughput screening applications, such as in drug discovery, colorimetric assays and specific antibody-based methods present scalable and quantitative options. A thorough understanding of the principles, advantages, and limitations of each technique is crucial for generating robust and reliable data in the study of this compound pathogenesis and the development of potential therapeutic interventions.
References
- 1. This compound-eEF2 complex structure indicates ADP ribosylation by ribosome mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Discovery of mono-ADP ribosylating toxins with high structural homology to Pseudomonas this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-ribosylation of Translation Elongation Factor 2 by Diphtheria Toxin in Yeast Inhibits Translation and Cell Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas exotoxin - Wikipedia [en.wikipedia.org]
- 7. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying ADP-Ribosylation Sites with Mass Spectrometry [thermofisher.com]
A Comparative Analysis of the Cytotoxic Potency of Pseudomonas aeruginosa Exotoxin A and Corynebacterium diphtheriae Diphtheria Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic potency of two potent bacterial toxins: Pseudomonas aeruginosa Exotoxin A (PE) and Corynebacterium diphtheriae Diphtheria Toxin (DT). Both toxins are of significant interest in the development of targeted cancer therapies and immunotoxins due to their profound ability to induce cell death. This document summarizes their mechanisms of action, presents available quantitative data on their cytotoxicity, details common experimental protocols for assessing their potency, and provides visual representations of their respective signaling pathways.
I. Introduction and Overview
This compound and Diphtheria Toxin are classic A-B toxins that share a remarkably similar enzymatic function: the inhibition of protein synthesis in eukaryotic cells.[1] Both toxins catalyze the ADP-ribosylation of eukaryotic elongation factor 2 (eEF-2), a critical component of the translational machinery.[1][2] This irreversible modification halts peptide chain elongation, leading to rapid cessation of protein synthesis and subsequent cell death.[1][2]
Despite their shared intracellular target, the toxins differ in their producing organisms, their cellular receptors, and their intracellular trafficking pathways, which can influence their cytotoxic potency against different cell types.
II. Mechanism of Action and Cellular Entry
Both this compound and Diphtheria Toxin are synthesized as single polypeptide chains that are subsequently cleaved into an enzymatically active A-fragment and a cell-binding B-fragment.
Diphtheria Toxin (DT):
-
Receptor Binding: The B-fragment of DT binds to the heparin-binding EGF-like growth factor (HB-EGF) precursor on the surface of susceptible cells.
-
Internalization: The toxin-receptor complex is internalized via clathrin-mediated endocytosis.
-
Translocation: Acidification of the endosome induces a conformational change in the B-fragment, leading to the formation of a pore in the endosomal membrane. This allows the A-fragment to be released into the cytosol.
-
Enzymatic Activity: In the cytosol, the A-fragment catalyzes the ADP-ribosylation of eEF-2, inhibiting protein synthesis.[2]
This compound (PE):
-
Receptor Binding: The A-fragment of PE binds to the low-density lipoprotein receptor-related protein 1 (LRP1), also known as CD91 or the α2-macroglobulin receptor.
-
Internalization: The toxin-receptor complex is internalized via endocytosis.
-
Retrograde Transport: Unlike DT, PE undergoes retrograde transport from the endosome to the trans-Golgi network and then to the endoplasmic reticulum (ER).
-
Translocation: From the ER, the catalytic fragment of PE is translocated into the cytosol.
-
Enzymatic Activity: In the cytosol, the A-fragment of PE ADP-ribosylates eEF-2, leading to the inhibition of protein synthesis.[2]
III. Quantitative Comparison of Cytotoxic Potency
The cytotoxic potency of this compound and Diphtheria Toxin is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of toxin required to inhibit a biological process (such as cell viability or protein synthesis) by 50%. The following tables summarize available IC50 data from various studies. It is important to note that direct comparisons can be challenging due to variations in cell lines, experimental assays, and the use of native versus modified toxins.
| Toxin | Cell Line | Assay | IC50 | Citation |
| This compound (PE) | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 4.9 µg/ml | [3][4] |
| LNCaP (Human Prostate Carcinoma) | Not Specified | 0.74 ± 0.05 nM (as immunotoxin hD7-1(VL-VH)-PE24mut) | [5] | |
| C4-2 (Human Prostate Carcinoma) | Not Specified | 1.71 ± 0.36 nM (as immunotoxin hD7-1(VL-VH)-PE24mut) | [5] | |
| Various Human Epidermoid Carcinoma or Glioblastoma Cell Lines | Not Specified | 0.18 to 2.5 ng/ml (as immunotoxin D2C7-(scdsFv)-PE38KDEL) | [6] | |
| Diphtheria Toxin (DT) | HeLa (Human Cervical Adenocarcinoma) | Protein Synthesis Inhibition | 0.01 µg/ml | [7] |
| Normal Human Cell Line 1 | Protein Synthesis Inhibition | 0.03 µg/ml | [7] | |
| Normal Human Cell Line 2 | Protein Synthesis Inhibition | 0.5 µg/ml | [7] | |
| Human Pancreatic Adenocarcinoma | Protein Synthesis Inhibition | 0.2 µg/ml | [7] | |
| Various Human Cancer Cell Lines | Cell Proliferation, Staining, Apoptosis | 0.12–2.8 µM (as truncated DT385) | [1][8] | |
| Vero (African Green Monkey Kidney) | MTT Assay | Detection limit of 20 pg/ml | [9] | |
| AML Cell Lines | Not Specified | < 3 x 10⁻¹¹ M (as immunotoxin DTAT) | [10] |
IV. Experimental Protocols
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µl of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Toxin Treatment: Prepare serial dilutions of this compound or Diphtheria Toxin in culture medium. Remove the existing medium from the wells and add 100 µl of the toxin dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/ml in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
B. Protein Synthesis Inhibition Assay
This assay directly measures the primary cytotoxic effect of this compound and Diphtheria Toxin by quantifying the incorporation of radiolabeled amino acids into newly synthesized proteins.
Principle: Cells are treated with the toxin and then incubated with a radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine). The amount of radioactivity incorporated into cellular proteins is measured and is inversely proportional to the extent of protein synthesis inhibition.[13]
Detailed Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 48-well) at an appropriate density and allow them to attach overnight.
-
Toxin Treatment: Treat the cells with various concentrations of this compound or Diphtheria Toxin for a specified period.
-
Radiolabeling: Following toxin treatment, replace the medium with a medium deficient in the amino acid to be used for labeling (e.g., leucine-free or methionine-free medium). After a brief incubation, add the radiolabeled amino acid (e.g., [³H]-leucine or [³⁵S]-methionine) to each well and incubate for a defined period (e.g., 1-4 hours).[13][14]
-
Cell Lysis and Protein Precipitation: Terminate the labeling by washing the cells with cold PBS. Lyse the cells and precipitate the proteins using a precipitating agent like trichloroacetic acid (TCA).[13]
-
Measurement of Radioactivity: Wash the protein pellets to remove unincorporated radiolabeled amino acids. Solubilize the pellets and measure the incorporated radioactivity using a liquid scintillation counter.[13]
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in untreated control cells. Plot a dose-response curve to determine the IC50 for protein synthesis inhibition.
V. Visualizations
Signaling Pathway Diagrams
Caption: Diphtheria Toxin cellular entry and mechanism of action.
Caption: this compound cellular entry and mechanism of action.
Experimental Workflow Diagram
Caption: General workflow for determining toxin cytotoxicity.
VI. Conclusion
Both this compound and Diphtheria Toxin are highly potent cytotoxic agents that function by inhibiting protein synthesis. While their enzymatic mechanism is virtually identical, their different cellular receptors and intracellular trafficking routes likely contribute to the observed variations in their cytotoxic potency across different cell lines. The provided data, although not always directly comparable, suggests that both toxins exhibit potent cytotoxicity in the nanomolar to picomolar range against susceptible cells. The choice between these toxins for therapeutic applications will depend on the specific target cell type and the expression of their respective receptors. The detailed experimental protocols provided herein offer a standardized approach for the in-house evaluation and comparison of these and other cytotoxic agents.
References
- 1. Sensitivity of cancer cells to truncated diphtheria toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic mutations enhance the production of this compound by Pseudomonas aeruginosa for use as a potential anticancer therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 [frontiersin.org]
- 6. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphtheria toxin effects on human cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity of Cancer Cells to Truncated Diphtheria Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for detection of diphtheria toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeted Diphtheria Toxin-Based Therapy: A Review Article [frontiersin.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Toxins: Exotoxin A vs. Ricin A-Chain for Immunotoxin Superiority
For researchers, scientists, and drug development professionals navigating the complex landscape of immunotoxins, the choice of the toxic payload is a critical determinant of therapeutic success. Among the frontrunners are Pseudomonas Exotoxin A (ETA) and the A-chain of Ricin (RTA). Both are potent inhibitors of protein synthesis, yet they possess distinct characteristics that influence their efficacy, stability, and clinical applicability. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation immunotoxins.
At a Glance: Key Differences in Performance
| Feature | Pseudomonas this compound (ETA) | Ricin A-Chain (RTA) | Key Considerations |
| Mechanism of Action | ADP-ribosylation of eEF-2 | N-glycosidase activity on 28S rRNA | Both lead to inhibition of protein synthesis and apoptosis. |
| Potency (IC50) | Generally in the ng/mL range, highly potent.[1][2] | Also highly potent, with IC50 values in the ng/mL to pg/mL range.[3][4] | Potency is highly dependent on the antibody fragment, target antigen, and cell line. |
| Immunogenicity | A significant clinical hurdle, often leading to neutralizing antibodies.[1][5][6] | Also immunogenic, with antibody responses observed in clinical trials.[7][8] | De-immunization strategies are being explored for both toxins.[9] |
| Stability | Recombinant forms can be engineered for enhanced stability.[1][10][11] | Stability can be influenced by the linker used for conjugation.[12] | Disulfide-stabilized fragments and specific linkers can improve in vivo stability. |
| Clinical Experience | More extensive recent clinical development, including an FDA-approved drug (Moxetumomab Pasudotox).[6] | Historically significant in early immunotoxin research with ongoing clinical evaluation.[7][8][13] | ETA-based immunotoxins have a more recent track record of regulatory approval. |
Delving Deeper: Mechanism of Action and Intracellular Trafficking
Both ETA and RTA are formidable foes to cancer cells, but they employ different strategies to achieve their cytotoxic effects. Understanding their intracellular journey is key to optimizing immunotoxin design.
Pseudomonas this compound, a 66 kDa protein, is secreted by Pseudomonas aeruginosa.[1] For immunotoxin construction, a truncated form of ETA (typically PE38 or PE40), lacking the native cell-binding domain, is used.[1][14][15] Once the immunotoxin binds to its target antigen on the cell surface, it is internalized via endocytosis. Following intracellular trafficking through the endosome and Golgi apparatus, the catalytic domain is translocated to the cytosol.[1] There, it catalyzes the ADP-ribosylation of elongation factor 2 (eEF-2), a crucial component of the protein synthesis machinery.[1][14] This irreversible modification halts protein synthesis, ultimately triggering apoptosis.[1]
Ricin, a heterodimeric protein from the castor bean (Ricinus communis), consists of a catalytic A-chain (RTA) and a cell-binding B-chain (RTB).[16] For immunotoxin construction, the RTA is isolated and conjugated to a targeting antibody.[3][13][17] After internalization, the RTA must be released from the antibody and translocated to the cytosol. RTA functions as an N-glycosidase, specifically removing an adenine base from the 28S ribosomal RNA of the 60S ribosomal subunit.[18] This damage to the ribosome, known as depurination, irreversibly inactivates it, leading to the cessation of protein synthesis and subsequent apoptosis.[18]
Visualizing the Paths to Cell Death
To better understand the distinct and overlapping pathways of ETA and RTA, the following diagrams illustrate their mechanisms of action.
Caption: Intracellular pathway of an this compound (ETA)-based immunotoxin.
Caption: Intracellular pathway of a Ricin A-Chain (RTA)-based immunotoxin.
Experimental Protocols: A Guide to Evaluation
The following protocols provide a framework for the construction and evaluation of ETA and RTA immunotoxins.
Immunotoxin Construction
The construction of immunotoxins can be achieved through chemical conjugation or recombinant DNA technology.[15]
1. Recombinant Immunotoxin Expression and Purification (ETA-based):
-
Gene Synthesis and Cloning: The DNA sequence encoding the antibody fragment (e.g., scFv or dsFv) is fused to the sequence of a truncated form of ETA (e.g., PE38). This construct is then cloned into an E. coli expression vector.[1]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21). Protein expression is induced, typically by IPTG.
-
Purification: The recombinant immunotoxin is purified from the bacterial lysate using a series of chromatography steps, such as ion exchange and size exclusion chromatography.
2. Chemical Conjugation (RTA-based):
-
Ricin A-Chain Isolation: RTA is purified from castor beans.
-
Antibody Fragmentation: If using an antibody fragment (e.g., Fab), the full-length antibody is enzymatically digested.
-
Cross-linking: A heterobifunctional cross-linker (e.g., SPDP) is used to create a disulfide bond between the antibody or its fragment and the RTA.[3]
-
Purification: The immunotoxin conjugate is purified from the reaction mixture using chromatography.
Caption: General workflows for immunotoxin construction.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[19][20][21]
-
Cell Seeding: Target cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Immunotoxin Treatment: Cells are treated with serial dilutions of the immunotoxin and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[19][21]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of immunotoxin that inhibits cell growth by 50%) is determined.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[22][23][24][25]
-
Cell Lysis: Cells treated with the immunotoxin are lysed to release intracellular contents.
-
Substrate Addition: A fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to the cell lysate.[22]
-
Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: The level of fluorescence is proportional to the caspase-3 activity and is an indicator of apoptosis induction.
Concluding Remarks
The choice between this compound and Ricin A-chain for immunotoxin construction is not straightforward and depends on the specific therapeutic goals. ETA, particularly in its recombinant forms, offers the advantage of a more standardized and potentially less immunogenic product, as evidenced by the recent clinical success of moxetumomab pasudotox.[6] However, RTA remains a highly potent toxin, and with modern protein engineering and conjugation techniques, its therapeutic potential continues to be explored.
For drug developers, critical considerations should include the target antigen's expression level and internalization rate, the choice of antibody fragment, and the potential for immunogenicity in the target patient population. The experimental protocols outlined in this guide provide a starting point for the rigorous preclinical evaluation necessary to identify the most promising immunotoxin candidate for a given application. As research advances, further modifications to these toxins and the development of novel payloads will undoubtedly continue to shape the future of targeted cancer therapy.
References
- 1. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative biochemical, cytotoxic and pharmacokinetic properties of immunotoxins made with native ricin A chain, ricin A1 chain and recombinant ricin A chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic comparison of ricin immunotoxins: biricin conjugate has potentiated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical targeting recombinant immunotoxins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A recombinant immunotoxin engineered for increased stability by adding a disulfide bond has decreased immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability and cytotoxicity of Fab-ricin A immunotoxins prepared with water soluble long chain heterobifunctional crosslinking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. An immunotoxin prepared with blocked ricin: a natural plant toxin adapted for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A ricin A chain-containing immunotoxin that kills human T lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Validating the Specificity of Exotoxin A-Based Immunotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of immunotoxins (ITs) derived from Pseudomonas Exotoxin A (PE). Specificity is a critical attribute of any targeted therapy, ensuring that the cytotoxic payload is delivered predominantly to malignant cells while sparing healthy tissues.[1][2][3] This document outlines key experimental protocols, presents comparative data, and visualizes the underlying mechanisms and workflows to aid in the rigorous evaluation of novel this compound-based immunotoxins.
Mechanism of Action: The Basis of Specificity
This compound-based immunotoxins are chimeric proteins that fuse a targeting moiety, typically an antibody fragment (Fv), to a truncated, highly potent version of PE.[4][5] The specificity of the immunotoxin is conferred by the antibody fragment, which is designed to bind to a tumor-associated antigen (TAA) that is overexpressed on cancer cells relative to normal cells.[2][6] The intoxication process involves a multi-step pathway that begins with this specific binding event.[1][4]
The key steps are:
-
Antigen Binding: The immunotoxin's Fv fragment binds specifically to the target antigen on the cancer cell surface.[4]
-
Internalization: The immunotoxin-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1][4]
-
Intracellular Trafficking: The immunotoxin is trafficked through intracellular compartments to reach the cytosol.[1][4]
-
Enzymatic Action: Once in the cytosol, the PE fragment catalyzes the ADP-ribosylation of elongation factor 2 (eEF2).[1][4][7][8]
-
Inhibition of Protein Synthesis: The irreversible modification of eEF2 halts protein synthesis, leading to subsequent apoptosis and cell death.[4][7][8]
Figure 1. Mechanism of action for an this compound-based immunotoxin.
Key Experiments for Specificity Validation
To validate that the cytotoxicity of an immunotoxin is strictly dependent on the presence of its target antigen, a panel of in vitro assays should be performed.
This assay determines the potency (e.g., IC50) of the immunotoxin on cells that express the target antigen versus cells that do not. A high degree of specificity is demonstrated by a large difference in IC50 values between the two cell types.
Table 1: Comparative Cytotoxicity of a Mesothelin-Targeting Immunotoxin (Product X)
| Cell Line | Target Antigen (Mesothelin) Expression | IC50 of Product X (ng/mL) | IC50 of Non-Targeting Control IT (ng/mL) |
|---|---|---|---|
| A431/H9 | High | 0.8 | > 1000 |
| Raji | Negative | > 1000 | > 1000 |
| Primary Lung Fibroblasts | Low / Negative | 850 | > 1000 |
Data is hypothetical and for illustrative purposes.
This is a critical assay for proving target-specific binding. By pre-incubating target cells with an excess of the non-toxic, parental antibody (the "competitor"), the binding sites for the immunotoxin are blocked. If the immunotoxin is specific, this competition will prevent its binding and internalization, thereby protecting the cells from its cytotoxic effects.
Table 2: Competitive Inhibition of Product X Cytotoxicity
| Cell Line (Mesothelin+) | Product X Conc. (ng/mL) | Cell Viability without Competitor | Cell Viability with Excess Parental Antibody |
|---|---|---|---|
| A431/H9 | 0 | 100% | 100% |
| A431/H9 | 1.0 | 45% | 98% |
| A431/H9 | 10 | 12% | 95% |
Data is hypothetical and for illustrative purposes.
Figure 2. Workflow for a competitive inhibition cell viability assay.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate validation.
This protocol measures the metabolic activity of cells as an indicator of viability.[9][10][11]
-
Cell Seeding: Seed target-positive (e.g., A431/H9) and target-negative (e.g., Raji) cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Immunotoxin Preparation: Prepare serial dilutions of the this compound-based immunotoxin and relevant controls in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the immunotoxin dilutions to the appropriate wells. Include untreated wells as a 100% viability control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Viability Reagent: Add 20 µL of MTT (5 mg/mL) or XTT solution to each well and incubate for an additional 2-4 hours. Live cells with active dehydrogenases will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.[10][12]
-
Signal Measurement: If using MTT, solubilize the formazan crystals with 100 µL of DMSO. Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Convert absorbance values to percentage of viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of immunotoxin that inhibits cell viability by 50%).
This protocol is a modification of the cell viability assay to confirm target-specific binding.[13][14][15]
-
Cell Seeding: Seed target-positive cells in a 96-well plate as described above.
-
Competitor Addition: To the designated "competition" wells, add a high concentration (e.g., 100-fold molar excess) of the parental antibody or a non-toxic binding fragment. Incubate for 1 hour at 37°C to allow for receptor saturation.
-
Immunotoxin Addition: Add the serial dilutions of the immunotoxin to both the competition wells and the "no competition" wells.
-
Completion: Follow steps 4-7 from the Cell Viability Assay protocol above. In the presence of the competitor, the dose-response curve of the immunotoxin should be shifted significantly to the right, demonstrating that high concentrations are needed to overcome the blockade.
Mitigating Off-Target Toxicity
While the targeting moiety drives specificity, the PE toxin itself can cause off-target or non-specific toxicity, especially at higher concentrations.[3] Strategies to mitigate this include:
-
Mutating the Toxin: Introducing mutations into the PE sequence can remove B-cell and T-cell epitopes, reducing immunogenicity and potential side effects.[8][16]
-
Modulating Affinity: Engineering the antibody fragment to have optimal, rather than maximal, affinity can help it preferentially bind to tumor cells with high antigen density while sparing normal cells with low expression.[3]
-
Bispecific Targeting: Creating immunotoxins that require binding to two different antigens on the same cell can dramatically increase tumor specificity.[3]
By employing the rigorous comparative assays outlined in this guide, researchers can effectively validate the on-target specificity of their this compound-based immunotoxins, a critical step in the development of safe and effective cancer therapeutics.
References
- 1. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A guide to taming a toxin--recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin [frontiersin.org]
- 7. Pseudomonas Exotoxin Immunotoxins and Anti-Tumor Immunity: From Observations at the Patient’s Bedside to Evaluation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. dojindo.com [dojindo.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. Development of a competitive inhibition kinetic ELISA to determine the inhibition constant (Ki) of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Competitive Hemagglutination Inhibition Assay for Dissecting Functional Antibody Activity against Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Comparative Analysis of Exotoxin A and Saporin-Based Immunotoxins: A Guide for Researchers
This guide provides a detailed comparative analysis of immunotoxins constructed with Pseudomonas Exotoxin A (ETA) and the plant-derived toxin saporin. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, mechanisms, and experimental considerations for these two classes of therapeutic agents.
Introduction to Immunotoxins
Immunotoxins are chimeric proteins that couple the cell-targeting specificity of a monoclonal antibody or antibody fragment to the potent cell-killing activity of a toxin.[1] The goal is to create a therapeutic agent that can selectively eliminate target cells, such as cancer cells, while minimizing damage to healthy tissue. The choice of toxin is critical and significantly influences the immunotoxin's efficacy, safety profile, and clinical potential.
-
Pseudomonas this compound (ETA) is a highly potent bacterial toxin produced by Pseudomonas aeruginosa.[2] It kills cells by inhibiting protein synthesis through the ADP-ribosylation of elongation factor 2 (eEF2).[3][4]
-
Saporin is a Type 1 ribosome-inactivating protein (RIP) from the seeds of the soapwort plant, Saponaria officinalis.[5][6] It functions as an N-glycosidase that removes a specific adenine base from the 28S rRNA of the large ribosomal subunit, leading to an irreversible halt in protein synthesis.[7][8]
This guide will compare these two toxins based on their mechanism of action, cytotoxicity, immunogenicity, and the experimental protocols used for their evaluation.
Mechanism of Action
While both toxins ultimately inhibit protein synthesis, their pathways to the cytosol and their specific molecular targets differ significantly.
This compound (ETA) Pathway
Recombinant immunotoxins using ETA typically employ a truncated form of the toxin (e.g., PE38, PE24) lacking the native cell-binding domain, which is replaced by an antibody fragment.[2][9] The intoxication process involves multiple steps:
-
Binding and Internalization: The immunotoxin binds to a specific antigen on the target cell surface and is internalized via receptor-mediated endocytosis.[2][10]
-
Proteolytic Cleavage: Within the acidic environment of the endosome, the toxin is cleaved by the protease furin, separating the targeting antibody fragment from the toxin domains.[10]
-
Retrograde Transport: The toxin fragment traffics from the endosome to the trans-Golgi network and then to the endoplasmic reticulum (ER), a process mediated by a C-terminal KDEL-like motif (REDLK).[10][11]
-
Translocation and Action: From the ER, the catalytic domain is translocated into the cytosol. In the cytosol, it catalyzes the ADP-ribosylation of diphthamide, a modified histidine residue on eEF2.[2][3] This irreversible modification inactivates eEF2, halting protein synthesis and leading to apoptosis.[2][12]
Saporin Pathway
Saporin is a Type 1 RIP, meaning it lacks a B chain for binding to cells and therefore has low intrinsic toxicity to most cells.[5][13] Its entry is entirely dependent on the targeting antibody of the immunotoxin.
-
Binding and Internalization: The saporin-immunotoxin binds to its target antigen and is internalized, typically into the endosomal pathway.[5]
-
Endosomal Escape: For saporin to be effective, it must escape the endo-lysosomal pathway and reach the cytosol. This is a major rate-limiting step, as saporin lacks an efficient translocation domain.[8] The exact mechanism of escape is not fully understood but is thought to be inefficient.[8][14]
-
Ribosome Inactivation: Once in the cytosol, saporin acts as a highly efficient N-glycosidase. It specifically removes a single adenine residue (A4324 in rat) from a conserved GAGA loop in the 28S rRNA of the 60S ribosomal subunit.[7] This depurination event prevents the binding of elongation factors, irreversibly inactivates the ribosome, and halts protein synthesis, ultimately triggering apoptosis.[8][14]
References
- 1. mdpi.com [mdpi.com]
- 2. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Immunotoxins Containing Pseudomonas this compound in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Immunotoxins and Other Conjugates Containing Saporin-S6 for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. atsbio.com [atsbio.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanisms of Resistance to Immunotoxins Containing Pseudomonas this compound in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. atsbio.com [atsbio.com]
- 14. Strategies to Improve the Clinical Utility of Saporin-Based Targeted Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Masquerade: A Comparative Guide to Antibody Cross-Reactivity Between Pseudomonas Exotoxin A and Diphtheria Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological cross-reactivity of antibodies against Pseudomonas aeruginosa Exotoxin A (PEA) and Corynebacterium diphtheriae Diphtheria Toxin (DT). Understanding this cross-reactivity is critical for the development of targeted therapies, immunotoxins, and vaccines, as well as for the accurate interpretation of immunological assays. This document summarizes the structural basis for this phenomenon, presents supporting experimental data, and provides detailed methodologies for key experiments.
Structural and Functional Homology: The Basis of Cross-Reactivity
Both this compound and Diphtheria Toxin are potent inhibitors of protein synthesis in eukaryotic cells.[1] They belong to the family of A-B toxins and share a virtually identical enzymatic mechanism: the ADP-ribosylation of elongation factor 2 (EF-2).[1] This modification inactivates EF-2, halting protein synthesis and leading to cell death.
The toxins are proenzymes that require proteolytic cleavage to become active.[1] For Diphtheria Toxin, a 21,000-dalton peptide known as fragment A catalyzes the ADP-ribosylation.[1] Similarly, a 26,000-dalton peptide from this compound performs the same function.[1] Despite significant differences in their overall structure and the organization of their functional domains, the enzymatic domains of PEA and DT exhibit significant amino acid sequence homology.[2] This homology within the active site cleft is the primary driver of the observed immunological cross-reactivity.[3]
Interestingly, while the proteins share functional and structural similarities, there is no detectable DNA homology between the genes encoding them.[3]
Quantitative Analysis of Antibody Cross-Reactivity
Experimental evidence demonstrates a one-way immunological cross-reactivity. Specifically, antibodies raised against PEA can recognize DT, but this recognition is conditional. The cross-reactive epitope on DT is typically inaccessible in the whole, untreated toxin.[3][4] It only becomes exposed after the toxin is treated with a protease like trypsin or when the enzymatic A fragment is isolated.[3][4]
The following table summarizes the key findings from a competitive radioimmunoassay study that quantified the inhibition of anti-PEA antibody binding to PEA by various forms of Diphtheria Toxin.
| Inhibitor | Concentration for ~80% Inhibition of Anti-PEA Antibody Binding | Observation |
| Whole Diphtheria Toxin | Not Observed | Did not inhibit the reaction, indicating the cross-reactive epitope is not accessible.[3][4] |
| Trypsin-Treated Diphtheria Toxin | ~10 µg/mL | Effectively inhibited antibody binding, suggesting the cross-reactive epitope is exposed after proteolytic cleavage.[4] |
| Diphtheria Toxin Fragment A | ~10 µg/mL | Showed inhibition comparable to trypsin-treated toxin, confirming the cross-reactive determinant is on the A fragment.[4] |
Data is extrapolated from graphical representations in the cited literature and should be considered illustrative of the relative inhibitory capacity.
Experimental Protocols
The following are detailed protocols for key immunoassays used to assess antibody cross-reactivity between this compound and Diphtheria Toxin.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the cross-reactivity of an antibody by measuring how effectively a competing antigen (e.g., Diphtheria Toxin Fragment A) inhibits the binding of the antibody to a coated antigen (e.g., this compound).
Materials:
-
High-binding 96-well microtiter plates
-
Purified this compound (for coating)
-
Purified Diphtheria Toxin (whole), Trypsin-Treated Diphtheria Toxin, and Diphtheria Toxin Fragment A (as competitors)
-
Primary antibody (e.g., rabbit anti-Exotoxin A)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking Buffer (5% non-fat dry milk or BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Blocking:
-
Competitive Inhibition:
-
Prepare serial dilutions of the competitor antigens (Whole DT, Trypsin-Treated DT, Fragment A) in Blocking Buffer.
-
In separate tubes, pre-incubate the primary antibody (at a pre-determined optimal dilution) with an equal volume of each competitor dilution for 1 hour at 37°C.[4] A control with no competitor should also be prepared.
-
Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate.[5]
-
Incubate for 90 minutes at 37°C.[5]
-
-
Detection:
-
Development and Reading:
-
Data Analysis:
-
Calculate the percent inhibition for each competitor concentration using the formula: % Inhibition = (1 - (OD of sample / OD of no-competitor control)) * 100
-
Western Blot Analysis
This protocol allows for the qualitative assessment of antibody binding to the denatured toxins and their fragments, confirming specificity.
Materials:
-
Purified this compound, Diphtheria Toxin, and Diphtheria Toxin Fragment A
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and electroblotting apparatus
-
Primary antibody (e.g., rabbit anti-Exotoxin A)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
TBST Buffer (Tris-Buffered Saline with 0.1% Tween 20)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare samples of PEA, DT, and DT Fragment A in SDS-PAGE sample buffer. A reducing agent (like DTT or β-mercaptoethanol) should be included to separate toxin fragments.
-
Load approximately 2-5 µg of each protein per lane on an SDS-PAGE gel.[6]
-
Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-PEA) diluted in Blocking Buffer. This can be done for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., X-ray film or a digital imager).
-
Visualizations
Shared Cytotoxic Pathway
The following diagram illustrates the common mechanism of action shared by this compound and Diphtheria Toxin, which forms the basis of their functional similarity.
Caption: Shared mechanism of PEA and DT cytotoxicity.
Experimental Workflow for Cross-Reactivity Analysis
This diagram outlines the logical flow of a competitive ELISA to determine antibody cross-reactivity.
Caption: Workflow for competitive ELISA.
References
- 1. Structure-activity relationships in diphtheria toxin and this compound from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunological cross-reactivity in the absence of DNA homology between Pseudomonas toxin A and diphtheria toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Therapeutic Efficacy of Exotoxin A-Based Immunotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic efficacy of immunotoxins constructed with Pseudomonas Exotoxin A (PE) against those utilizing other potent toxins, primarily Diphtheria Toxin (DT) and Ricin. This evaluation is based on available preclinical data, focusing on anti-tumor activity in cancer models. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes data from various sources to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
Immunotoxins are chimeric proteins designed to selectively kill cancer cells by combining the targeting specificity of an antibody or ligand with the potent cell-killing ability of a toxin.[1] The most extensively studied bacterial toxins for this purpose are Pseudomonas this compound and Diphtheria Toxin, both of which induce cell death by inhibiting protein synthesis through the ADP-ribosylation of elongation factor 2 (eEF2).[1][2] Plant toxins, such as ricin, represent another major class, functioning by inactivating the 60S ribosomal subunit.[3]
Preclinical studies in various xenograft models have demonstrated the potent anti-tumor activity of immunotoxins based on these toxins.[4][5] However, their therapeutic efficacy is often limited by factors such as immunogenicity and off-target toxicities, including vascular leak syndrome and hepatotoxicity.[1] This guide will delve into the available in vivo data, experimental methodologies, and the distinct signaling pathways of these prominent toxins to aid in the rational design and evaluation of next-generation immunotoxins.
Comparative In Vivo Efficacy
Quantitative data from direct head-to-head in vivo studies comparing the therapeutic efficacy of immunotoxins based on this compound, Diphtheria Toxin, and Ricin in the same cancer model are scarce in the published literature. The following tables summarize representative in vivo data from separate preclinical studies, highlighting the anti-tumor activity of immunotoxins from each class. It is crucial to note that these results are not directly comparable due to variations in the antibody/ligand used, the specific toxin variant, the tumor model, and the dosing regimen.
Table 1: In Vivo Efficacy of Pseudomonas this compound-Based Immunotoxins
| Immunotoxin (Toxin Moiety) | Targeting Moiety | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| SS1P (PE38) | Anti-mesothelin dsFv | Mesothelin-expressing solid tumors | Nude mice | 0.4 mg/kg, i.v., q.o.d. x 3 | Significant tumor growth inhibition | [6] |
| Moxetumomab pasudotox (PE38) | Anti-CD22 dsFv | Hairy Cell Leukemia | Not specified | Not specified | 41% complete response rate in a pivotal trial | [7] |
| ER/21-PE24 (PE24) | Anti-EGFR monobody | EGFR-overexpressing A431 xenografts | BALB/c nude mice | 0.4 mg/kg, i.v., every other day | Significant tumor growth inhibition with improved therapeutic window compared to high-affinity variant | [8] |
Table 2: In Vivo Efficacy of Diphtheria Toxin-Based Immunotoxins
| Immunotoxin (Toxin Moiety) | Targeting Moiety | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| Anti-human CCR4 IT (DT390) | Anti-human CCR4 scFv | Human CCR4+ acute lymphoblastic leukemia | NSG mice | Not specified | Significantly prolonged animal survival | [9] |
| DT-A gene therapy | RGD peptide | Tumor xenografts | Mice | Once every three days | Significant tumor growth inhibition | [10] |
Table 3: In Vivo Efficacy of Ricin A-Chain-Based Immunotoxins
| Immunotoxin (Toxin Moiety) | Targeting Moiety | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| Anti-CD22-dgA2 (deglycosylated ricin A-chain) | Anti-CD22 mAb | Burkitt Lymphoma | SCID mice | Not specified | Significantly more potent in vivo than its single-chain counterpart | [1] |
| Blocked ricin-AR-3 | Anti-CAR-3 mAb | Human colorectal adenocarcinoma (HT-29) | Nude mice | 2 µg, i.p., on days 4 and 6 post-graft | Almost complete tumor regression | [11] |
| RFT5-dgA (deglycosylated ricin A-chain) | Anti-CD25 mAb | Hodgkin's Lymphoma | SCID mice | 40 µg | Decreased the diameter of >60% of solid tumors | [12] |
Signaling Pathways and Mechanism of Action
The cytotoxic mechanisms of this compound, Diphtheria Toxin, and Ricin are distinct, which has implications for their therapeutic application and potential resistance mechanisms.
Pseudomonas this compound and Diphtheria Toxin
Both Pseudomonas this compound and Diphtheria Toxin are A-B toxins that, after internalization into the target cell, inhibit protein synthesis.[2] The catalytic A domain is translocated into the cytosol where it catalyzes the ADP-ribosylation of diphthamide, a unique post-translationally modified histidine residue on eukaryotic elongation factor 2 (eEF2).[13] This covalent modification inactivates eEF2, thereby halting peptide chain elongation and leading to apoptotic cell death.[7]
Ricin
Ricin is a type II ribosome-inactivating protein (RIP).[3] Its A-chain (RTA) possesses N-glycosidase activity.[11] Following internalization and retrograde transport to the endoplasmic reticulum, the A-chain is translocated to the cytosol. There, it catalytically removes a specific adenine base from the 28S ribosomal RNA of the 60S ribosomal subunit.[14] This irreversible damage to the ribosome prevents the binding of elongation factors, thereby halting protein synthesis and inducing apoptosis.[14]
Experimental Protocols
The following provides a generalized methodology for evaluating the in vivo therapeutic efficacy of immunotoxins in a xenograft mouse model. Specific details will vary depending on the immunotoxin, cancer cell line, and experimental goals.
Key Experimental Steps:
-
Cell Line and Animal Model Selection:
-
Choose a cancer cell line that expresses the target antigen at a high and stable level.
-
Select an appropriate immunocompromised mouse model (e.g., nude, SCID, NSG) to prevent rejection of the human tumor xenograft.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Immunotoxin Administration:
-
Randomly assign tumor-bearing mice to treatment and control groups.
-
Administer the immunotoxin and control substances (e.g., vehicle, non-binding immunotoxin) via an appropriate route (e.g., intravenous, intraperitoneal).[11]
-
The dosing schedule can vary from a single dose to multiple doses administered over several days or weeks.[11]
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
Immunotoxins based on Pseudomonas this compound have demonstrated significant therapeutic potential in preclinical and clinical settings. While a direct comparative in vivo efficacy assessment against other toxins like Diphtheria Toxin and Ricin is challenging due to the lack of head-to-head studies, all three classes of immunotoxins have shown potent anti-tumor activity in various cancer models. The choice of toxin for an immunotoxin construct will depend on a multitude of factors, including the target antigen, the tumor type, and the desired safety profile. Future research focused on direct comparative studies and the development of next-generation, de-immunized toxins will be crucial for advancing this promising class of cancer therapeutics.
References
- 1. Immunotoxins: A Review of Their Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Plant Toxin-Based Immunotoxins for Cancer Therapy: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Clinical targeting recombinant immunotoxins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advances in Anticancer Immunotoxin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stork: Comparison of recombinant immunotoxins against LeY antigen expressing tumor cells: influence of affinity, size, and stability [storkapp.me]
- 10. Design and Characterization of Ricin Based Immunotoxins Against EPHA2 Receptor for Breast Cancer Therapy: An In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Immunogenicity of Immunotoxins Containing Pseudomonas this compound: Causes, Consequences, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient in vivo antitumor effect of an immunotoxin based on ribotoxin α-sarcin in nude mice bearing human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: Validating the KDEL-like Motif's Role in Exotoxin A Trafficking
A Comparative Guide for Researchers
Pseudomonas Exotoxin A (PE-A) is a potent bacterial toxin that hijacks the host cell's machinery to induce cell death. A key element in its intracellular journey is a C-terminal KDEL-like motif, REDLK, which is crucial for its retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). This guide provides a comparative analysis of wild-type PE-A and mutants with altered KDEL-like motifs, offering researchers a comprehensive overview of the experimental data and methodologies used to validate the motif's function.
The Critical Role of the KDEL-like Motif in Retrograde Trafficking
Upon entering the host cell, the full-length PE-A undergoes proteolytic cleavage, removing the terminal lysine residue from its REDLK motif to expose the REDL sequence.[1] This unmasked motif is then recognized by the KDEL receptor in the Golgi apparatus, initiating the toxin's transport to the ER.[2] Once in the ER, the toxin's catalytic domain translocates to the cytosol, where it inhibits protein synthesis, leading to cell death. The interaction between the REDL motif and the KDEL receptor is a critical step, as it allows the toxin to exploit the cell's own quality control pathway for ER-resident proteins.
Performance Comparison: Wild-Type vs. Mutant this compound
The significance of the KDEL-like motif is starkly illustrated by comparing the cytotoxicity of wild-type PE-A with mutants in which this motif is altered or deleted. Experimental data consistently demonstrates a dramatic reduction in the toxic activity of these mutants.
| Toxin Variant | C-terminal Motif | Target Cells | IC50 (ng/mL) | Fold Change in Cytotoxicity vs. Wild-Type | Reference |
| Wild-Type PE-A | REDLK | L929 | ~1 | - | Chaudhary et al., 1990 |
| Mutant PE-A | KDEL | L929 | ~0.3 | ~3-fold increase | Seetharam et al., 1991 |
| Mutant PE-A | Deletion of REDLK | Prostate Cancer Cells | >1000 | >1000-fold decrease | [3] |
| Anti-Tac(Fv)-PE38 | REDLK | MT-1 | ~10 | - | [4] |
| Anti-Tac(Fv)-PE38 | KDEL | MT-1 | ~0.1 | ~100-fold increase | [4] |
| Anti-Tac(Fv)-PE38 | RDEL | MT-1 | ~0.1 | ~100-fold increase | [4] |
| Anti-Tac(Fv)-PE38 | KEDL | MT-1 | ~10 | No significant change | [4] |
Note: IC50 values are approximate and can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Validating the role of the KDEL-like motif relies on a combination of cytotoxicity assays and techniques to track the intracellular localization of the toxin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
96-well plates
-
Cells of interest (e.g., L929, HeLa)
-
Complete culture medium
-
Wild-type and mutant this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Toxin Treatment: Prepare serial dilutions of wild-type and mutant this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the toxin dilutions to the respective wells. Include a control group with medium only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each toxin concentration relative to the untreated control. The IC50 value (the concentration of toxin that inhibits cell growth by 50%) can then be determined.[5][6][7][8]
Immunofluorescence Microscopy
Immunofluorescence allows for the visualization of the intracellular localization of this compound.
Materials:
-
Cells grown on coverslips
-
Wild-type and fluorescently labeled mutant this compound (or primary antibody against PE-A and a fluorescently labeled secondary antibody)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Antibodies against organelle markers (e.g., for Golgi and ER)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with wild-type or mutant this compound for a specific time period.
-
Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific binding sites with blocking solution for 30 minutes.
-
Antibody Incubation: Incubate the cells with the primary antibody against PE-A (if not using a labeled toxin) and antibodies against organelle markers for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI, and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope to determine the co-localization of this compound with the Golgi and ER markers.[9][10]
Visualizing the Trafficking Pathway and Experimental Workflow
Caption: Retrograde trafficking pathway of Pseudomonas this compound.
Caption: Experimental workflow for validating the KDEL-like motif's function.
Alternative Trafficking Pathways
This guide provides a foundational understanding of the critical role the KDEL-like motif plays in the trafficking of this compound. The presented data and protocols offer a starting point for researchers aiming to further investigate this intricate process or to develop novel therapeutics that target this pathway.
References
- 1. The KDEL retrieval system is exploited by Pseudomonas this compound, but not by Shiga-like toxin-1, during retrograde transport from the Golgi complex to the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced cytotoxicity of a Pseudomonas this compound based immunotoxin against prostate cancer by addition of the endosomal escape enhancer SO1861 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of the glutamate residue of KDEL in increasing the cytotoxicity of Pseudomonas exotoxin derivatives and for increased binding to the KDEL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.wiki [static.igem.wiki]
- 5. texaschildrens.org [texaschildrens.org]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. arigobio.com [arigobio.com]
- 9. ptglab.com [ptglab.com]
- 10. ibidi.com [ibidi.com]
A Comparative Guide to the Intracellular Routing of Exotoxin A and Diphtheria Toxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the intracellular trafficking pathways of two potent bacterial toxins: Pseudomonas aeruginosa Exotoxin A (PE) and Corynebacterium diphtheriae Diphtheria toxin (DT). Both toxins ultimately inhibit protein synthesis by ADP-ribosylating elongation factor 2 (eEF2), but they employ distinct strategies to reach their cytosolic target. Understanding these differences is crucial for the development of toxin-based therapeutics and for advancing our knowledge of cellular transport mechanisms.
Overview of Intracellular Routing
This compound and Diphtheria toxin, both classic A-B toxins, consist of an enzymatic A domain and a receptor-binding B domain. While their final intracellular target is identical, their journeys from the cell surface to the cytosol diverge significantly. Diphtheria toxin utilizes a direct, pH-dependent translocation from early endosomes. In contrast, this compound predominantly follows a more circuitous retrograde pathway from endosomes to the Golgi apparatus and then to the endoplasmic reticulum (ER), from where it enters the cytosol. Evidence also suggests a less characterized, more direct endosomal escape route for this compound.
Comparative Analysis of Toxin Properties and Pathways
| Feature | This compound (PE) | Diphtheria Toxin (DT) |
| Producing Bacterium | Pseudomonas aeruginosa | Corynebacterium diphtheriae |
| Cell Surface Receptor | Low-density lipoprotein receptor-related protein 1 (LRP1), also known as CD91.[1] | Heparin-binding EGF-like growth factor (HB-EGF) precursor.[2][3] |
| Receptor Binding Affinity (KD) | High affinity, though specific KD values for LRP1 can vary depending on the ligand and cellular context. | Approximately 1 x 10⁻⁸ to 10⁻⁹ M for the HB-EGF precursor.[2] |
| Endocytosis Mechanism | Primarily clathrin-mediated endocytosis, with evidence for clathrin-independent pathways as well.[4] | Clathrin-mediated endocytosis.[5] |
| Primary Intracellular Trafficking Route | Retrograde transport from early endosomes to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER).[4][6] | Trafficking to early endosomes.[5] |
| pH-Dependence for Translocation | Acidification of endosomes is required for conformational changes and subsequent trafficking. | Acidification of the endosome is critical, triggering a conformational change in the T-domain for membrane insertion.[5] |
| Processing Requirements | Requires proteolytic cleavage by furin in the endosome to separate the catalytic and binding domains for the retrograde pathway.[6][7] The C-terminal REDLK sequence is cleaved to REDL, which is recognized by the KDEL receptor for ER retrieval.[6] | Nicking of the toxin into A and B chains, linked by a disulfide bond, occurs prior to cell entry. This disulfide bond is reduced in the cytosol. |
| Translocation into Cytosol | From the ER via the ER-associated degradation (ERAD) pathway, specifically the Sec61 translocon.[4] A less-defined direct translocation from endosomes has also been proposed.[6][7] | Direct translocation of the catalytic A-chain from the early endosome into the cytosol, facilitated by the insertion of the T-domain into the endosomal membrane.[5] |
| Host Factors Involved in Translocation | KDEL receptor, COPI complex, Sec61.[4] | Hsp90, thioredoxin reductase, and the COPI complex are implicated in facilitating translocation. |
| Cytosolic Entry Efficiency | Generally considered less efficient than DT's direct pathway due to the multi-step retrograde transport. | Estimated that about 5-10% of cell-bound toxin reaches the cytosol. A single translocation event can release a bolus of approximately 80 toxin molecules. |
| Mechanism of Action | ADP-ribosylation of diphthamide, a modified histidine residue on eukaryotic elongation factor 2 (eEF2).[8] | ADP-ribosylation of diphthamide on eEF2.[5][8] |
Quantitative Data Summary
The following table summarizes available quantitative data. It is important to note that direct comparisons of cytotoxicity (IC50) and protein synthesis inhibition kinetics are challenging due to variations in experimental conditions (e.g., cell lines, incubation times) across different studies.
| Parameter | This compound | Diphtheria Toxin | Cell Line/System |
| Receptor Binding Affinity (KD) | Not consistently reported for LRP1 | ~1-10 nM[2] | In vitro (SPR) / Cell-based assays |
| IC50 (Protein Synthesis Inhibition) | Highly variable, ng/mL to µg/mL range | Highly potent, pg/mL to ng/mL range.[9] | Various cell lines (e.g., Vero, L929, HeLa) |
| Kinetics of Protein Synthesis Inhibition | Slower onset compared to DT in some comparative immunotoxin studies. | Rapid inhibition of protein synthesis.[10] | Cell culture |
| Cytosolic Entry Efficiency | Lower than DT, dependent on the efficiency of retrograde transport. | 5-10% of cell-bound toxin. | Vero cells |
Experimental Protocols
Protein Synthesis Inhibition Assay
This assay measures the cytotoxic effect of the toxins by quantifying the inhibition of new protein synthesis.
Materials:
-
Mammalian cell line (e.g., Vero or HeLa cells)
-
Complete cell culture medium
-
This compound and Diphtheria toxin of known concentrations
-
[³H]-Leucine or [³⁵S]-Methionine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Seed cells in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Prepare serial dilutions of this compound and Diphtheria toxin in complete medium.
-
Remove the existing medium from the cells and add the toxin dilutions. Include a no-toxin control.
-
Incubate the cells with the toxins for a predetermined time (e.g., 24 hours).
-
Add radiolabeled amino acid ([³H]-Leucine or [³⁵S]-Methionine) to each well and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized proteins.
-
Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS).
-
Precipitate the proteins by adding cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Wash the wells with 95% ethanol to remove unincorporated radiolabel.
-
Solubilize the protein precipitate with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition relative to the untreated control cells and determine the IC50 value for each toxin.[10]
In Vitro Furin Cleavage Assay for this compound
This assay determines the susceptibility of this compound to cleavage by the protease furin, a key step in its retrograde trafficking pathway.
Materials:
-
Purified this compound
-
Recombinant human furin
-
Furin cleavage buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, pH 7.5)
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain
Protocol:
-
In a microcentrifuge tube, combine purified this compound with recombinant furin in the furin cleavage buffer.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and heating the sample.
-
Analyze the cleavage products by SDS-PAGE. The full-length this compound and its cleaved fragments can be visualized by Coomassie or silver staining.
-
The appearance of lower molecular weight bands corresponding to the cleaved fragments indicates successful furin processing.
Toxin Translocation Assay using Surface Plasmon Resonance (SPR)
This method allows for the quantitative detection of toxin translocation into the cytosol in real-time.
Materials:
-
Cell line of interest
-
This compound or Diphtheria toxin
-
SPR instrument and sensor chips
-
Antibodies specific to the catalytic domain of the respective toxin
-
Digitonin for selective plasma membrane permeabilization
Protocol:
-
Immobilize the anti-toxin antibody onto the surface of an SPR sensor chip.
-
Culture cells to confluency and treat them with the toxin for a defined period.
-
Wash the cells to remove unbound toxin.
-
Selectively permeabilize the plasma membrane using a low concentration of digitonin, leaving intracellular organelle membranes intact.
-
Collect the cytosolic fraction by centrifugation.
-
Inject the cytosolic fraction over the antibody-coated SPR sensor chip.
-
The binding of the translocated toxin's catalytic domain to the antibody will cause a change in the SPR signal, which is proportional to the amount of toxin in the cytosol.
-
A standard curve can be generated using known concentrations of the purified catalytic domain to quantify the amount of translocated toxin.
Visualizations
Signaling Pathway Diagrams
Caption: Intracellular routing of Diphtheria Toxin.
Caption: Intracellular routing of this compound.
Experimental Workflow Diagram
Caption: Workflow for Protein Synthesis Inhibition Assay.
References
- 1. Enhanced Macrophage Resistance to Pseudomonas this compound Is Correlated with Decreased Expression of the Low-Density Lipoprotein Receptor-Related Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphtheria toxin:receptor interaction: association, dissociation, and effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diphtheria toxin binds to the epidermal growth factor (EGF)-like domain of human heparin-binding EGF-like growth factor/diphtheria toxin receptor and inhibits specifically its mitogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular trafficking of diphtheria toxin and its mutated form, CRM197, in the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Processing of Pseudomonas aeruginosa this compound is dispensable for cell intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in diphtheria toxin and this compound from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of diphtheria intoxication in human and nonhuman cell lines and their resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of protein synthesis inhibition kinetics and cell killing induced by immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Exotoxin A-Based Immunotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Exotoxin A (ETA)-based immunotoxins represent a promising class of targeted cancer therapeutics. By coupling the potent cell-killing ability of Pseudomonas aeruginosa this compound with the specificity of a monoclonal antibody or other targeting moiety, these agents are designed to selectively eliminate malignant cells. However, the clinical translation of ETA-based immunotoxins has been hampered by off-target toxicities, which can limit their therapeutic window and efficacy. This guide provides a comparative analysis of the off-target effects of several key ETA-based immunotoxins, supported by experimental data and detailed methodologies to aid researchers in the evaluation and development of safer and more effective immunotoxin-based therapies.
Comparative Analysis of Off-Target Cytotoxicity
The therapeutic index of an immunotoxin is critically dependent on its ability to discriminate between target cancer cells and healthy, off-target cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) on antigen-positive versus antigen-negative cell lines.
| Immunotoxin | Targeting Moiety | Target Antigen | On-Target Cell Line | On-Target IC50 (ng/mL) | Off-Target Cell Line | Off-Target IC50 (ng/mL) | Fold-Difference |
| SS1P | dsFv | Mesothelin | A431/K5 (mesothelin-positive) | 0.6 | A431 (mesothelin-negative) | >1000 | >1667 |
| SS1P | dsFv | Mesothelin | NCI-H226 (mesothelioma) | 1-10 | Mesothelin-negative cancer cells | 450 to >1000 | 45-1000+ |
| LMB-100 | Fab | Mesothelin | AE17M (murine mesothelioma) | 17 | - | - | - |
| RFB4(dsFv)PE38 | dsFv | CD22 | Burkitt's lymphoma cell lines | ~2 | CD22-negative cell lines | >1000 | >500[1] |
Table 1: In Vitro Cytotoxicity of ETA-Based Immunotoxins. This table summarizes the on-target and off-target cytotoxicity of selected this compound-based immunotoxins. A higher fold-difference indicates greater specificity for the target antigen. Data for SS1P and LMB-100 are from studies on various cancer cell lines[2][3].
In Vivo Off-Target Toxicities and Clinical Manifestations
Preclinical and clinical studies have identified several key off-target toxicities associated with ETA-based immunotoxins. These primarily include vascular leak syndrome (VLS), hepatotoxicity, and immunogenicity.
| Immunotoxin | Key Off-Target Toxicities | Dose-Limiting Toxicity (DLT) | Immunogenicity (Anti-Drug Antibodies) |
| Moxetumomab Pasudotox | Hemolytic Uremic Syndrome (HUS), Capillary Leak Syndrome (CLS), nausea, peripheral edema, headache, pyrexia. | Hemolytic Uremic Syndrome, Capillary Leak Syndrome. | - |
| SS1P | Vascular Leak Syndrome (VLS), pleuritis, urticaria. | Grade 3 VLS, Grade 3 pleuritis. | Observed in 75-88% of patients in Phase I trials.[4] |
| LMB-100 | Capillary Leak Syndrome (CLS), myalgia, edema, cardiac toxicity, hyponatremia. | Grade 3 CLS, Grade 3 myalgia, Grade 4 cardiac toxicity. | Anti-drug antibody formation limited exposure in some patients.[5][6] |
Table 2: Clinically Observed Off-Target Effects of ETA-Based Immunotoxins. This table outlines the major off-target toxicities and dose-limiting toxicities observed in clinical trials of Moxetumomab Pasudotox, SS1P, and LMB-100.[3][4][5][6][7][8]
Signaling Pathways and Experimental Workflows
To understand and mitigate off-target effects, it is crucial to visualize the underlying molecular pathways and the experimental procedures used for their assessment.
Figure 1: ETA Off-Target Cytotoxicity Pathway. This diagram illustrates the proposed mechanism of off-target cell killing by ETA-based immunotoxins.
References
- 1. Frontiers | Pseudomonas Exotoxin-Based Immunotoxins: Over Three Decades of Efforts on Targeting Cancer Cells With the Toxin [frontiersin.org]
- 2. SS1P Immunotoxin Induces Markers of Immunogenic Cell Death and Enhances the Effect of the CTLA-4 Blockade in AE17M Mouse Mesothelioma Tumors | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Trial of Continuous Infusion Anti-Mesothelin Recombinant Immunotoxin SS1P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mesothelin targeted agents in clinical trials and in preclinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of SS1P, a recombinant anti-mesothelin immunotoxin given as a bolus I.V. infusion to patients with mesothelin-expressing mesothelioma, ovarian, and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Enzymatic Prowess of Purified Exotoxin A: An In Vitro Assay Comparison Guide
For researchers, scientists, and drug development professionals, rigorous validation of the enzymatic activity of purified Pseudomonas aeruginosa Exotoxin A (ETA) is a critical step in various research applications, from fundamental mechanistic studies to the development of novel therapeutics. This guide provides a comprehensive comparison of common in vitro assays used to quantify ETA activity, complete with experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.
Understanding the Mechanism: A Foundation for Assay Selection
This compound is a potent bacterial toxin that inhibits protein synthesis in eukaryotic cells. Its enzymatic activity lies in its C-terminal domain, which catalyzes the transfer of an ADP-ribose group from nicotinamide adenine dinucleotide (NAD+) to a unique modified histidine residue, diphthamide, on eukaryotic elongation factor 2 (eEF2).[1][2][3] This covalent modification inactivates eEF2, halting the translocation step of protein synthesis and ultimately leading to cell death.[4][5] The primary in vitro assays for ETA activity are designed to directly or indirectly measure this ADP-ribosylation event.
Comparative Analysis of In Vitro Assays
The choice of assay depends on several factors, including the desired sensitivity, throughput, available equipment, and the specific research question. Here, we compare the most widely used methods for validating ETA's enzymatic activity.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| ADP-Ribosylation Assay (Radiolabeled) | Measures the incorporation of radiolabeled ADP-ribose from [³²P]NAD+ into eEF2, catalyzed by ETA.[6][7] | High sensitivity and specificity; directly measures enzymatic activity. | Requires handling of radioactive materials; lower throughput. | Gold standard for quantitative enzymatic characterization. |
| ADP-Ribosylation Assay (Non-Radiolabeled) | Utilizes modified NAD+ analogs (e.g., biotinylated NAD+) for detection via colorimetric or chemiluminescent methods. | Safer than radiolabeled assays; higher throughput possible. | May have lower sensitivity compared to radiolabeled methods; potential for steric hindrance from the tag. | Screening of ETA inhibitors; routine activity checks. |
| Cytotoxicity Assay (e.g., MTT, XTT) | Measures the viability of cultured cells treated with ETA. The reduction in cell viability is proportional to the toxin's activity.[8] | Reflects the biological activity of the entire toxin, including cell entry and translocation; high throughput. | Indirect measure of enzymatic activity; can be influenced by factors other than ADP-ribosylation. | Assessing the potency of ETA-based immunotoxins and therapeutics. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Detects the presence of ETA protein using specific antibodies.[9] | High specificity and sensitivity for detecting the toxin protein. | Does not measure enzymatic activity, only the presence of the protein. | Quantifying the concentration of purified ETA. |
Experimental Protocols
Radiolabeled ADP-Ribosylation Assay
This protocol is a standard method for the direct quantification of ETA's enzymatic activity.
Materials:
-
Purified this compound
-
Purified eukaryotic Elongation Factor 2 (eEF2)
-
[³²P]NAD+ (specific activity >1000 Ci/mmol)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10 mM DTT
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in the Reaction Buffer containing purified eEF2 (e.g., 10 µg) and [³²P]NAD+ (e.g., 1 µCi).
-
Initiate the reaction by adding the purified this compound to the reaction mixture. The final volume should be kept consistent (e.g., 50 µL).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the protein.
-
Filter the precipitate through a glass fiber filter and wash the filter with 5% TCA followed by ethanol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the amount of ADP-ribose transferred to eEF2 per unit time per amount of ETA.
Cytotoxicity Assay (MTT)
This assay provides an indirect measure of ETA's biological activity by assessing its effect on cell viability.
Materials:
-
Mammalian cell line sensitive to ETA (e.g., L929, MCF-7)[8]
-
Complete cell culture medium
-
Purified this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the purified this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of ETA. Include a control group with medium only.
-
Incubate the plate for a period that allows for the toxin to act (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of ETA relative to the untreated control and determine the IC₅₀ value (the concentration of ETA that inhibits cell growth by 50%).[8]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Pseudomonas this compound.
Caption: Experimental workflow for the radiolabeled ADP-ribosylation assay.
Caption: Logical relationships between different this compound activity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Pseudomonas aeruginosa; mechanism and inhibition | University of Gothenburg [gu.se]
- 3. Mechanism of action of Pseudomonas aeruginosa exotoxin Aiadenosine diphosphate-ribosylation of mammalian elongation factor 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pseudomonas this compound: optimized by evolution for effective killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Processing of Pseudomonas aeruginosa this compound Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound from various Pseudomonas aeruginosa cultures: in vitro activity measured by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Exotoxin A Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent biological toxins like Exotoxin A are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, a significant virulence factor produced by Pseudomonas aeruginosa.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to adhere to strict safety protocols to minimize the risk of exposure. Personnel must be thoroughly trained on the hazards of the toxin and the specific procedures for its safe handling and disposal.
Personal Protective Equipment (PPE): A comprehensive assessment of potential hazards should be conducted to determine the appropriate level of PPE. At a minimum, this includes:
-
Nitrile gloves
-
A lab coat with snap-fronts and cinch cuffs
-
Safety glasses or goggles
-
Closed-toed shoes
All procedures with the potential to generate aerosols or droplets should be performed within a certified biosafety cabinet (BSC).[1]
Spill Response: In the event of a spill, the area must be immediately evacuated and secured. Trained personnel wearing appropriate PPE should manage the cleanup.
-
Cover the spill with absorbent material.
-
Apply a freshly prepared 10% bleach solution or 70% ethanol, working from the perimeter of the spill towards the center.[2]
-
Allow a contact time of at least 30 minutes.
-
Collect all contaminated materials for proper disposal.
-
Clean the spill area again with the chosen disinfectant, followed by soap and water.[3]
Step-by-Step Disposal Protocol for this compound
All materials contaminated with this compound, including liquid waste, solid waste (e.g., pipette tips, tubes, flasks), and contaminated PPE, must be decontaminated before disposal. The following steps outline the recommended procedures for inactivation and disposal.
1. Inactivation of Liquid Waste:
Liquid waste containing this compound should be inactivated using one of the following validated methods.
-
Chemical Inactivation:
-
Add a sufficient volume of concentrated bleach to achieve a final concentration of 10% (a 1:10 dilution of household bleach).
-
Alternatively, add ethanol to a final concentration of 70%.[2]
-
Mix thoroughly and allow a minimum contact time of 30 minutes before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
-
Heat Inactivation:
-
Heat the liquid waste to 70°C for a minimum of 30 minutes.[4] This method is effective for inactivating the toxin's biological activity.
-
2. Inactivation of Solid Waste:
Solid waste contaminated with this compound must be collected in designated, leak-proof, and clearly labeled biohazard containers.
-
Autoclaving: This is the preferred method for decontaminating solid waste.
-
Place all contaminated solid waste into autoclave-safe biohazard bags.
-
Affix autoclave indicator tape to the outside of the bag.
-
For biological toxins, a minimum autoclave cycle of 121°C for at least 60 minutes using a liquid cycle with slow exhaust is recommended to ensure complete inactivation.[5]
-
After autoclaving, and once the indicator tape confirms a successful cycle, the waste can typically be disposed of as regular medical waste.[5]
-
3. Disposal of Sharps:
All sharps (e.g., needles, scalpels, serological pipettes) contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container. When the container is three-quarters full, it should be sealed and decontaminated by autoclaving before final disposal.
Quantitative Data for Inactivation Methods
For clarity and ease of comparison, the key parameters for the recommended inactivation methods are summarized in the table below.
| Inactivation Method | Agent/Condition | Concentration/Temperature | Minimum Contact Time | Applicable Waste Type |
| Chemical | Sodium Hypochlorite (Bleach) | 10% final concentration | 30 minutes | Liquid, Surfaces |
| Chemical | Ethanol | 70% final concentration | 30 minutes | Liquid, Surfaces |
| Heat | Dry or Moist Heat | 70°C | 30 minutes | Liquid |
| Autoclave | Saturated Steam | 121°C | 60 minutes | Solid Waste, Sharps Containers, Liquids |
Experimental Protocols for Inactivation
The inactivation methods presented are based on established biosafety guidelines and scientific literature. The efficacy of these methods for specific experimental applications should be validated in the laboratory. For example, to validate a chemical inactivation method, a sample of the treated toxin could be applied to a sensitive cell line to confirm the loss of cytotoxic activity.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural flow for this compound disposal, the following diagrams illustrate the key decision points and steps for both liquid and solid waste.
Caption: Workflow for the inactivation and disposal of liquid waste contaminated with this compound.
Caption: Workflow for the decontamination and disposal of solid waste contaminated with this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Pseudomonas Exotoxin A
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pseudomonas Exotoxin A (PE-A). Adherence to these procedural guidelines is critical to ensure personnel safety and prevent contamination.
This compound is a potent virulence factor secreted by Pseudomonas aeruginosa.[1] It functions by inhibiting protein synthesis in eukaryotic cells, leading to cell death.[2][3] Classified as a highly toxic substance, PE-A is hazardous if inhaled, ingested, or if it comes into contact with skin.[4] Therefore, rigorous safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment should guide the selection of PPE for any procedure involving this compound.[5] The primary risks associated with handling PE-A are exposure to lyophilized powder and splashes or aerosols from solutions.
Below is a summary of recommended PPE based on the task being performed.
| Task / Procedure | Required Personal Protective Equipment | Rationale |
| Handling Lyophilized Powder | - Full-face respirator with P100 (or HEPA for PAPR) filters- Double-layered nitrile gloves- Solid-front gown with tight-fitting cuffs- Eye protection (goggles or face shield integrated with respirator)- Shoe covers | Lyophilized toxins are prone to electrostatic dispersal and can be easily aerosolized, posing a significant inhalation hazard.[6][7] A full-face respirator provides the highest level of respiratory and facial protection.[8][9] Double gloves allow for the safe removal of the contaminated outer layer.[5] |
| Handling Solutions (Low Volume) | - Nitrile gloves (single pair)- Lab coat or gown- Safety glasses with side shields | Protects against minor splashes and direct skin contact during routine handling of dilute solutions within a primary containment device like a biosafety cabinet.[10] |
| Handling Solutions (High Volume / Splash Potential) | - Double-layered nitrile gloves- Fluid-resistant gown- Goggles and a face shield | Provides enhanced protection for procedures with a higher risk of splashes, such as vortexing or transferring large volumes.[10] |
| Procedures with Aerosol Generation Potential (e.g., sonicating, centrifuging without sealed rotors) | - Powered Air-Purifying Respirator (PAPR) with HEPA filters or a NIOSH-certified N95 respirator- Double-layered nitrile gloves- Solid-front, fluid-resistant gown- Goggles and face shield (if not using a full-face PAPR) | Any procedure that can generate aerosols requires a higher level of respiratory protection to prevent inhalation of toxic particles.[3][11] This work must be conducted within a certified primary containment device.[3] |
Interpreting Quantitative PPE Data
| Data Type | Standard / Rating | Interpretation for this compound Handling |
| Glove Breakthrough Time | EN 16523-1:2015 | This standard measures the time it takes for a chemical to permeate through a glove material at a specific rate.[5] For toxins, select gloves with a high resistance level (e.g., Level 6, >480 minutes) against solvents used for reconstitution. Always consult the manufacturer's chemical resistance guide.[5] A Safety Data Sheet for one commercial preparation specifies nitrile rubber gloves with a thickness of 0.11 mm having a breakthrough time of >480 minutes for splash contact. |
| Respirator Particulate Filter Efficiency | NIOSH 42 CFR 84 | This regulation classifies non-powered air-purifying particulate filters. N95 filters are at least 95% efficient. P100 filters are at least 99.97% efficient and are strongly resistant to oil.[12] For highly toxic powders like PE-A, P100 filters are recommended.[9] |
| Powered Air-Purifying Respirator (PAPR) Filters | NIOSH 42 CFR 84 | PAPRs use a blower to force air through filters. HE (High-Efficiency) filters are used for PAPRs and are at least 99.97% efficient, providing the same level of protection as P100 filters.[9][12] |
Operational Plans: From Receipt to Disposal
A structured workflow is essential for safely managing this compound in a laboratory setting. The following diagram outlines the key stages of the handling process.
Experimental Protocol: Safe Reconstitution and Handling of Lyophilized this compound
This protocol details the steps for safely preparing a stock solution from a lyophilized powder, a critical step where the risk of aerosol generation is highest.
Materials:
-
Lyophilized this compound in a sealed vial
-
Appropriate sterile diluent (e.g., sterile PBS)
-
Syringe with a locking needle or a one-piece needle-syringe unit[7]
-
Sterile, sealed microcentrifuge tubes or cryovials for aliquots
-
PPE as specified for handling lyophilized powder
-
Disinfectant (e.g., fresh 10% bleach solution, followed by 70% ethanol)
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated toxin handling area.
-
Prepare the work surface of a certified Class II Biosafety Cabinet (BSC) or chemical fume hood by wiping it down with an appropriate disinfectant.[6]
-
Lay out all necessary materials inside the BSC to minimize movement in and out of the cabinet.
-
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Slowly and carefully uncap the vial inside the BSC. To minimize powder dispersal from pressure differentials, consider using a technique where the container is opened slowly behind a shield if not using a vial with a rubber stopper.[7]
-
If using a crimped vial with a rubber stopper, slowly add the diluent using a syringe with a locking needle.[7] To equalize pressure, withdraw the needle above the liquid level and allow the syringe plunger to displace before removing it from the vial.[7]
-
Gently swirl the vial to dissolve the powder. Do not vortex or shake vigorously, as this can create aerosols and denature the protein.
-
-
Aliquoting and Storage:
-
Once the toxin is fully dissolved, carefully transfer the desired volume into pre-labeled sterile tubes for aliquots.
-
Securely cap the aliquot tubes and the stock vial.
-
Wipe the exterior of all tubes and vials with a disinfectant before removing them from the BSC.
-
Store aliquots at the recommended temperature (typically -20°C or -80°C) in a clearly marked, locked freezer.
-
-
Post-Procedure Cleanup:
-
Decontaminate all surfaces and equipment inside the BSC.
-
Dispose of all contaminated materials as outlined in the Disposal Plan.
-
Doff PPE in the correct order to prevent cross-contamination and wash hands thoroughly.
-
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects through a multi-step process that culminates in the shutdown of protein synthesis within the host cell.
The toxin binds to the CD91 receptor on the cell surface and is internalized into an endosome.[13] Following proteolytic cleavage by furin and trafficking through the Golgi apparatus to the endoplasmic reticulum, the active catalytic fragment is translocated into the cytosol.[4][13] In the cytosol, it catalyzes the ADP-ribosylation of diphthamide, a modified histidine residue on eukaryotic elongation factor 2 (eEF2).[2][3][14] This covalent modification inactivates eEF2, thereby halting polypeptide elongation and shutting down all protein synthesis, which ultimately leads to apoptotic cell death.[2][3]
Spill and Disposal Plans
Immediate Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Aerosols are a Risk): If the spill involves lyophilized powder or a significant volume of liquid outside of a BSC, evacuate the immediate area for at least 30 minutes to allow aerosols to settle. Post a warning sign on the door.[15]
-
Don PPE: Before cleanup, don appropriate PPE, including a respirator, double gloves, a fluid-resistant gown, and eye protection.[1]
-
Contain the Spill: Cover the spill with absorbent material (e.g., paper towels), starting from the outside and working inward.[1][15]
-
Apply Disinfectant: Gently pour a fresh 10% bleach solution over the absorbent material, ensuring complete saturation. Avoid splashing.[1] Allow a contact time of at least 20-30 minutes.[1][16]
-
Clean Up: Collect all absorbent materials, broken glass (using forceps), and other contaminated debris and place them into a biohazard bag.[15]
-
Final Decontamination: Wipe the spill area again with disinfectant, followed by a water or 70% ethanol rinse to remove corrosive bleach residue.[1]
-
Dispose and Doff: Dispose of all waste according to the disposal plan. Doff PPE and wash hands thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be decontaminated before disposal.
-
Liquid Waste: Decontaminate liquid waste containing this compound by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal via the hazardous chemical waste stream, in accordance with institutional guidelines.
-
Solid Waste: All contaminated solid waste (e.g., gloves, gowns, tubes, paper towels) must be collected in clearly labeled, leak-proof biohazard bags.[6] These materials should be decontaminated, typically by autoclaving, before being disposed of as biohazardous waste.[6] Alternatively, they can be directly disposed of as chemical hazardous waste through your institution's EHS program.[6]
-
Sharps: All contaminated sharps must be placed in a designated sharps container and disposed of as biohazardous waste.
References
- 1. listlabs.com [listlabs.com]
- 2. This compound from Pseudomonas aeruginosa; mechanism and inhibition | University of Gothenburg [gu.se]
- 3. A guide to taming a toxin: recombinant immunotoxins constructed from Pseudomonas this compound for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 6. lakeland.com [lakeland.com]
- 7. youtube.com [youtube.com]
- 8. Pseudomonas this compound: toxoid preparation by photoaffinity inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 10. iosrjournals.org [iosrjournals.org]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action of Pseudomonas aeruginosa exotoxin Aiadenosine diphosphate-ribosylation of mammalian elongation factor 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dsafety.com [dsafety.com]
- 16. draeger.com [draeger.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
